molecular formula C6H4F3NO3S B087911 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 1226776-93-7

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No.: B087911
CAS No.: 1226776-93-7
M. Wt: 227.16 g/mol
InChI Key: DAGFIURSOZGKLT-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS 1226776-93-7) is a high-purity heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research . This compound features a carboxylic acid functional group on a thiazole ring core, making it a versatile intermediate for constructing more complex molecules, particularly through amide bond formation . The distinct properties of this compound are defined by its molecular formula, C6H4F3NO3S, and a molecular weight of 227.16 g/mol . In scientific research, this thiazole derivative serves as a critical precursor in medicinal chemistry and agrochemical development. Its structure, incorporating a trifluoromethyl group and a methoxy substitution, is frequently explored in the design of novel active molecules. Researchers value such thiazole-carboxylic acids for their potential application in creating compounds with biological activity, drawing parallels to related structures investigated for fungicidal properties . Thiazole derivatives, in a broader context, are also being studied as mimics of protein secondary structures and for their potential pharmacological activities, highlighting the significance of this chemical scaffold in drug discovery and material science . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO3S/c1-13-5-10-3(6(7,8)9)2(14-5)4(11)12/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGFIURSOZGKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601007
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-93-7
Record name 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1226776-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS 1226776-93-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 1226776-93-7)

Introduction: A Heterocycle of Strategic Importance

This compound is a specialized heterocyclic building block that has garnered significant interest within the realms of medicinal chemistry and agrochemical research.[1][2] Its structure is a sophisticated amalgamation of three key functional groups integrated into a thiazole core: a methoxy group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid at the 5-position. This unique arrangement imparts a combination of desirable physicochemical properties, making it a valuable intermediate for the synthesis of more complex, high-value molecules.[2]

The thiazole ring itself is a well-established pharmacophore present in a multitude of approved drugs and biologically active agents, prized for its diverse therapeutic activities including antimicrobial and anticancer properties.[3][4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely used tactic in modern drug design.[5] This group is known to enhance critical properties such as metabolic stability, bioavailability, and lipophilicity by virtue of the high strength of the carbon-fluorine bond.[2][5][6] The carboxylic acid moiety serves as a versatile chemical handle, allowing for straightforward derivatization into esters, amides, or salts to modulate solubility and biological targeting.[2][7]

This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals seeking to leverage its unique characteristics in their synthetic programs.

Physicochemical and Handling Properties

The compound is typically supplied as a white to yellow crystalline powder with a purity of 97% or higher.[8][9] Proper handling and storage are crucial for maintaining its integrity.

PropertyValueSource(s)
CAS Number 1226776-93-7[1][8][]
Molecular Formula C₆H₄F₃NO₃S[1][2][8]
Molecular Weight 227.16 g/mol [1][2][]
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[8]
Appearance White to yellow powder or crystal[8]
Purity ≥97%[2][8]
Storage Room temperature, in a dry, sealed environment[2][8]
InChI Key DAGFIURSOZGKLT-UHFFFAOYSA-N[8][11]

Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a common and logical final step for producing this compound involves the saponification (base-catalyzed hydrolysis) of its corresponding ethyl ester precursor. This method is well-documented for analogous 2-alkyl-4-(trifluoromethyl)thiazole systems and represents a reliable and high-yielding transformation.[7][12][13]

The causality behind this choice of reaction is its efficiency and simplicity. The ester serves as a stable protecting group for the carboxylic acid during earlier, potentially harsh reaction steps required to construct the trifluoromethylated thiazole ring. The final hydrolysis is a clean deprotection step that is typically straightforward to perform and purify.

G cluster_workflow Synthetic Workflow: Ester Hydrolysis start Ethyl 2-methoxy-4-(trifluoromethyl) thiazole-5-carboxylate (Precursor) reagents Sodium Hydroxide (NaOH) Aqueous Solvent (e.g., H₂O/Ethanol) reaction Saponification Reaction (Stirring at elevated temp, e.g., 40-60°C) start->reaction 2. Heat & Stir reagents->reaction 1. Add Base workup Aqueous Workup: Acidification (e.g., with HCl) to pH < 2 reaction->workup 3. Quench & Protonate isolation Isolation: Filtration, Washing workup->isolation 4. Precipitate & Collect product Final Product: 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid isolation->product 5. Dry

Caption: General workflow for the synthesis via ester hydrolysis.

Experimental Protocol: Saponification of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is a representative procedure based on established methods for analogous compounds.[7][12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, in a suitable solvent mixture such as ethanol and water.

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (NaOH) (typically 1.5 to 2.0 molar equivalents). The reaction is often performed at a concentration that ensures all reactants remain in solution.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours until the reaction is complete.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting ester.

  • Workup and Acidification: After cooling the mixture to room temperature, remove the organic solvent (ethanol) under reduced pressure. Dilute the remaining aqueous solution with water. Slowly add a concentrated acid, such as hydrochloric acid (HCl), to the stirred solution until the pH is adjusted to be strongly acidic (pH ≤ 2).[12][13] This protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The product is then dried in a vacuum oven to yield the final this compound. Purity can be assessed by HPLC and NMR.

Applications in Research and Development

The primary utility of this compound is as a sophisticated intermediate in the synthesis of novel bioactive molecules.[2] Its structural features are deliberately designed to impart advantageous properties to the final target compounds.

G cluster_features Key Structural Features & Contributions cluster_properties Resulting Molecular Properties compound 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid cf3 Trifluoromethyl Group (-CF3) compound->cf3 thiazole Thiazole Core compound->thiazole cooh Carboxylic Acid (-COOH) compound->cooh props Enhanced Lipophilicity Metabolic Stability Bioavailability Scaffold for Bioactivity Versatile Derivatization Handle cf3->props thiazole->props cooh->props

Caption: Relationship between structural features and molecular properties.

  • Agrochemicals: The trifluoromethyl-thiazole motif is a component of modern fungicides and herbicides.[2] The compound serves as a key building block for creating new crop protection agents where metabolic stability and potent bioactivity are required.[2][14]

  • Pharmaceuticals: In drug discovery, this intermediate is used to construct complex molecules for various therapeutic targets. The thiazole ring is a known pharmacophore, and the -CF3 group can improve a drug candidate's pharmacokinetic profile.[4][5][6] The carboxylic acid allows for coupling with amines or alcohols to form amides and esters, respectively, which are common linkages in drug molecules.[7]

  • Materials Science: Fluorinated organic compounds are also explored for their potential in creating advanced materials, such as specialized polymers and coatings.[3]

Safety and Handling

While a comprehensive chemical safety assessment has not been conducted, standard laboratory precautions should be observed when handling this compound.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly sealed in a dry place at room temperature.[2][8]

Conclusion

This compound is more than a simple chemical reagent; it is a product of rational design, embodying key structural motifs sought after in modern chemical synthesis. Its trifluoromethyl group offers metabolic robustness, while the thiazole core provides a proven biological scaffold and the carboxylic acid ensures synthetic versatility. For scientists in drug discovery and agrochemical development, this compound represents a valuable and powerful tool for accessing novel and potentially superior active ingredients.

References

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  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

  • The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities. Arabian Journal of Chemistry. [Link]

  • This compound. 2a biotech. [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. PubChem. [Link]

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. PMC - NIH. [Link]

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  • CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.

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Physicochemical properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Prepared by: Senior Application Scientist

Introduction: Contextualizing a Modern Heterocycle in Drug Discovery

This compound is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research. The thiazole ring is a key structural motif found in numerous bioactive molecules. The strategic inclusion of a trifluoromethyl (-CF3) group and a methoxy (-OCH3) group onto this scaffold is deliberate. The -CF3 group, a powerful electron-withdrawing moiety, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1] Understanding the fundamental physicochemical properties of this specific compound is therefore not merely an academic exercise; it is a critical prerequisite for any rational drug design or development program. These properties govern a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic efficacy.

This guide provides a detailed examination of the core physicochemical attributes of this compound, moving beyond simple data presentation to explain the causality behind experimental methodologies. The protocols described are designed as self-validating systems, ensuring the generation of robust and reliable data for critical decision-making in research and development.

Core Physicochemical Profile

A summary of the key identification and physical state properties for this compound is presented below. While specific experimental values for pKa, LogP, and solubility are not widely published, this guide will detail the authoritative methods for their determination.

PropertyValue / DescriptionSource(s)
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[2]
CAS Number 1226776-93-7[3][4]
Molecular Formula C6H4F3NO3S[3][5]
Molecular Weight 227.16 g/mol [3]
Appearance White to yellow powder or crystal[2]
Purity Typically supplied at ≥97%[2][6]
InChI Key DAGFIURSOZGKLT-UHFFFAOYSA-N[2][6]

Acidity and Ionization Constant (pKa)

Scientific Importance

The acid dissociation constant, or pKa, is arguably the most critical physicochemical parameter for an ionizable compound. It dictates the extent of ionization at a given pH. For this compound, the carboxylic acid group is the primary acidic center. Its state of charge—anionic (deprotonated) or neutral (protonated)—profoundly influences solubility, membrane permeability, receptor binding, and formulation characteristics. The presence of the electron-withdrawing thiazole ring and trifluoromethyl group is expected to increase the acidity (i.e., lower the pKa) compared to a simple aliphatic carboxylic acid (which typically have a pKa around 4.8).[7][8] Accurately determining this value is essential for predicting its behavior in physiological environments, such as the stomach (low pH) and intestines (higher pH).

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of ionic equilibrium.[9][10] The method relies on monitoring pH changes as a strong base is incrementally added to a solution of the acid, based on the principles of the Henderson-Hasselbalch equation.[10]

Methodology:

  • Preparation of Reagents:

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a solution of the test compound, this compound, at a known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent system (e.g., 50:50 Methanol:Water) may be employed.

  • Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.

  • Titration Procedure:

    • Place a precise volume (e.g., 50 mL) of the test compound solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point), often found by analyzing the first or second derivative of the plot.

    • The half-equivalence point occurs at precisely half the volume of the equivalence point (Veq/2).

    • The pKa is the pH value of the solution at the half-equivalence point, where the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal.[10]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_acid 1. Prepare Acid Solution (Known Concentration) prep_base 2. Standardize NaOH Titrant prep_acid->prep_base prep_ph 3. Calibrate pH Meter prep_base->prep_ph titrate 4. Add NaOH in Increments prep_ph->titrate record 5. Record pH vs. Volume titrate->record plot 6. Plot Titration Curve record->plot find_veq 7. Determine Equivalence Point (Veq) plot->find_veq find_pka 8. Find pH at Veq/2 (pH = pKa) find_veq->find_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP / LogD)

Scientific Importance

Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified as the partition coefficient (P) between an oily phase (typically n-octanol) and an aqueous phase. For practical use, the logarithmic form, LogP, is employed. For an ionizable compound like our thiazole carboxylic acid, the distribution coefficient (LogD) is more physiologically relevant as it considers the partitioning of all species (ionized and neutral) at a specific pH.[11][12] A LogP value not greater than 5 is one of the criteria in Lipinski's "rule of five" for assessing drug-likeness.[12][13]

Authoritative Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium.[13][14]

Methodology:

  • Phase Preparation:

    • Prepare the aqueous phase: For LogD7.4, use a phosphate-buffered saline (PBS) solution at pH 7.4. For LogP, use pure water.

    • Mutually saturate the phases: Mix equal volumes of n-octanol and the aqueous phase in a separatory funnel. Shake vigorously for 24 hours to ensure saturation. Allow the layers to separate completely before use. This step is critical to prevent volume changes during the actual experiment.

  • Partitioning:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble (likely n-octanol).

    • Add a precise volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. The starting concentration should be chosen to be well below the solubility limit in either phase.

    • Cap the vial tightly and shake or agitate at a constant temperature for a sufficient time to reach equilibrium (typically 2-24 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial at low speed to ensure a clean separation of the two phases.

    • Carefully withdraw an aliquot from each phase for analysis, avoiding any contamination of the interface.

    • Quantify the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for each phase.

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentrations.

    • LogD is calculated as: LogD = log10(Coct / Caq) .[12]

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation saturate 1. Mutually Saturate n-Octanol and Aqueous Buffer (pH 7.4) add_cmpd 2. Add Compound to Phases saturate->add_cmpd shake 3. Shake to Equilibrium add_cmpd->shake separate 4. Separate Phases (Centrifugation) shake->separate quantify 5. Quantify Concentration in Each Phase via HPLC separate->quantify calculate 6. Calculate LogD = log([C]oct / [C]aq) quantify->calculate

Caption: Workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Scientific Importance

A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that directly impacts bioavailability.[15][16] Poor solubility is a major hurdle in drug development, leading to formulation challenges and potentially insufficient therapeutic exposure.[17] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock, while thermodynamic solubility represents the true equilibrium state between the solid compound and a saturated solution, making it the more definitive value for development.[16][18]

Authoritative Experimental Protocol: Thermodynamic Shake-Flask Solubility

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound.[18]

Methodology:

  • System Preparation:

    • Prepare the relevant aqueous buffer (e.g., PBS at pH 7.4 to simulate physiological conditions).

    • Add an excess amount of the solid this compound to a vial containing a known volume of the buffer. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

  • Equilibration:

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate for an extended period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[18][19]

  • Sample Processing:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • Separate the saturated solution from the excess solid. This is a critical step and can be achieved by either:

      • Filtration: Using a low-binding filter (e.g., PVDF) to remove solid particles.

      • Centrifugation: Spinning the sample at high speed and carefully collecting the supernatant.

  • Analysis and Quantification:

    • Prepare a standard calibration curve of the compound in the same buffer.

    • Analyze the clear filtrate or supernatant using a suitable, validated method (e.g., HPLC-UV or LC/MS) to determine the concentration of the dissolved compound.[17][18]

    • The measured concentration is the thermodynamic solubility, typically reported in units of µg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Separation & Analysis add_excess 1. Add Excess Solid Compound to Aqueous Buffer shake 2. Shake for 24-72h at Constant Temperature add_excess->shake separate 3. Separate Solid/Liquid (Filter or Centrifuge) shake->separate quantify 4. Quantify Concentration of Supernatant via HPLC separate->quantify result Result: Thermodynamic Solubility quantify->result

Caption: Workflow for thermodynamic solubility determination.

Conclusion

The physicochemical properties of this compound—namely its acidity, lipophilicity, and aqueous solubility—form the cornerstone of its drug-like potential. The presence of the carboxylic acid group ensures an ionizable handle, while the trifluoromethyl and thiazole moieties modulate these core properties in ways that can be advantageous for biological activity and metabolic stability. The experimental protocols detailed in this guide represent robust, authoritative methods for quantifying these critical parameters. Generating this data is an indispensable first step in the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent, providing the foundational knowledge required for effective lead optimization and rational formulation design.

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A Technical Guide to the Structural Elucidation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth walkthrough of the analytical methodologies required for the unambiguous structural determination of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction and Hypothesized Structure

This compound (C₆H₄F₃NO₃S) is a substituted thiazole derivative with significant potential as a synthetic intermediate.[1] Its utility in constructing more complex bioactive molecules, such as fungicides, necessitates a rigorous and unequivocal confirmation of its chemical structure.[2] The presence of multiple functional groups—a thiazole ring, a methoxy group, a trifluoromethyl group, and a carboxylic acid—requires a multi-faceted analytical approach to ensure correct regiochemistry and connectivity.

Based on its IUPAC name, the hypothesized structure is as follows:

Chemical structure of this compound

Figure 1: Hypothesized structure of this compound.

This guide will proceed through a logical workflow, starting with confirmation of the molecular formula and culminating in the detailed mapping of atomic connectivity.

Analytical Workflow: A Holistic Approach

The structure elucidation of a novel compound is a process of assembling evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. Our workflow is designed to be systematic, building a case for the final structure from the foundational molecular formula up to intricate atomic correlations.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Backbone & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) Confirm Molecular Weight & Elemental Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, O-H, C-F) MS->IR Provides MW NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) Map Proton, Carbon, & Fluorine Environments IR->NMR1D Confirms functional groups NMR2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR1D->NMR2D Provides initial assignments Confirm Structure Confirmation Integrate All Spectroscopic Data NMR2D->Confirm Confirms connectivity G cluster_mol Key HMBC Correlations OCH3_H H (OCH₃) C2 C2 OCH3_H->C2 ³JCH C5 C5 COOH_C C (COOH) C4 C4 CF3_C C (CF₃)

Caption: Key HMBC correlation confirming methoxy position.

Key Predicted HMBC Correlations:

  • The protons of the methoxy group (~4.1 ppm) should show a correlation to the C2 carbon of the thiazole ring (~168 ppm), confirming its position at C2.

Table 3: Predicted NMR Data Summary (Solvent: DMSO-d₆)
NucleusAssignmentPredicted Shift (ppm)MultiplicityKey Correlations (2D NMR)
¹H -COOH>12broad singlet-
-OCH₃~4.1singlet (3H)HSQC: to ~58 ppm carbon; HMBC: to C2 of thiazole ring
¹³C C=O~162singlet-
C2 (Thiazole)~168singletHMBC: from methoxy protons
C4 (Thiazole)~142quartet (²JCF)-
C5 (Thiazole)~118singlet-
CF₃~122quartet (¹JCF)-
-OCH₃~58singletHSQC: to methoxy protons
¹⁹F -CF₃~-63singlet-
Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is good for carboxylic acids).

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive HSQC experiment to determine one-bond C-H correlations.

    • Acquire an HMBC experiment to determine long-range (2-3 bond) C-H correlations. Set the long-range coupling delay to optimize for ~8 Hz.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra (¹H and ¹³C to the residual solvent peak, ¹⁹F to an external standard). Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Data Integration and Conclusion

The final step is to synthesize all the collected data into a single, cohesive structural proof.

  • HRMS confirmed the elemental formula as C₆H₄F₃NO₃S.

  • FTIR confirmed the presence of a carboxylic acid (broad O-H, sharp C=O), a trifluoromethyl group (strong C-F stretches), and a methoxy group.

  • ¹⁹F NMR showed a single environment for the three fluorine atoms, consistent with a CF₃ group.

  • ¹H NMR identified the methoxy protons and the acidic carboxylic acid proton.

  • ¹³C NMR accounted for all six unique carbons in the molecule, with multiplicities consistent with the proposed structure (e.g., quartets for CF₃ and C4).

  • 2D NMR (HMBC) provided the definitive link, showing a correlation from the methoxy protons to the C2 position of the thiazole ring, thus confirming the regiochemistry.

The collective, self-validating evidence from these orthogonal techniques allows for the unambiguous confirmation of the structure as this compound.

References

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
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The Pivotal Role of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid in Targeting Fungal Respiration: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Mitochondrial Bioenergetics Disruption

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid stands as a significant heterocyclic building block in the landscape of modern agrochemical and pharmaceutical research. Its intrinsic chemical properties, conferred by the electron-withdrawing trifluoromethyl group and the bioisosteric thiazole ring, make it a prized precursor for the synthesis of potent bioactive molecules. While this compound itself is not the terminal effector, it serves as a crucial intermediate in the creation of a class of fungicides that target the very heart of fungal cellular respiration. This guide elucidates the mechanism of action of compounds derived from this scaffold, focusing on their role as powerful inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.

For the purpose of a detailed mechanistic discussion, we will draw parallels and use data from the extensively studied fungicide, Thifluzamide. Thifluzamide is synthesized from the closely related analog, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, and its mechanism of action is well-documented.[1][2] The structural similarity between the methoxy and methyl precursors suggests a shared mode of action for their respective derivatives, providing a robust framework for understanding the biological impact of this chemical class.

The Target: Succinate Dehydrogenase (Complex II) - A Linchpin of Fungal Metabolism

Succinate dehydrogenase (SDH) is a unique enzyme complex embedded in the inner mitochondrial membrane of fungal cells.[3][4] It plays a dual role, functioning as both a key component of the tricarboxylic acid (TCA) cycle and as Complex II of the electron transport chain.[5][6][7]

In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to flavin adenine dinucleotide (FAD) to form FADH2. Subsequently, these electrons are passed through a series of iron-sulfur clusters within the SDH complex before being donated to ubiquinone (coenzyme Q), reducing it to ubiquinol.[4] This process is a critical entry point for electrons into the respiratory chain, ultimately driving the production of ATP, the cell's primary energy currency.

Fungicides derived from this compound exert their potent antifungal activity by specifically inhibiting the function of SDH.[5][8] This inhibition disrupts the entire respiratory process, leading to a cascade of events that culminate in fungal cell death.

Molecular Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site

The fungicidal derivatives of this compound belong to the class of succinate dehydrogenase inhibitors (SDHIs). These molecules are designed to bind to the ubiquinone-binding site (Q-site) of the SDH complex.[8][9] This binding is competitive with the natural substrate, ubiquinone.

The binding of the SDHI molecule physically obstructs the access of ubiquinone to its binding pocket, thereby halting the transfer of electrons from the iron-sulfur clusters.[3] This blockage of the electron transport chain has profound consequences for the fungal cell:

  • Cessation of ATP Synthesis: By inhibiting the flow of electrons, the proton gradient across the inner mitochondrial membrane cannot be maintained, leading to a halt in ATP production via oxidative phosphorylation.[10]

  • Disruption of the TCA Cycle: The inhibition of SDH causes an accumulation of succinate, which in turn can lead to feedback inhibition of other enzymes in the TCA cycle, further crippling the cell's metabolic capabilities.[5][7]

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the formation of superoxide radicals and other reactive oxygen species, which cause oxidative damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the central role of SDH in fungal respiration and the inhibitory action of SDHI fungicides.

G cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Coenzyme Q) SDH->UQ e- transfer ComplexIII Complex III UQ->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Synthesis SDHI SDHI Fungicide (Derived from Topic Compound) SDHI->SDH Inhibition caption Figure 1: Mechanism of SDHI Fungicides

Caption: Figure 1: Mechanism of SDHI Fungicides.

Structure-Activity Relationship: The Role of the Thiazole Carboxamide Scaffold

The efficacy of SDHI fungicides is intrinsically linked to their molecular structure. The thiazole carboxamide scaffold, formed by the reaction of this compound with a suitable amine, is crucial for high-affinity binding to the SDH enzyme.

Several key structural features contribute to the fungicidal activity:

  • Thiazole Ring: The thiazole ring serves as a rigid core that correctly orients the other functional groups for optimal interaction with the Q-site.

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the thiazole ring enhances the molecule's binding affinity and metabolic stability.

  • Carboxamide Linker: The amide bond is essential for forming hydrogen bonds with amino acid residues in the Q-site, anchoring the inhibitor in place.

  • Substituted Phenyl Ring: The nature and position of substituents on the aniline-derived phenyl ring significantly influence the fungicidal spectrum and potency.[11]

The following table summarizes the key structural components and their contributions to the mechanism of action.

Structural ComponentRole in Mechanism of Action
Thiazole RingProvides a rigid scaffold for optimal orientation of substituents.
Trifluoromethyl GroupEnhances binding affinity and metabolic stability.
Carboxamide LinkerForms crucial hydrogen bonds with the target enzyme.
Substituted Phenyl RingModulates fungicidal spectrum and potency.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of the mechanism of action of novel SDHI fungicides involves a series of in vitro and in vivo experiments.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of the compound against purified fungal SDH.

Methodology:

  • Purification of Fungal Mitochondria: Isolate mitochondria from a susceptible fungal species (e.g., Rhizoctonia solani) through differential centrifugation.

  • Solubilization of SDH: Extract the SDH complex from the mitochondrial membranes using a mild detergent.

  • Enzyme Activity Measurement: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

In Vivo Respiration Assay

Objective: To assess the effect of the compound on the respiration of whole fungal cells.

Methodology:

  • Fungal Culture: Grow the target fungal species in a liquid medium.

  • Oxygen Consumption Measurement: Resuspend the fungal mycelia in a buffer and place them in a sealed chamber equipped with an oxygen electrode.

  • Treatment: Add the test compound to the chamber and monitor the rate of oxygen consumption over time.

  • Data Analysis: Compare the respiration rates of treated and untreated fungal cells to determine the extent of inhibition.

The following diagram outlines the experimental workflow for characterizing SDHI fungicides.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_outcome Outcome A Fungal Culture B Mitochondrial Isolation A->B C SDH Solubilization B->C D Enzyme Inhibition Assay (IC50 Determination) C->D H Mechanism of Action Confirmed: SDH Inhibition D->H E Whole Cell Fungal Culture F Oxygen Consumption Assay E->F G Respiration Inhibition Analysis F->G G->H caption Figure 2: Experimental Workflow

Caption: Figure 2: Experimental Workflow.

Conclusion: A Cornerstone for Future Antifungal Development

This compound is a testament to the power of rational drug design. While its own biological activity is limited, it serves as an indispensable scaffold for the synthesis of highly effective fungicides that target a fundamental process in fungal survival. The resulting thiazole carboxamide derivatives, through their potent and specific inhibition of succinate dehydrogenase, provide a powerful tool for the management of fungal diseases in agriculture. A thorough understanding of their mechanism of action, from the molecular interactions at the enzyme's active site to the downstream cellular consequences, is paramount for the development of the next generation of SDHI fungicides and for managing the emergence of resistance. The continued exploration of this and related chemical scaffolds holds significant promise for addressing the ongoing challenges in food security and human health.

References

  • Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution. (2024). Retrieved from [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (n.d.). New Zealand Plant Protection Society. Retrieved from [Link]

  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. (2024). Request PDF. Retrieved from [Link]

  • A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (n.d.). PubMed. Retrieved from [Link]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (n.d.). ResearchGate. Retrieved from [Link]

  • Design,Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives. (2020). Retrieved from [Link]

  • The chemical structure of thifluzamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. (2025). ResearchGate. Retrieved from [Link]

  • Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana. (2022). NIH. Retrieved from [Link]

  • Succinate dehydrogenase: The complex roles of a simple enzyme. (2025). ResearchGate. Retrieved from [Link]

  • Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. (n.d.). Request PDF. Retrieved from [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Thifluzamide for Pest Management: Understanding Dosage and Application Techniques. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2025). ResearchGate. Retrieved from [Link]

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A Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Due to the limited publicly available information on its direct discovery and synthesis, this document presents a scientifically grounded, proposed synthetic pathway based on established chemical principles and analogous transformations. The guide elucidates the rationale behind the synthetic strategy, offers detailed experimental protocols, and discusses the importance of the trifluoromethyl and methoxy-thiazole motifs in modern drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Thiazoles in Medicinal Chemistry

The strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is frequently employed to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] When integrated into heterocyclic scaffolds like thiazole, the resulting molecules often exhibit a range of desirable pharmacological properties. Thiazole rings are prevalent in numerous FDA-approved drugs and are known to participate in key binding interactions with biological targets.[3]

The subject of this guide, this compound, combines the advantageous features of a trifluoromethyl group with a substituted thiazole core. The methoxy group at the 2-position and the carboxylic acid at the 5-position provide versatile handles for further chemical modification, making this compound an attractive starting material for the synthesis of more complex molecules and compound libraries. While the specific discovery of this molecule is not widely documented in peer-reviewed literature, its availability from chemical suppliers underscores its utility as a building block in drug discovery and agrochemical research.[4][5]

Proposed Synthesis of this compound

The following section outlines a proposed multi-step synthesis for this compound. This pathway is designed based on the well-documented synthesis of the analogous 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid and established methodologies in heterocyclic chemistry, particularly the Hantzsch thiazole synthesis.[6][7]

Overall Synthetic Scheme

Synthetic_Pathway A Ethyl trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate A->B   Sulfuryl chloride (SO2Cl2)    C Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate B->C   O-Methylisothiourea      (Hantzsch Cyclization)    D This compound C->D   Base Hydrolysis (e.g., NaOH)      then Acidification (e.g., HCl)   

Caption: Proposed synthetic pathway for this compound.

Step 1: Chlorination of Ethyl trifluoroacetoacetate

The synthesis commences with the chlorination of the α-carbon of ethyl trifluoroacetoacetate. Sulfuryl chloride is a suitable reagent for this transformation, providing the key intermediate for the subsequent cyclization.

  • Rationale: The chlorination at the α-position to the ketone is a critical step to create the electrophilic center required for the Hantzsch thiazole synthesis. This reaction is typically performed at low temperatures to control selectivity and minimize side reactions.[6]

Experimental Protocol: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

  • To a stirred solution of ethyl trifluoroacetoacetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

The chlorinated β-ketoester is then subjected to a Hantzsch-type cyclization with O-methylisothiourea (or a salt thereof). This reaction forms the core thiazole ring structure.

  • Rationale: The Hantzsch thiazole synthesis is a classic and highly effective method for constructing thiazole rings from an α-halocarbonyl compound and a thioamide-containing reactant.[1][3] In this proposed step, the sulfur of O-methylisothiourea acts as the nucleophile, attacking the chlorinated carbon. Subsequent intramolecular condensation between the nitrogen and the ketone, followed by dehydration, yields the aromatic thiazole ring. The use of O-methylisothiourea directly installs the desired 2-methoxy group.

Experimental Protocol: Synthesis of Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

  • In a round-bottom flask, dissolve the crude ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add O-methylisothiourea sulfate (0.5-0.6 eq) and a base (e.g., sodium acetate or triethylamine, 2.0-2.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by acidification.

  • Rationale: Saponification is a standard and high-yielding method for the conversion of esters to carboxylic acids. The use of a strong base like sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system facilitates the cleavage of the ester bond. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]

Experimental Protocol: Synthesis of this compound

  • Dissolve the purified ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting ester is no longer present.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Physicochemical Properties and Data

PropertyValue
Molecular Formula C6H4F3NO3S
Molecular Weight 227.16 g/mol
CAS Number 1226776-93-7
Appearance White to off-white solid (predicted)

(Data sourced from chemical supplier information)[4]

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules in several key areas:

  • Medicinal Chemistry: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs. The trifluoromethylthiazole core is a privileged scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[9]

  • Agrochemicals: Thiazole derivatives are known to possess fungicidal and insecticidal properties. This compound serves as a key intermediate for the synthesis of novel crop protection agents.[7][]

  • Materials Science: Fluorinated organic compounds are of interest in the development of advanced materials with unique electronic and physical properties.

Conclusion

This technical guide provides a comprehensive overview of this compound, with a focus on a proposed, scientifically sound synthetic pathway. By leveraging established chemical transformations, including α-chlorination and the Hantzsch thiazole synthesis, this guide offers a practical framework for the laboratory-scale preparation of this valuable research chemical. The strategic combination of a trifluoromethyl group, a methoxy-substituted thiazole ring, and a versatile carboxylic acid handle makes this compound a highly attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. It is anticipated that this guide will serve as a useful resource for researchers in these fields.

References

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An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific literature on this molecule is sparse, this paper constructs a robust framework for its synthesis, reactivity, and potential applications by drawing upon established principles of organic chemistry and analogy to structurally related compounds. A detailed, plausible synthetic pathway based on the Hantzsch thiazole synthesis is presented, along with an exploration of its physicochemical properties and potential reactivity. Furthermore, this guide delves into the prospective biological significance of this compound, particularly in the context of bioisosterism and the known pharmacological activities of other thiazole derivatives.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics across a wide range of disease areas, including infectious diseases, inflammation, and oncology.[1][2][3] The incorporation of a trifluoromethyl group, as seen in the target molecule, is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on the specific, yet underexplored, derivative: this compound.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be predicted based on its structure.

PropertyValueSource
Molecular Formula C6H4F3NO3SPubChem
Molecular Weight 227.16 g/mol PubChem
CAS Number 1226776-93-7Commercially available
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)General knowledge
pKa Predicted to be acidic due to the carboxylic acid groupGeneral knowledge

Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach

The classic Hantzsch thiazole synthesis provides a versatile and reliable method for the construction of the thiazole ring.[4][5] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a plausible route would involve the reaction of an appropriate α-halo-β-ketoester with a methoxy-substituted thioamide precursor.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate (α-haloketone)

This starting material can be prepared by the chlorination of ethyl 4,4,4-trifluoroacetoacetate using a suitable chlorinating agent like sulfuryl chloride.

Step 2: Preparation of O-Methyl thiocarbamate (Methoxythioamide equivalent)

O-Methyl thiocarbamate can be synthesized from methyl thiocyanate via hydrolysis or from the reaction of methanethiol with cyanogen bromide.

Step 3: Hantzsch Thiazole Synthesis and Saponification

  • To a solution of O-Methyl thiocarbamate in a suitable solvent (e.g., ethanol), add an equimolar amount of ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude ester, ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, is then saponified without further purification.

  • The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide and heated to reflux.

  • After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the desired product.

  • The solid is collected by filtration, washed with cold water, and dried to afford this compound.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Hantzsch Thiazole Synthesis cluster_3 Final Product Ethyl_4_4_4_trifluoroacetoacetate Ethyl 4,4,4-trifluoroacetoacetate Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate Ethyl_4_4_4_trifluoroacetoacetate->Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate Chlorination SO2Cl2 SO2Cl2 SO2Cl2->Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate O_Methyl_thiocarbamate O-Methyl thiocarbamate Ethyl_2_methoxy_4_trifluoromethyl_thiazole_5_carboxylate Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate O_Methyl_thiocarbamate->Ethyl_2_methoxy_4_trifluoromethyl_thiazole_5_carboxylate Ethyl_2_chloro_4_4_4_trifluoro_3_oxobutanoate->Ethyl_2_methoxy_4_trifluoromethyl_thiazole_5_carboxylate Condensation Final_Product This compound Ethyl_2_methoxy_4_trifluoromethyl_thiazole_5_carboxylate->Final_Product Saponification (NaOH, H2O/EtOH)

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is dictated by its key functional groups: the carboxylic acid, the 2-methoxythiazole core, and the trifluoromethyl group.

  • Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for further chemical modifications. It can readily undergo esterification, amidation, and conversion to the corresponding acid chloride, allowing for the introduction of a wide array of substituents and the construction of larger, more complex molecules.[6]

  • 2-Methoxythiazole Core: The 2-methoxy group is expected to be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, which could lead to the formation of 2-substituted thiazole derivatives. The thiazole ring itself is generally stable but can undergo electrophilic substitution at the C5 position if the carboxylic acid group is modified or removed.

  • Trifluoromethyl Group: The CF3 group is highly stable and generally unreactive under standard synthetic conditions. Its strong electron-withdrawing nature influences the overall electronics of the thiazole ring.

G cluster_0 Carboxylic Acid Reactions cluster_1 Thiazole Ring Reactions Core_Molecule This compound Esterification Esterification (R-OH, H+) Core_Molecule->Esterification Amidation Amidation (R-NH2, coupling agent) Core_Molecule->Amidation Acid_Chloride_Formation Acid Chloride Formation (SOCl2) Core_Molecule->Acid_Chloride_Formation Nucleophilic_Substitution Nucleophilic Substitution at C2 (Nu-) Core_Molecule->Nucleophilic_Substitution

Caption: Potential reactivity of this compound.

Potential Applications in Drug Discovery: The Role of Bioisosterism

While no specific biological activities have been reported for this compound, its structure suggests significant potential in drug discovery. The concept of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound.[7][8][9]

In this context, the 2-methoxy group can be considered a bioisostere of the more commonly studied 2-methyl group. The replacement of a methyl group with a methoxy group can lead to several important changes:

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction, which can alter the electronic profile of the thiazole ring and influence its interactions with biological targets.

  • Metabolic Stability: The methoxy group may offer different metabolic pathways compared to a methyl group, potentially leading to improved metabolic stability.[10]

  • Solubility and Polarity: The introduction of an oxygen atom can increase polarity and potentially improve aqueous solubility.

Given the broad spectrum of biological activities associated with thiazole derivatives, this compound and its derivatives could be explored as potential:

  • Antimicrobial Agents: Thiazole-containing compounds have a long history as effective antibacterial and antifungal agents.[1][3][11]

  • Anti-inflammatory Agents: Many thiazole derivatives have demonstrated potent anti-inflammatory properties.[3][11]

  • Anticancer Agents: The thiazole scaffold is present in several approved and investigational anticancer drugs.[2][3][11]

Conclusion

This compound represents an intriguing, yet underexplored, building block for medicinal chemistry. This guide has provided a foundational understanding of this molecule by proposing a viable synthetic route, outlining its likely chemical reactivity, and discussing its potential applications in drug discovery through the lens of bioisosterism. Further experimental investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted and holds the promise of yielding novel therapeutic agents.

References

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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its properties is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.[1] While a specific, detailed Safety Data Sheet (SDS) for this compound is not universally available, this document synthesizes available safety data, hazard classifications, and best practices derived from structurally similar compounds to provide a robust framework for its safe utilization.

Section 1: Chemical Identity and Properties

1.1. Overview

This compound is a heterocyclic building block characterized by the presence of a thiazole ring, a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety.[1][2] These functional groups contribute to its utility in synthesizing more complex molecules, particularly in the development of fungicides and herbicides where the trifluoromethyl and thiazole components can enhance bioavailability and metabolic stability.[1]

1.2. Physicochemical Data

PropertyValueSource
CAS Number 1226776-93-7[2][3]
Molecular Formula C₆H₄F₃NO₃S[2]
Molecular Weight 227.16 g/mol [1][2]
Appearance White to yellow powder or crystal
Purity Typically ≥97%[1]
Storage Temperature Room temperature, dry[1][]

Section 2: Hazard Identification and Risk Assessment

Based on available supplier information, this compound is classified with the signal word "Warning".[5] The following GHS hazard statements have been associated with this compound, indicating potential health risks upon exposure.

2.1. GHS Hazard Statements

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

2.2. Logical Flow of Hazard Mitigation

The following diagram illustrates the logical workflow for mitigating the risks associated with this compound, from initial assessment to post-handling procedures.

Hazard_Mitigation_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Risk_Assessment Risk Assessment (Review H-Statements) PPE_Selection PPE Selection (Based on Hazards) Risk_Assessment->PPE_Selection Engineering_Controls Setup Engineering Controls (Fume Hood) PPE_Selection->Engineering_Controls Dispensing Dispensing (In Fume Hood) Engineering_Controls->Dispensing Reaction_Setup Reaction Setup Dispensing->Reaction_Setup Workup Work-up & Purification Reaction_Setup->Workup Decontamination Decontamination of Glassware & Surfaces Workup->Decontamination Storage Proper Storage of Unused Material Workup->Storage Waste_Disposal Waste Disposal (Segregated Waste Streams) Decontamination->Waste_Disposal

Caption: Hazard Mitigation Workflow for Handling this compound.

Section 3: Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended when handling this compound.

Protection LevelEquipmentPurpose
Primary Engineering Controls Chemical Fume HoodTo minimize inhalation of dust or vapors.[6]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[6][7]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[6]
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when engineering controls are insufficient.[6][8]

Section 4: Safe Handling and Experimental Protocols

Adherence to strict handling protocols is essential for minimizing risk. The principles of safe handling for similar thiazole and carboxylic acid compounds should be applied.

4.1. General Handling Procedures

  • Preparation: Always review the available safety information and have a clear experimental plan before starting work. Ensure that emergency equipment, such as safety showers and eyewash stations, is accessible.[9]

  • Location: All handling of solid and dissolved this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]

  • Dispensing: When weighing and dispensing the solid, use anti-static measures where appropriate. Avoid creating dust.[6] Use a dedicated spatula and weighing vessel.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[10] Decontaminate all surfaces and equipment.

4.2. Step-by-Step Experimental Workflow

The following diagram outlines a typical experimental workflow involving this compound, emphasizing safety at each step.

Experimental_Workflow Start Start | Review Protocol & Safety Info Weighing Weighing - In Fume Hood - Wear full PPE - Minimize dust Start->Weighing Dissolution Dissolution - Add solid to solvent slowly - Gentle agitation Weighing->Dissolution Reaction Reaction - Monitor temperature - Maintain inert atmosphere (if required) Dissolution->Reaction Workup Work-up - Quenching - Extraction - Handle all phases as hazardous Reaction->Workup Purification Purification - Chromatography (in hood) - Recrystallization Workup->Purification Analysis Analysis - Prepare samples in hood - Label vials clearly Purification->Analysis End End | Secure Storage & Waste Disposal Analysis->End

Caption: A typical experimental workflow incorporating safety measures.

Section 5: Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] The recommended storage temperature is room temperature.[1][]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. As a carboxylic acid, it should not be stored in metal cabinets which are susceptible to corrosion.[11] It is also advisable to segregate it from mineral acids.[12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[9][13]

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

6.1. First Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10][14] If symptoms persist, seek medical attention.

  • Skin Contact: If on skin, wash with plenty of soap and water.[10][14] If skin irritation occurs, get medical advice.[14]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] If eye irritation persists, seek medical attention.[14]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[10]

6.2. Spill Response

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: For larger spills, evacuate the area and alert emergency responders.[7]

Section 7: Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Waste should be treated as hazardous and disposed of through an approved waste disposal plant.[10]

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Navigating the Safety Landscape of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the material safety properties of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7), a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. As a Senior Application Scientist, the following information is synthesized from available safety data and principles of chemical hygiene to ensure its safe handling and application in a research and development setting. The causality behind each recommendation is explained to foster a proactive safety culture.

Chemical Identity and Core Hazard Profile

1.1. Structural and Physical Identity

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group is known to enhance bioavailability and metabolic stability in derivative molecules, making it a valuable building block in medicinal and agricultural chemistry.[1]

Identifier Value Source
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[2]
CAS Number 1226776-93-7[1][2][3][4]
Molecular Formula C₆H₄F₃NO₃S[1][2][3][4]
Molecular Weight 227.16 g/mol [1][2][4]
Physical Form White to yellow powder or crystal[2]

1.2. GHS Hazard Classification

This compound is classified as hazardous. The primary routes of exposure and associated health risks are well-defined, necessitating careful handling. The Globally Harmonized System (GHS) classification dictates the following hazards:

  • Signal Word: Warning

Hazard Statement Code Hazard Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This classification is based on data for the specific CAS number 1226776-93-7 and analogous compounds. The trifluoromethyl and carboxylic acid moieties contribute to its irritant properties.

Risk Assessment and Safe Handling Protocols

A thorough risk assessment is mandatory before commencing any work with this substance. The following protocols are designed as a self-validating system to minimize exposure.

2.1. Engineering Controls: The First Line of Defense

The primary directive is to contain the material at its source.

  • Ventilation: All handling of the solid powder or solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Containment: Use of a glove box or other closed system should be considered for highly repetitive or larger-scale operations to provide maximum containment.

2.2. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure. The choice of materials should be based on breakthrough time and permeation rate, although specific data for this compound is not available; therefore, recommendations are based on chemically similar substances.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.Mandatory. Prevents contact with eyes from splashes or airborne particles, mitigating the risk of serious eye irritation (H319).[6]
Hand Protection Nitrile or neoprene gloves.Inspect gloves for integrity before each use. Prevents skin irritation (H315). Change gloves immediately if contamination occurs.[6]
Skin and Body Laboratory coat.Protects against incidental skin contact. Ensure cuffs are closed.
Respiratory NIOSH-approved respirator.Required if working outside of a fume hood or if dust generation is unavoidable.[6]

Experimental Workflow: Donning and Doffing PPE

The following diagram outlines the logical flow for using PPE to ensure maximum protection.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Lab) cluster_handling Safe Handling (Inside Fume Hood) cluster_doffing Doffing Sequence (At Exit) Prep Assess Risks (Quantity, Duration) Select Select Appropriate PPE (Gloves, Goggles, Coat) Prep->Select Inspect Inspect PPE for Damage Select->Inspect Coat 1. Don Lab Coat Inspect->Coat Goggles 2. Don Eye Protection Coat->Goggles Gloves 3. Don Gloves (Pull over cuffs) Goggles->Gloves Work Perform Chemical Manipulations Gloves->Work Decontaminate 1. Decontaminate Gloves (if possible) Work->Decontaminate RemoveGloves 2. Remove Gloves Decontaminate->RemoveGloves RemoveCoat 3. Remove Lab Coat RemoveGloves->RemoveCoat RemoveGoggles 4. Remove Eye Protection RemoveCoat->RemoveGoggles Wash 5. Wash Hands Thoroughly RemoveGoggles->Wash

Caption: PPE Donning and Doffing Workflow.

2.3. Hygiene and Storage Practices

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases. The carboxylic acid functionality may react with bases, while the thiazole ring could be susceptible to strong oxidizers.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

3.1. Exposure Response Protocol

Exposure Route First-Aid Measure Underlying Principle
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]Removes the individual from the source of exposure to prevent further respiratory irritation (H335).
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]Dilution and removal of the irritant to minimize skin damage (H315).
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]Thorough irrigation is necessary to remove the chemical and prevent serious eye damage (H319).
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]Prevents further damage to the esophagus. Medical evaluation is crucial due to the "Harmful if swallowed" classification (H302).

Logical Flow for Spill Response

This decision tree provides a structured approach to managing an accidental release.

Spill_Response Start Spill Detected Assess Assess Spill Size & Location Start->Assess IsMajor Is it a Major Spill? (Large quantity, outside hood) Assess->IsMajor Evaluate IsMinor Is it a Minor Spill? (Small quantity, contained) Assess->IsMinor Evaluate Evacuate Evacuate Area Alert EH&S / Emergency Services IsMajor->Evacuate Yes PPE Ensure Proper PPE is Worn IsMinor->PPE Yes Secure Secure Area Restrict Access Evacuate->Secure Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully Sweep or Scoop Up Material Contain->Collect Dispose Place in a Labeled, Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Caption: Decision-Making for Spill Response.

Stability, Reactivity, and Disposal

4.1. Chemical Stability and Reactivity

  • Stability: Stable under recommended storage conditions (cool, dry, well-ventilated).

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride.[7]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7]

4.3. Disposal Considerations

All waste materials must be treated as hazardous.

  • Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the material to enter drains or waterways.[5]

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.

Toxicological and Ecological Information

5.1. Toxicological Data

5.2. Ecological Data

No specific ecological data for this compound has been identified. Due to the presence of the trifluoromethyl group, which can lead to persistence, and the general principle of chemical safety, this substance should not be released into the environment.[5]

Conclusion

This compound is a valuable research chemical with a well-defined, moderate hazard profile. Its safe use is contingent upon the strict implementation of engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe laboratory practices. By understanding the causality behind these safety protocols, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

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Thiazole Derivatives: A Technical Guide to Their Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the diverse therapeutic targets of thiazole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms and signaling pathways through which these compounds exert their effects in key therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and inflammation. This guide will also provide detailed, field-proven experimental protocols for the identification and validation of these targets, bridging the gap between theoretical knowledge and practical application in the laboratory.

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring's unique physicochemical properties, including its planarity, aromaticity, and ability to participate in hydrogen bonding, make it an ideal pharmacophore for interacting with a wide array of biological targets.[3][4] Its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs underscores its significance in therapeutic applications.[1] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a fertile ground for the discovery of novel therapeutic agents.[4][5]

Thiazole Derivatives as Anticancer Agents: Targeting Key Oncogenic Pathways

The development of thiazole-based anticancer agents has been a highly successful endeavor, with several compounds approved for clinical use, such as Dasatinib and Ixazomib.[6] Thiazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins and enzymes involved in cancer cell proliferation, survival, and metastasis.[3]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[7] Thiazole derivatives have shown significant potential as inhibitors of various protein kinases.[7][8]

CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[8] Thiazole-containing compounds have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[8][9] For instance, certain pyrimidine-thiazole hybrids have demonstrated high potency and selectivity for CDK9.[8]

Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in melanoma. Thiazole derivatives have been synthesized that exhibit potent inhibitory activity against the B-RAFV600E kinase, with some compounds showing greater potency than the standard drug dabrafenib.[8]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10][11] Thiazole derivatives have been designed as VEGFR-2 inhibitors, demonstrating cytotoxic activity against cancer cell lines.[10][11]

Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division.[12] Thiazole-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to mitotic arrest and apoptosis.[12][13][14]

Induction of Apoptosis and Cell Cycle Arrest

A common downstream effect of targeting the aforementioned pathways is the induction of apoptosis (programmed cell death) and cell cycle arrest.[15] Thiazole derivatives have been shown to induce these effects in various cancer cell lines, making them promising candidates for cancer therapy.[16][17]

Summary of Anticancer Thiazole Derivatives
Derivative ClassTargetReported Activity (IC50)Reference(s)
Pyrimidine-thiazole hybridsCDK90.64 to 2.01 μM[8]
Phenyl sulfonyl thiazolesB-RAFV600E23.1 ± 1.2 nM[8]
Thiazole-based chalconesTubulin Polymerization7.78 μM[12]
2,4-disubstituted thiazolesTubulin Polymerization2.00 ± 0.12 to 2.95 ± 0.18 μM[13][18]
Thiazole-naphthalene derivativesTubulin Polymerization3.3 µM[14]
Hydrazinyl thiazole derivativesVEGFR-251.09 nM[10]
Signaling Pathway Diagrams

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D/CDK4/6 Cyclin D/CDK4/6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4/6 Rb Rb Cyclin D/CDK4/6->Rb phosphorylates E2F E2F Cyclin D/CDK4/6->E2F releases Cyclin E/CDK2 Cyclin E/CDK2 G1/S Transition G1/S Transition Cyclin E/CDK2->G1/S Transition promotes Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates S-Phase Genes->Cyclin E/CDK2 Thiazole Derivatives (CDK Inhibitors) Thiazole Derivatives (CDK Inhibitors) Thiazole Derivatives (CDK Inhibitors)->Cyclin D/CDK4/6 inhibits Thiazole Derivatives (CDK Inhibitors)->Cyclin E/CDK2 inhibits

Caption: CDK-mediated cell cycle regulation and its inhibition by thiazole derivatives.

Neuroprotective Potential of Thiazole Derivatives: Combating Neurodegenerative Diseases

Thiazole and thiazolidine-based compounds have emerged as promising multi-target therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[19][20]

Inhibition of Cholinesterases (AChE and BuChE) in Alzheimer's Disease

A key strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[21] Amine-containing thiazole derivatives have demonstrated significant inhibitory effects against these enzymes, with some compounds exhibiting IC50 values in the nanomolar range.[21][22]

Modulation of Beta-Secretase 1 (BACE1) Activity

BACE1 is a key enzyme in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients. Thiazole-imidazole-acetamide derivatives have been identified as potent BACE1 inhibitors with good blood-brain barrier permeability.

Other Neuroprotective Targets

Thiazole derivatives have also been shown to target other pathways implicated in neurodegeneration, including the modulation of GluA2 AMPA receptors, and inhibition of deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO).[23][24][25] Some derivatives also exhibit neuroprotective effects through the activation of SIRT1.[17]

Summary of Neuroprotective Thiazole Derivatives
Derivative ClassTargetReported Activity (IC50)Reference(s)
Amine-containing thiazolesAChE, BuChE9 nM (AChE), 0.646 μM (BuChE)
ThiazolylhydrazonesAChE0.028 ± 0.001 µM[21]
Thiazole-imidazole-acetamidesBACE1< 5 μM
Thiazole carboxamidesGluA2 AMPA ReceptorsModulatory effects[23][25]
4-phenylthiazol-2-aminesDNase I, 5-LODual inhibition[24]
Signaling Pathway Diagram

AD_Pathway cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Cholinergic Cholinergic Pathway APP APP Aβ peptides Aβ peptides APP->Aβ peptides cleavage by BACE1 BACE1 BACE1 BACE1->Aβ peptides γ-secretase γ-secretase Amyloid Plaques Amyloid Plaques Aβ peptides->Amyloid Plaques aggregation Thiazole Derivatives (BACE1 Inhibitors) Thiazole Derivatives (BACE1 Inhibitors) Thiazole Derivatives (BACE1 Inhibitors)->BACE1 inhibits Acetylcholine Acetylcholine Choline + Acetate Choline + Acetate Acetylcholine->Choline + Acetate hydrolysis by AChE/BuChE AChE/BuChE AChE/BuChE Thiazole Derivatives (ChE Inhibitors) Thiazole Derivatives (ChE Inhibitors) Thiazole Derivatives (ChE Inhibitors)->AChE/BuChE inhibits

Caption: Key pathways in Alzheimer's disease targeted by thiazole derivatives.

Thiazole Derivatives in the Fight Against Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have shown promise in this area, with activity against a range of bacteria and viruses.[26][27][28]

Antibacterial Mechanisms of Action

Some thiazole-quinolinium derivatives have been found to induce FtsZ polymerization in bacterial cells, thereby inhibiting a crucial step in bacterial cell division.[1][13]

Thiazole derivatives can also exert their antibacterial effects through other mechanisms, such as inhibiting β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in fatty acid synthesis.[1]

Antiviral Therapeutic Targets

Thiazole derivatives have been reported to inhibit a wide range of viruses, including influenza viruses, coronaviruses, and human immunodeficiency viruses (HIV).[26] The benzothiazole moiety, in particular, has been shown to bind to viruses and exhibit antiviral activity.

Summary of Antimicrobial Thiazole Derivatives
Derivative ClassTarget Organism/EnzymeMechanism of ActionReference(s)
Thiazole-quinoliniumsBacteriaFtsZ polymerization induction[1][13]
Thiazole derivativesEscherichia coli FabHEnzyme inhibition[1]
BenzothiazolesVarious virusesViral binding
AminothiazolesInfluenza AAntiviral activity[29]
Bacterial Pathway Diagram

FtsZ_Pathway FtsZ monomers FtsZ monomers FtsZ protofilaments FtsZ protofilaments FtsZ monomers->FtsZ protofilaments polymerization Z-ring Z-ring FtsZ protofilaments->Z-ring assembly Cell division Cell division Z-ring->Cell division initiates Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->FtsZ monomers induces polymerization

Caption: Inhibition of bacterial cell division by thiazole derivatives targeting FtsZ.

Anti-inflammatory Applications of Thiazole Derivatives

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory activities.[30][31]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The arachidonic acid pathway, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a key driver of inflammation.[30][32] Thiazole and thiazolidinone derivatives have been shown to act as inhibitors of COX and LOX, with some compounds exhibiting selective COX-1 or COX-2 inhibition.[33][34]

Summary of Anti-inflammatory Thiazole Derivatives
Derivative ClassTargetMechanism of ActionReference(s)
5-thiazol-based thiazolidinonesCOX-1Selective enzyme inhibition[33]
Various thiazole derivativesCOX/LOXDual enzyme inhibition[30][32][34]
Arachidonic Acid Pathway Diagram

AA_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX COX-1/COX-2 COX-1/COX-2 LOX LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->COX-1/COX-2 inhibits Thiazole Derivatives->LOX inhibits

Caption: The arachidonic acid pathway and its inhibition by thiazole derivatives.

Experimental Protocols for Target Identification and Validation

The following are detailed, step-by-step methodologies for key experiments and workflows to identify and validate the therapeutic targets of thiazole derivatives.

Cell Viability and Cytotoxicity Assays (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]

  • Treat the cells with various concentrations of the thiazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[15]

  • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15]

  • Incubate the plate for 1.5 hours at 37°C.[15]

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Incubate for 15 minutes at 37°C with shaking.[15]

  • Measure the absorbance at 492 nm using a microplate reader.[15]

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

Principle: This assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[8][26]

Protocol:

  • Induce apoptosis in cells by treating with the thiazole derivative.[26]

  • Harvest 1-5 x 10^5 cells by centrifugation.[26]

  • Wash the cells once with cold 1X PBS.[26]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[26]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[26]

  • Incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[26]

  • Analyze the cells by flow cytometry.[6]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[16][22]

Protocol:

  • Treat cells with the thiazole derivative for the desired time.

  • Harvest and fix the cells in ice-cold 70% ethanol.[18]

  • Wash the cells with PBS.[18]

  • Resuspend the cells in a staining solution containing PI and RNase A.[18]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[18]

In Vitro Enzyme Inhibition Assays

Principle: The inhibitory activity of a compound against a specific kinase is determined by measuring the reduction in kinase activity. This can be done using various methods, including luminescence-based assays that quantify ADP production.[9][35]

Protocol (Luminescence-Based):

  • Prepare serial dilutions of the thiazole derivative in DMSO.[35]

  • In a 96-well plate, add the kinase, substrate, and the thiazole derivative.[35]

  • Initiate the reaction by adding ATP.[35]

  • Incubate at 30°C for 60 minutes.[35]

  • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).[35]

  • Measure luminescence using a plate reader.[35]

Principle: This assay monitors the assembly of purified tubulin into microtubules in vitro. The polymerization can be tracked by measuring the increase in fluorescence of a reporter that binds to polymerized microtubules.[2][36]

Protocol (Fluorescence-Based):

  • Prepare a tubulin reaction mix containing purified tubulin, GTP, glycerol, and a fluorescent reporter on ice.[36]

  • Add the thiazole derivative or vehicle control to a pre-warmed 96-well plate.[36]

  • Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[36]

  • Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.[36]

Principle: This colorimetric assay is based on the Ellman method, where thiocholine produced by the enzymatic hydrolysis of acetylthiocholine by AChE reacts with DTNB to form a yellow product that can be measured spectrophotometrically.[4]

Protocol:

  • Prepare samples (e.g., tissue homogenates, cell lysates) and a positive control.

  • In a 96-well plate, add the sample, assay buffer, and DTNB solution.[20]

  • Initiate the reaction by adding the acetylthiocholine substrate.

  • Measure the absorbance at 412 nm in kinetic mode for 10-30 minutes at room temperature.[4][20]

Experimental Workflow Diagram

Experimental_Workflow cluster_Target_ID Target Identification & Validation cluster_Assays Specific Assays Thiazole Derivative Synthesis Thiazole Derivative Synthesis In Vitro Screening In Vitro Screening Thiazole Derivative Synthesis->In Vitro Screening Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays In Vitro Screening->Cell-Based Assays Target Identification Target Identification Enzyme Inhibition Assays->Target Identification Kinase Assay Kinase Assay Enzyme Inhibition Assays->Kinase Assay Tubulin Assay Tubulin Assay Enzyme Inhibition Assays->Tubulin Assay Cholinesterase Assay Cholinesterase Assay Enzyme Inhibition Assays->Cholinesterase Assay Cell-Based Assays->Target Identification MTT Assay MTT Assay Cell-Based Assays->MTT Assay Apoptosis Assay Apoptosis Assay Cell-Based Assays->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Cell-Based Assays->Cell Cycle Assay Target Validation Target Validation Target Identification->Target Validation Lead Optimization Lead Optimization Target Validation->Lead Optimization

Caption: A generalized experimental workflow for the identification and validation of thiazole derivative targets.

Conclusion and Future Perspectives

Thiazole derivatives represent a remarkably versatile class of compounds with a wide range of therapeutic applications. Their ability to interact with a diverse set of biological targets provides a strong foundation for the development of novel drugs for cancer, neurodegenerative diseases, infectious diseases, and inflammatory conditions. The continued exploration of the thiazole scaffold, coupled with rational drug design and a deeper understanding of the underlying biological pathways, holds great promise for the future of medicine. Future research will likely focus on the development of more selective and potent thiazole derivatives, as well as the exploration of novel therapeutic targets for this privileged scaffold.

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An In-depth Technical Guide to the Solubility of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and final dosage form performance. This guide provides a comprehensive technical overview of the principles, theoretical prediction, and experimental determination of the solubility of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS: 1226776-93-7) in organic solvents. While specific quantitative solubility data for this compound is not publicly available, this document serves as a first-principles guide for scientists. It outlines how to approach solubility determination, from theoretical solvent selection using Hansen Solubility Parameters to the practical execution of gold-standard experimental methods like the shake-flask technique. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is a cornerstone parameter. For drug discovery and development professionals, understanding the solubility of a compound like this compound is not merely an academic exercise; it is a fundamental requirement that influences bioavailability, process chemistry, formulation design, and toxicological assessment.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and significant challenges in developing a viable drug product.[2][3]

This guide focuses on providing a robust framework for characterizing the solubility of this compound, a heterocyclic compound featuring a carboxylic acid, a methoxy ether, and a trifluoromethyl group. These functional groups create a complex interplay of polarity, hydrogen bonding potential, and lipophilicity that dictates its interaction with various organic solvents.

Physicochemical Profile and Molecular Structure Analysis

Before embarking on experimental measurements, a thorough analysis of the molecule's structure provides critical insights into its expected solubility behavior.

  • Chemical Name: this compound

  • CAS Number: 1226776-93-7

  • Molecular Formula: C₆H₄F₃NO₃S[4]

  • Molecular Weight: 227.16 g/mol [4]

  • Structure:

    • Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, contributing to the molecule's rigidity and potential for π-π stacking interactions.

    • Carboxylic Acid (-COOH): A highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group will dominate interactions with polar, protic solvents.

    • Trifluoromethyl (-CF₃): A strongly electron-withdrawing, lipophilic group. It reduces the pKa of the nearby carboxylic acid and increases the molecule's overall lipophilicity.

    • Methoxy (-OCH₃): An ether group that can act as a hydrogen bond acceptor. It is less polar than a hydroxyl group but contributes to the molecule's ability to interact with a range of solvents.

A structurally similar compound, 2-methyl-4-(trifluoromethyl)-5-thiazolecarboxylic acid, is reported to be soluble in methanol, ethanol, dimethyl sulfoxide (DMSO), and chloroform, while being only slightly soluble in water.[5][6] This suggests that this compound will likely exhibit good solubility in polar aprotic and polar protic organic solvents.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

In the absence of empirical data, a theoretical approach can guide solvent selection, saving time and resources. The Hansen Solubility Parameter (HSP) model is a powerful tool based on the principle that "like dissolves like".[7][8] It deconstructs the total cohesive energy of a substance into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be described by a unique point in this three-dimensional "Hansen space." The principle states that a solute will be soluble in a solvent if their HSP coordinates are close.[9] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, solubility is favorable.[9]

Logical Workflow for HSP-Guided Solvent Selection

The following diagram illustrates the workflow for using HSP to select an optimal set of solvents for experimental screening.

HSP_Workflow cluster_theoretical Theoretical Phase cluster_experimental Experimental Phase A Estimate Solute HSP (Group Contribution Method) C Calculate HSP Distance (Ra) Between Solute and Solvents A->C B Select Candidate Solvents (Known HSP Values) B->C D Rank Solvents (Low Ra = High Predicted Solubility) C->D E Perform Tiered Solubility Screening (Start with Top-Ranked Solvents) D->E F Refine Solute HSP & Interaction Radius (Based on Experimental Results) E->F

Caption: Workflow for Hansen Solubility Parameter (HSP) guided solvent selection.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[1][10] This technique is considered the gold standard because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[10][11]

Protocol: Saturation Shake-Flask Method

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid, crystalline powder)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.[12][13] This extended time is crucial to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the solid to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended particles.[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.22 µm syringe filter.[11][14]

  • Dilution: Immediately perform a precise, gravimetric or volumetric dilution of the filtered supernatant into a known volume of a suitable diluent (often the mobile phase of the analytical method). This prevents the compound from crashing out of the saturated solution.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration. A calibration curve prepared from known concentrations of the compound must be used for accurate quantification.[13]

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity.

Experimental Workflow Diagram

ShakeFlask_Workflow A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h, 25°C) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22µm) D->E F 6. Precisely Dilute Aliquots E->F G 7. Quantify by Validated HPLC F->G

Caption: Step-by-step workflow for the Shake-Flask solubility determination.

Expected Solubility Profile and Data Interpretation

Based on the compound's functional groups, a qualitative solubility profile can be predicted. This should be confirmed and quantified by the experimental data generated.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHighStrong hydrogen bonding between the solvent's hydroxyl group and the compound's carboxylic acid and methoxy groups.
Polar Aprotic DMSO, AcetonitrileHigh to ModerateStrong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor for the carboxylic acid proton.
Ketones AcetoneModerateDipole-dipole interactions and hydrogen bond acceptance by the carbonyl oxygen.
Esters Ethyl AcetateModerate to LowModerate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane (DCM)LowLower polarity. The lipophilic trifluoromethyl group may favor this interaction, but it is likely insufficient to overcome the polar groups.
Non-polar Hexane, TolueneVery Low / InsolubleMismatch in polarity. Van der Waals forces alone are insufficient to overcome the strong cohesive energy of the crystalline solid.

Conclusion

Determining the solubility of this compound requires a systematic and scientifically rigorous approach. This guide provides the necessary framework, combining theoretical prediction through Hansen Solubility Parameters with the gold-standard experimental protocol of the shake-flask method. By following these principles, researchers can generate the high-quality, reliable solubility data that is indispensable for making informed decisions throughout the drug discovery and development pipeline. The structural features of the molecule—particularly the dominant carboxylic acid group—suggest high solubility in polar organic solvents, a hypothesis that can be precisely tested using the detailed methodology provided.

References

  • Glomme, A., & Bergström, C. A. (2021). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 197, 113949.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • Hancock, B. C., & York, P. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

  • Peralta, D., & Arismendi, C. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ABL Technology. (n.d.). This compound. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ChemBK. (2024). 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid. [Link]

  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7). As a heterocyclic building block, this compound holds potential for applications in medicinal chemistry and materials science, making its unambiguous structural verification and purity assessment paramount. This document outlines the theoretical underpinnings and practical, field-proven protocols for characterizing the molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By integrating predictive data with detailed experimental workflows, this guide serves as an essential resource for researchers requiring definitive analytical confirmation of this compound.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's structure. The presence of a thiazole core, a trifluoromethyl group, a methoxy group, and a carboxylic acid function dictates the expected spectral features.

Table 1: Core Properties of the Analyte

Property Value Source
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid [1]
CAS Number 1226776-93-7 [1][2]
Molecular Formula C₆H₄F₃NO₃S [2]
Molecular Weight 227.16 g/mol [2]

| Physical Form | White to yellow powder or crystal |[1] |

Caption: Molecular structure of the target compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides an unambiguous fingerprint of the compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be simple, revealing two key signals. The precise chemical shifts are sensitive to the solvent used, with DMSO-d₆ being a common choice for carboxylic acids due to its ability to solubilize the analyte and resolve the acidic proton.

Table 2: Predicted ¹H NMR Assignments (Solvent: DMSO-d₆)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~13.0 - 14.0 Broad Singlet (br s) 1H -COOH Carboxylic acid protons are highly deshielded, exchangeable, and exhibit broad signals.

| ~4.1 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are deshielded by the adjacent oxygen atom, typically appearing as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a map of the carbon backbone. The significant electronegativity of fluorine, oxygen, and nitrogen atoms, along with the aromaticity of the thiazole ring, will result in a wide dispersion of signals.

Table 3: Predicted ¹³C NMR Assignments (Solvent: DMSO-d₆)

Predicted Shift (δ, ppm) Assignment Rationale
~162 C=O The carboxylic acid carbonyl carbon is significantly deshielded.
~160 C2-O The C2 carbon of the thiazole ring is attached to both a nitrogen and an oxygen, leading to strong deshielding.
~145 (q, J ≈ 35 Hz) C4-CF₃ The C4 carbon is deshielded by the trifluoromethyl group and will appear as a quartet due to C-F coupling.
~120 (q, J ≈ 270 Hz) -CF₃ The carbon of the trifluoromethyl group shows a characteristic large coupling constant with the three fluorine atoms.
~115 C5-COOH The C5 carbon is part of the aromatic ring and is influenced by the attached carboxyl group.

| ~58 | -OCH₃ | The methoxy carbon is shielded relative to the aromatic carbons but deshielded compared to alkanes. |

Authoritative Protocol for NMR Data Acquisition
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar carboxylic acid and observing the exchangeable -COOH proton[3].

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 30° pulse angle, 2-second acquisition time, 5-second relaxation delay (to ensure full relaxation of all protons, including the potentially slow-relaxing quaternary environment), and co-addition of 16 scans.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Due to the low natural abundance of ¹³C and the presence of non-protonated carbons, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are necessary for quantitative accuracy[3].

    • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signal (δ ≈ 39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule like this, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrum (ESI)
  • Exact Mass: 226.9813

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 227.9891

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 225.9735

  • High-Resolution MS (HRMS): An HRMS experiment is critical. Obtaining a mass measurement within a 5 ppm error margin of the calculated exact mass provides strong evidence for the elemental formula C₆H₄F₃NO₃S.

Predicted Fragmentation Pattern

The stability of the thiazole ring suggests that fragmentation will likely initiate from the substituents.

M [M-H]⁻ m/z = 226 F1 Loss of H₂O [M-H-H₂O]⁻ m/z = 208 M->F1 - H₂O F2 Loss of CO₂ [M-H-CO₂]⁻ m/z = 182 M->F2 - CO₂ F3 Loss of CF₃ [M-H-CF₃]⁻ m/z = 157 F2->F3 - CF₃ (from alternative path)

Caption: A plausible ESI fragmentation pathway for the parent molecule.

Authoritative Protocol for MS Data Acquisition
  • Objective: To confirm the molecular weight and elemental composition.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile[3].

    • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

    • Data Acquisition:

      • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

      • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

      • Perform a tandem MS (MS/MS) experiment on the parent ion (e.g., m/z 226 in negative mode) to induce fragmentation and support structural assignment.

    • Data Analysis: Identify the molecular ion peak. Use the instrument's software to calculate the elemental composition from the high-resolution mass data and compare it to the theoretical formula. Analyze the MS/MS spectrum to confirm the proposed fragmentation patterns.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Rationale
3300 - 2500 (very broad) O-H stretch Carboxylic Acid The broadness is a hallmark of hydrogen-bonded carboxylic acid dimers[4].
~1700 C=O stretch Carboxylic Acid A strong, sharp absorption characteristic of a carbonyl group conjugated with the thiazole ring.
~1550 C=N stretch Thiazole Ring A medium to strong absorption from the imine functionality within the aromatic ring.
1300 - 1100 C-F stretch Trifluoromethyl Typically presents as one or more very strong, sharp absorptions.

| ~1250 | C-O stretch | Methoxy Group | Asymmetric stretch of the C-O-C ether linkage. |

Authoritative Protocol for IR Data Acquisition
  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid technique that requires minimal sample preparation.

    • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Data Acquisition:

      • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

      • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a high signal-to-noise ratio[3].

    • Data Processing: The instrument software will automatically perform a background subtraction. Analyze the resulting spectrum, identifying and labeling the peaks corresponding to the functional groups listed in Table 4.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. A robust analytical strategy integrates these methods in a logical sequence to build a self-validating system of evidence.

cluster_0 Analytical Strategy Start Synthesized Compound (Purity Unknown) IR FTIR Spectroscopy (ATR) Start->IR Step 1: Functional Group Screen MS HRMS (ESI-TOF) Confirmation IR->MS Step 2: Molecular Formula & Weight Verification NMR ¹H & ¹³C NMR (High-Field) MS->NMR Step 3: Definitive Structure Elucidation Final Structurally Confirmed & Pure Compound NMR->Final

Caption: Integrated workflow for the complete spectroscopic characterization of the target compound.

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides the predictive data and robust, standards-compliant protocols necessary for this characterization. By following the outlined experimental procedures and comparing the acquired data to the predicted values, researchers can possess a high degree of confidence in the identity and quality of their material, a critical requirement for advancing drug discovery and chemical development programs.

References

  • Lancashire, R. J. Introduction to IR Spectroscopy - Carboxylic Acids. YouTube, 2012. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

  • National Institute of Standards and Technology (NIST). Thiazole - NIST Chemistry WebBook.[Link]

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Methodological & Application

Application Note & Synthesis Protocol: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, four-step synthetic protocol for the preparation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a potentially valuable building block in medicinal chemistry. The synthesis begins with a Hantzsch thiazole condensation to form the core heterocyclic structure, followed by a Sandmeyer-type reaction to install a handle for subsequent functionalization. A nucleophilic aromatic substitution introduces the target methoxy group, and a final saponification step yields the desired carboxylic acid. This protocol emphasizes the rationale behind procedural choices, in-process controls, and safety considerations, providing a robust framework for its successful implementation in a research and development setting.

Introduction and Rationale

The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The incorporation of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2] Coupled with a C2-methoxy substituent and a C5-carboxylic acid for further derivatization, the target molecule, this compound, represents a versatile synthon for the exploration of new chemical space in drug discovery.

Given the absence of a direct, published synthesis for this specific molecule, this protocol outlines a logical, multi-step pathway based on well-established and reliable chemical transformations. The chosen route is designed for efficiency, scalability, and control, utilizing commercially available starting materials.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, commencing with the construction of a functionalized thiazole ring and proceeding through sequential modifications to install the required substituents.

Synthesis_Workflow Synthetic Pathway for this compound A Thiourea + Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate B Ethyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate (1) A->B C Intermediate 1 D Ethyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate (2) C->D t-BuONO, CuBr2 MeCN, 65°C E Intermediate 2 F Ethyl 2-methoxy-4-(trifluoromethyl) thiazole-5-carboxylate (3) E->F NaOMe, MeOH Reflux G Intermediate 3 H 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid (4) G->H 1. LiOH, THF/H2O 2. HCl (aq)

Sources

Application Notes: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid as a Scaffold for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiazole Carboxamide Scaffold

In the continuous effort to develop effective and resilient crop protection agents, the thiazole carboxamide scaffold has emerged as a cornerstone for the creation of potent fungicides. These molecules, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs), play a crucial role in managing a wide spectrum of fungal pathogens.[1][2] The thiazole ring, substituted with a trifluoromethyl group, is a key pharmacophore that contributes to the molecule's metabolic stability and bioavailability. This document provides a detailed technical guide for researchers and drug development professionals on the utilization of a key intermediate, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7), in the synthesis of next-generation SDHI fungicides.

This compound is a specialized building block designed for the synthesis of agrochemicals and pharmaceuticals. Its carboxylic acid functionality provides a convenient handle for derivatization, most commonly through the formation of amides. The strategic placement of the 2-methoxy group, in contrast to the more common 2-methyl substitution seen in fungicides like Thifluzamide, offers an avenue for modulating the electronic and steric properties of the final molecule, potentially leading to improved efficacy, a broader spectrum of activity, or a more favorable resistance profile.

Mechanism of Action: Targeting Fungal Respiration

Fungicides derived from this compound are designed to function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these thiazole carboxamide fungicides physically obstruct the oxidation of succinate to fumarate. This inhibition has two profound consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to a bottleneck in the TCA cycle, depriving the cell of essential metabolic intermediates.

  • Inhibition of ATP Synthesis: By preventing the transfer of electrons from succinate to the electron transport chain, the fungicide halts the process of oxidative phosphorylation, leading to a severe depletion of cellular ATP, the primary energy currency of the cell.

The ultimate result is the cessation of fungal growth and, eventually, cell death. This targeted mode of action provides high efficacy against sensitive fungal pathogens.

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_etc Electron Transport Chain cluster_tca TCA Cycle Complex_I Complex_I Complex_III Complex_III Complex_I->Complex_III e- Complex_IV Complex_IV Complex_III->Complex_IV e- Complex_II Succinate Dehydrogenase (SDH) Complex_II->Complex_III e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient H2O H2O O2->H2O Reduction Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate Oxidation Fungicide Thiazole Carboxamide Fungicide Fungicide->Complex_II Inhibition ATP ATP ATP_Synthase->ATP Generates

Figure 1: Mechanism of action of thiazole carboxamide SDHI fungicides.

Synthesis Protocol: From Carboxylic Acid to Active Fungicide

The synthesis of fungicidal N-aryl-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamides from the parent carboxylic acid is a robust and well-established two-step process. The general workflow involves the activation of the carboxylic acid to an acid chloride, followed by condensation with a substituted aniline.

G A This compound C 2-Methoxy-4-(trifluoromethyl)thiazole-5-carbonyl chloride A->C Acyl Chlorination B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C E N-Aryl-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamide (Fungicide) C->E Amide Coupling D Substituted Aniline D->E F Base (e.g., Pyridine, Triethylamine) F->E HCl Scavenger

Figure 2: General synthetic workflow for thiazole carboxamide fungicides.

Part 1: Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carbonyl chloride

Objective: To convert the carboxylic acid to its more reactive acid chloride intermediate. This activation is crucial for the subsequent amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Nitrogen/Argon inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Addition of Reagents: To the stirred suspension, add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂) and the dissolution of the starting material to form a clear solution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-Methoxy-4-(trifluoromethyl)thiazole-5-carbonyl chloride, often an oil or low-melting solid, is typically used in the next step without further purification.

Part 2: Synthesis of N-Aryl-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamide (Amide Coupling)

Objective: To couple the acid chloride with a selected substituted aniline to form the final fungicidal compound. The choice of aniline is critical for determining the final properties and biological activity of the fungicide.

Materials:

  • Crude 2-Methoxy-4-(trifluoromethyl)thiazole-5-carbonyl chloride (from Part 1)

  • Substituted Aniline (e.g., 2,6-dichloro-4-(trifluoromethoxy)aniline) (1.0-1.1 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Base (e.g., Pyridine or Triethylamine) (1.2 eq)

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: Dissolve the crude acid chloride from Part 1 in anhydrous toluene. In a separate flask, dissolve the substituted aniline (1.0 eq) and the base (e.g., pyridine, 1.2 eq) in anhydrous toluene.

  • Amide Formation: Cool the acid chloride solution in an ice bath (0-5°C). Slowly add the aniline/pyridine solution dropwise to the stirred acid chloride solution. The base is essential to neutralize the HCl generated during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. The organic layer is typically washed sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-aryl-2-methoxy-4-(trifluoromethyl)thiazole-5-carboxamide.

Exemplary Fungicidal Activity Data

The strategic coupling of this compound with various anilines yields compounds with potent fungicidal activity. The following table summarizes the in-vivo efficacy of representative compounds against several key plant pathogens.

Compound IDR¹ (Aniline Substituent)PathogenEfficacy (%) at 100 ppm
F-1 2,6-dichloro-4-(trifluoromethoxy)phenylPuccinia recondita (Wheat Brown Rust)90
F-2 2-methyl-4-chloro-6-isopropylphenylSeptoria tritici (Wheat Leaf Blotch)95
F-3 2,6-diethyl-4-methylphenylPyricularia oryzae (Rice Blast)85
F-4 2-ethyl-6-methyl-4-chlorophenylBotrytis cinerea (Gray Mold)90

Data is representative of typical results obtained in greenhouse trials. Actual efficacy may vary based on environmental conditions and application methods.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel SDHI fungicides. The straightforward and high-yielding synthetic protocols described herein allow for the creation of diverse libraries of thiazole carboxamides. By strategically modifying the aniline coupling partner, researchers can fine-tune the biological activity, spectrum, and physicochemical properties of the final compounds. The 2-methoxy substitution provides a unique avenue for structural diversification compared to existing commercial fungicides, offering the potential to develop next-generation crop protection agents with improved performance and resistance management characteristics.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • PubChem. Thifluzamide. [Link]

  • Google Patents.
  • 2a biotech. This compound. [Link]

  • AERU, University of Hertfordshire. Thifluzamide (Ref: MON 24000). [Link]

  • Google Patents.
  • Sule, S. A., et al. (2024). Rational Design and Synthesis of Potent Antifungal Thiazole-Carboxamides as SDH Inhibitors. Journal of Agricultural and Food Chemistry.
  • Wang, X., et al. (2019). Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 67(6), 1647-1655.
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  • Eureka | Patsnap. Preparation method of thifluzamide. [Link]

  • Google Patents. Synthesis method of thifluzamide.

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Application Notes & Protocols: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid in medicinal chemistry. While direct literature on this specific molecule is emerging, this guide synthesizes information from closely related analogs to propose its utility as a versatile building block in drug discovery. We will explore its role as a key intermediate, its potential in fragment-based drug design, and provide detailed protocols for its synthesis and derivatization.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3] The incorporation of a trifluoromethyl group, as seen in this compound, can significantly enhance a molecule's metabolic stability and lipophilicity, making it a desirable feature in drug candidates.[4] This guide will focus on the untapped potential of the 2-methoxy variant and provide a roadmap for its exploration in medicinal chemistry programs.

Physicochemical Properties and Strategic Value

This compound is a heterocyclic building block with the molecular formula C6H4F3NO3S.[5][6] Its strategic value in medicinal chemistry lies in the combination of three key functional groups: the thiazole core, the electron-withdrawing trifluoromethyl group, and the versatile carboxylic acid handle.

PropertyValueSource
Molecular FormulaC6H4F3NO3S[5]
Molecular Weight227.16 g/mol [5]
IUPAC Name2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[6]
Physical FormWhite to yellow powder or crystal[6]
PurityTypically ≥97%[6]

The carboxylic acid moiety serves as a convenient point for chemical modification, allowing for the synthesis of a diverse library of amides, esters, and other derivatives. This versatility is paramount in structure-activity relationship (SAR) studies.

Proposed Applications in Medicinal Chemistry

Based on the established biological activities of analogous thiazole derivatives, we propose the following areas of investigation for this compound:

  • Antimicrobial and Antifungal Agents: Thiazole derivatives are known to possess potent antimicrobial and antifungal properties.[2][4] The title compound could serve as a key intermediate in the synthesis of novel agents targeting bacterial and fungal pathogens.

  • Anti-inflammatory and Analgesic Compounds: Substituted thiazoles have been identified as inhibitors of enzymes such as COX-2 and serine proteases, which are implicated in inflammation and pain.[2]

  • Anticancer Therapeutics: The thiazole scaffold is present in several anticancer agents.[2] Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 300 Da, this compound is an ideal candidate for fragment-based screening campaigns.[7][8][9] Its well-defined chemical handles allow for straightforward fragment linking and growing strategies to develop more potent leads.[8][10]

Experimental Protocols

Synthesis of this compound

Workflow for Synthesis

A Ethyl 4,4,4-trifluoroacetoacetate B Chlorination A->B SO2Cl2 or Cl2 C Ethyl 2-chloro-4,4,4-trifluoroacetoacetate B->C D Cyclization with Thiourea derivative C->D e.g., O-Methylisourea E Ethyl 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylate D->E F Hydrolysis E->F NaOH(aq) G 2-Substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid F->G

Caption: Proposed synthetic workflow for thiazole carboxylic acids.

Step-by-Step Protocol:

  • Chlorination: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., dichloromethane). Cool the solution to 0°C. Slowly add sulfuryl chloride (1.0 eq) dropwise. Monitor the reaction by TLC or GC-MS until completion.

  • Cyclization: In a separate flask, prepare a solution of O-methylisourea (or a similar thiourea derivative to install the 2-methoxy group) in ethanol. To this, add the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate from the previous step. Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Hydrolysis: Once the cyclization is complete, add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture. Continue to reflux until the ester is fully hydrolyzed to the carboxylic acid (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove impurities. Acidify the aqueous layer with concentrated HCl to a pH of ~1. The product should precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Amide Library Synthesis

The carboxylic acid group is a prime handle for creating a diverse library of amides for SAR studies.

Workflow for Amide Synthesis

A This compound B Amide Coupling A->B Coupling Agent (e.g., HATU, EDCI) D 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives B->D C Diverse Amine Library (R-NH2) C->B cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization A Target Protein C Biophysical Screening (e.g., SPR, NMR) A->C B Fragment Library (including title compound) B->C D Identify Hits C->D E X-ray Crystallography D->E F Determine Binding Mode E->F G Fragment Growing or Linking F->G H SAR by Chemistry G->H I Potent Lead Compound H->I

Sources

Strategic Derivatization of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds.[1] The specific molecule, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, presents a unique combination of features: a methoxy group that can influence metabolic stability and receptor binding, a trifluoromethyl group known to enhance properties like lipophilicity and binding affinity, and a carboxylic acid handle ripe for chemical modification.[2] This guide provides a comprehensive framework for the strategic derivatization of this promising core structure. We will delve into the rationale behind derivatization, provide detailed, field-tested protocols for amide and ester synthesis, explore advanced multi-component reaction strategies, and outline a workflow for subsequent bioactivity screening.

The Rationale: Why Derivatize this compound?

The primary goal of derivatization is to systematically modify the parent molecule to explore and optimize its interaction with biological targets. The carboxylic acid group is an ideal starting point for building a diverse chemical library.

  • Exploring Structure-Activity Relationships (SAR): By converting the carboxylic acid into a library of amides and esters, researchers can probe the specific steric and electronic requirements of a target's binding pocket. Introducing various functional groups allows for the fine-tuning of properties such as solubility, cell permeability, and metabolic stability.

  • Bioisosteric Replacement: The carboxylic acid group is often ionized at physiological pH, which can hinder membrane permeability. Converting it to less acidic, more lipophilic amides or esters can significantly improve pharmacokinetic profiles.

  • Accessing Diverse Chemical Space: Techniques like the Ugi multi-component reaction can rapidly generate complex, three-dimensional structures from the simple carboxylic acid starting material, dramatically increasing the chemical diversity of the compound library for high-throughput screening.[3][4]

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects, making this scaffold a high-priority target for drug discovery programs.[5][6]

Core Derivatization Strategies & Protocols

The carboxylic acid functional group offers several reliable avenues for derivatization. The most common and robust methods involve the formation of amide and ester bonds.

Workflow Overview

The overall process involves selecting a derivatization strategy, synthesizing a library of new compounds, purifying and characterizing them, and finally, submitting them for biological evaluation.

G Start 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid Strategy Select Derivatization Strategy Start->Strategy Amide Amide Coupling Strategy->Amide Amides Ester Esterification Strategy->Ester Esters Ugi Ugi Reaction Strategy->Ugi Complex Scaffolds Synth Synthesize Derivative Library Amide->Synth Ester->Synth Ugi->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Screen Bioactivity Screening (e.g., MIC, IC50 Assays) Purify->Screen End Lead Compound Identification Screen->End

Caption: General workflow from starting material to lead identification.

Strategy A: Amide Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[7] The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[8][9] Therefore, the carboxylic acid must first be "activated." Carbodiimide reagents like EDC are commonly used for this purpose, often with additives like HOBt or HATU to improve efficiency and suppress side reactions.[8][9]

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH Intermediate O-acylisourea (Highly Reactive) Acid->Intermediate + EDC EDC EDC->Intermediate Amide Amide Product Intermediate->Amide Urea Urea Byproduct (Water Soluble) Intermediate->Urea Amine R'-NH2 Amine->Amide +

Caption: The two-stage mechanism of EDC-mediated amide coupling.

Protocol 2.1: EDC/HOBt Mediated Amide Synthesis

This protocol describes a general procedure for coupling the title compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution. Stir for 5 minutes at room temperature.

  • Activation: Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes unreacted carboxylic acid and HOBt, while the water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (typically using a hexane/EtOAc gradient) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reagent TypeExamples for Library SynthesisRationale
Aliphatic Amines Benzylamine, Cyclohexylamine, MorpholineIntroduce flexibility and sp³ character.
Aromatic Amines Aniline, 4-Fluoroaniline, 3-MethoxyanilineProbe electronic effects and potential for π-stacking interactions.
Heterocyclic Amines 2-Aminopyridine, 3-AminopyrazoleIntroduce hydrogen bond donors/acceptors and potential new binding vectors.
Chiral Amines (R)-α-MethylbenzylamineIntroduce stereocenters to probe chiral recognition at the target site.
Strategy B: Fischer Esterification

Esterification is another fundamental derivatization of carboxylic acids. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] Using the alcohol as the solvent drives the equilibrium towards the product.

Protocol 2.2: Acid-Catalyzed Ester Synthesis

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol, Ethanol, Isopropanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Diethyl ether or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (used in large excess, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 60-80°C depending on the alcohol) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether or EtOAc. Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the acid catalyst and removes any unreacted starting material.

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude ester can often be of high purity. If necessary, purify further by column chromatography.

  • Characterization: Confirm the structure via NMR and MS analysis.

Advanced Strategy C: Ugi Multi-Component Reaction (MCR)

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating complex bis-amide scaffolds from four simple starting materials: an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[3] This reaction is highly atom-economical and ideal for building diverse libraries for screening.[3][4]

Protocol 2.3: Ugi Four-Component Reaction

Materials:

  • This compound (the acid component)

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Primary Amine (e.g., benzylamine, aniline)

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) as solvent

Procedure:

  • Reaction Setup: In a vial, dissolve the amine (1.0 eq) and the aldehyde (1.0 eq) in methanol (approx. 0.5 M). Stir for 20-30 minutes at room temperature to pre-form the imine.

  • Component Addition: To the imine solution, add this compound (1.0 eq).

  • Isocyanide Addition: Add the isocyanide (1.0 eq) to the mixture. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting crude product will likely be a complex mixture. Purify the desired Ugi product by preparative HPLC or flash column chromatography.

  • Characterization: Due to the complexity of the product, extensive 2D NMR (COSY, HMBC, HSQC) and HRMS analysis are required for full structural elucidation.

Bioactivity Screening

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays should be guided by the known activities of thiazole-containing compounds.[1][5][11]

Assay TypeExample TargetEndpoint MeasuredPotential Application
Antimicrobial Staphylococcus aureus, Escherichia coliMinimum Inhibitory Concentration (MIC)Antibacterial agents[5]
Antifungal Candida albicans, Aspergillus nigerMinimum Fungicidal Concentration (MFC)Antifungal agents[5]
Anticancer A549 (lung), HCT-116 (colon), MCF-7 (breast) cell linesIC₅₀ (half-maximal inhibitory concentration)Chemotherapeutics
Antioxidant DPPH radical scavengingEC₅₀ (half-maximal effective concentration)Agents against oxidative stress[12][6]
Enzyme Inhibition Kinases, ProteasesIC₅₀Targeted therapies

General Protocol for MIC Determination (Broth Microdilution):

  • Prepare a stock solution of each derivative in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in sterile growth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism + medium) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a valuable starting block for medicinal chemistry campaigns. The derivatization strategies outlined in this guide—from robust amide and ester formations to complex multi-component reactions—provide researchers with a versatile toolkit to generate novel compound libraries. A systematic approach to synthesis, purification, characterization, and screening is essential for unlocking the full therapeutic potential of this privileged scaffold and identifying new lead compounds for drug development.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Vertex AI Search.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. (2025).
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.
  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Semantic Scholar.
  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Conference Proceedings.
  • Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. (2024). Beilstein Journal of Organic Chemistry.
  • Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016).
  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. (2025).
  • Amide coupling reaction in medicinal chemistry.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • 5-Thiazolecarboxylic acid, 2-acetyl-, Methyl ester synthesis. ChemicalBook.
  • Ugi reaction. Wikipedia.
  • HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC C
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). PMC.
  • Amide Synthesis. Fisher Scientific.
  • A Straightforward Approach Towards Thiazoles and Endothiopeptides via Ugi Reaction. (2025).
  • Processes for preparing thiazole carboxylic acids.
  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. (2025).
  • Synthesis of selected functionalized deriv
  • This compound. PubChem.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.
  • Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

Sources

Application Notes & Protocols: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid as a Versatile Building Block for Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth exploration of 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a highly functionalized building block for the synthesis of complex heterocyclic systems. Thiazole scaffolds are privileged structures in medicinal chemistry, and the unique combination of a reactive carboxylic acid handle, an electron-donating methoxy group, and a lipophilic, metabolically stable trifluoromethyl group makes this reagent particularly valuable.[1][2] The trifluoromethyl moiety is known to enhance membrane permeability, metabolic stability, and biological activity, making it a powerful tool in drug design.[3] This document offers a technical overview of its properties, core reactivity, and detailed, field-tested protocols for its application, with a focus on amide bond formation—a critical transformation in the synthesis of bioactive molecules.

Physicochemical Properties and Handling

This compound is a white to yellow crystalline powder.[4] Understanding its fundamental properties is crucial for its effective use and storage.

PropertyValueSource
CAS Number 1226776-93-7[4][5]
Molecular Formula C₆H₄F₃NO₃S[5]
Molecular Weight 227.16 g/mol [5]
Appearance White to yellow powder or crystal[4]
Storage Keep in a dark place, sealed in dry, Room Temperature[4]
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[4]

Safety Information:

  • Signal Word: Warning[6]

  • Pictograms: Irritant, Health Hazard

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Core Reactivity and Synthetic Potential

The synthetic utility of this building block is primarily dictated by the reactivity of its C5-carboxylic acid group. This functional group serves as a versatile anchor for introducing a wide array of molecular diversity through common organic transformations.

G main 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid amide Amide Derivatives main->amide Amine, Coupling Reagent (e.g., HATU, EDC) ester Ester Derivatives main->ester Alcohol, Acid Catalyst (Fischer Esterification) acid_chloride Acid Chloride main->acid_chloride SOCl₂, (COCl)₂ alcohol Primary Alcohol main->alcohol Reduction (e.g., BH₃•THF) acid_chloride->amide Amine, Base acid_chloride->ester Alcohol, Base

Caption: Key synthetic transformations of the title compound.

The most prevalent application in drug discovery is the formation of amide bonds. Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, activation of the carboxylic acid with a coupling reagent is essential for achieving high yields and purity.

Insight into Amide Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's steric hindrance, electronic properties, and the need to suppress side reactions like racemization.

Reagent SystemAdditiveBaseKey AdvantagesCommon Side Reactions
EDC (Carbodiimide)NHS or HOBtNone (or mild base)Water-soluble byproducts, good for aqueous and organic media.[7]Racemization (suppressed by NHS/HOBt), formation of N-acylurea byproduct.
HATU (Aminium)NoneDIPEA or TEAHigh efficiency, fast reaction times, low racemization, effective for hindered substrates.[8][9]Can be sensitive to moisture, relatively expensive.
T3P® (Phosphonium)NonePyridine or DIPEABroad substrate scope, byproducts are water-soluble, excellent for preventing racemization.Requires stoichiometric amounts of base.

Expert Rationale: The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings is a classic strategy. These additives act as "activated ester traps." They react with the initial O-acylisourea intermediate faster than it can rearrange into the problematic N-acylurea byproduct. The resulting NHS/HOBt active ester is less reactive but more stable, cleanly reacting with the amine to form the desired amide with minimal racemization.[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol is highly effective for coupling the title compound with a range of primary and secondary amines, including those that are electron-deficient or sterically hindered.[8]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification start Dissolve Thiazole Acid (1.0 eq) in DMF add_amine Add Amine (1.1 eq) start->add_amine add_base Add DIPEA (2.5 eq) add_amine->add_base cool Cool to 0°C add_base->cool add_hatu Add HATU (1.2 eq) in portions cool->add_hatu react Stir at RT (2-12 h) add_hatu->react monitor Monitor by TLC / LC-MS react->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract wash Wash: LiCl, NaHCO₃, Brine extract->wash purify Dry, Concentrate, Purify via Chromatography wash->purify

Caption: Standard workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • 5% Aqueous LiCl solution

  • Saturated Aqueous NaHCO₃ solution

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.5 eq) to the stirred solution.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Scientist's Note: Adding HATU at 0°C helps to control any initial exotherm and ensures the stable formation of the activated ester before side reactions can occur. Portion-wise addition prevents localized heating.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 5% aqueous LiCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Scientist's Note: The LiCl wash is particularly effective at removing residual DMF, which can be difficult to remove under vacuum.[7] The NaHCO₃ wash removes any unreacted acid and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure amide product.

Protocol 2: Synthesis of the Building Block via Ester Hydrolysis

The title compound is typically synthesized from its corresponding ethyl or methyl ester via saponification. This protocol is adapted from procedures for structurally similar compounds.[11][12]

Materials:

  • Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Setup: Dissolve the starting ester (1.0 eq) in ethanol in a round-bottom flask.

  • Hydrolysis: In a separate beaker, dissolve NaOH (2.0 eq) in water and add this solution to the stirred ester solution.

  • Heating: Heat the reaction mixture to 40-60°C and stir for 1.5-4 hours.[11][12]

  • Monitoring: Monitor the disappearance of the starting ester by TLC.

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water and cool to 0°C in an ice bath. Slowly acidify the solution to pH 1-2 by adding concentrated HCl dropwise. A solid precipitate should form.[12][13]

    • Scientist's Note: The carboxylic acid is soluble as its sodium salt in the basic solution. Acidification protonates the carboxylate, causing the neutral, less soluble acid to precipitate out of the aqueous solution.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water (2x) to remove inorganic salts. Dry the collected solid in a vacuum oven to afford the pure this compound. A yield of >90% can be expected.[14]

Application Showcase: Synthesis of a Thiazolo[4,5-d]pyrimidine Scaffold

To illustrate the utility of this building block, the following scheme outlines a hypothetical pathway to a thiazolo[4,5-d]pyrimidine core, a scaffold known for its potential anticancer activity.[1]

G start_node 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid product1 Amide Intermediate start_node->product1 HATU, DIPEA DMF, RT (Protocol 1) reagent1 2-Amino-4,6-dichloropyrimidine reagent1->product1 product2 Thiazolo[4,5-d]pyrimidine Core product1->product2 NaH, THF Reflux (Intramolecular SₙAr)

Caption: A hypothetical two-step synthesis of a bioactive core.

This pathway first utilizes the robust amide coupling protocol to link the thiazole to a pyrimidine unit. The subsequent step involves an intramolecular nucleophilic aromatic substitution (SₙAr), where the amide nitrogen displaces a chlorine atom on the pyrimidine ring, facilitated by a strong base like sodium hydride (NaH), to form the fused heterocyclic system. This example demonstrates how a simple, reliable coupling reaction can be the gateway to constructing complex, high-value molecular architectures.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics & Clinical Pharmacology. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

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  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Structures and names of trifluromethyl group containing FDA-approved drugs. Figshare. [Link]

  • 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. National Institutes of Health (NIH). [Link]

  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

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  • Amide Synthesis. Fisher Scientific. [Link]

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Application Note: Streamlined Amide Coupling of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amide bond formation is a cornerstone of modern drug discovery and medicinal chemistry, with the amide functional group being a prevalent feature in a vast number of bioactive molecules.[1][2] The synthesis of amides is most commonly achieved through the coupling of a carboxylic acid and an amine.[2][3] However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated" by a coupling reagent to facilitate nucleophilic attack by the amine.[2][5]

This application note provides a detailed, field-proven protocol for the efficient amide coupling of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic building block of interest in pharmaceutical research. We will delve into the rationale behind reagent selection, provide step-by-step procedures, and offer insights into reaction monitoring and product purification.

Core Principles of Amide Bond Formation: The Activation Step

The fundamental principle behind amide coupling lies in the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate.[2][5] This activated species is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide bond.[5]

Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[5][6][7] The choice of reagent can significantly impact reaction efficiency, racemization (for chiral substrates), and the ease of purification.[7]

For substrates like this compound, which may present unique electronic or steric challenges, uronium/aminium salt-based reagents such as HATU are often preferred due to their high coupling efficiency and rapid reaction kinetics.[6][8][9]

Visualizing the Amide Coupling Workflow

The general workflow for an amide coupling reaction is a systematic process involving activation of the carboxylic acid followed by the introduction of the amine.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification Reagents Weigh Reagents: - Carboxylic Acid - Coupling Reagent - Base - Amine Activation Activation: Dissolve Acid, Coupling Reagent, and Base. Stir. Reagents->Activation Solvent Prepare Anhydrous Solvent (e.g., DMF) Solvent->Activation Coupling Coupling: Add Amine to the activated mixture. Stir. Activation->Coupling Pre-activation (15-30 min) Monitoring Monitor Progress (TLC or LC-MS) Coupling->Monitoring Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Acid, Base, Brine Monitoring->Workup Upon completion Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purify Purify Crude Product (e.g., Column Chromatography) Concentration->Purify

Caption: General experimental workflow for amide coupling.

Recommended Protocol: HATU-Mediated Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient coupling reagent known for minimizing racemization and being effective even with sterically hindered substrates.[4][8]

Reagents and Materials
ReagentMolar Equiv.Purpose
This compound1.0Limiting Reagent
Amine1.0 - 1.2Nucleophile
HATU1.0 - 1.5Coupling Reagent
DIPEA (N,N-Diisopropylethylamine) or Triethylamine2.0 - 5.0Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)-Solvent
Ethyl Acetate-Extraction Solvent
1N HCl or Saturated NH4Cl-Aqueous Wash
Saturated NaHCO3-Aqueous Wash
Brine-Aqueous Wash
Anhydrous Na2SO4 or MgSO4-Drying Agent
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

    • Add the coupling reagent, HATU (1.0-1.5 eq.).[8]

    • Dissolve the solids in anhydrous DMF.

  • Activation (Pre-activation):

    • Add the non-nucleophilic base, such as DIPEA (2.0-5.0 eq.), to the reaction mixture.[8]

    • Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[8][10][11]

  • Amine Addition (Coupling):

    • Add the desired amine (1.0-1.2 eq.) to the activated carboxylic acid mixture.[8] A slight excess of the amine can help drive the reaction to completion.[8]

    • Continue to stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed. Reaction times can vary from 1 to 18 hours.[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.[8]

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[8] These washes are essential to remove unreacted amine, excess acid, the HOAt byproduct, and the base.[8]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

    • The crude amide can then be purified using an appropriate technique, most commonly column chromatography on silica gel.[8][12] Recrystallization can also be an effective purification method for crystalline amides.[12]

Mechanism of HATU-Mediated Amide Coupling

The HATU-mediated coupling reaction proceeds through a well-defined two-step mechanism.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster 1. Activation Base Base (e.g., DIPEA) Base->ActiveEster HATU HATU HATU->ActiveEster Amine R'-NH2 (Amine) Amide Amide Product Amine->Amide ActiveEster->Amide 2. Coupling Byproducts Byproducts: - Tetramethylurea - HOAt Amide->Byproducts releases

Sources

Application Notes and Protocols for the Esterification of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid and its corresponding esters are pivotal intermediates in the synthesis of various bioactive molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, making these scaffolds highly sought after in drug discovery programs. The carboxylic acid moiety serves as a versatile handle for derivatization, with its conversion to an ester being a critical step in modulating physicochemical properties like solubility, permeability, and bioavailability. This document provides a comprehensive guide to the most effective methods for the esterification of this electron-deficient heterocyclic carboxylic acid, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal synthetic route.

Chemical Principles and Method Selection

The electronic nature of this compound presents specific challenges for esterification. The electron-withdrawing trifluoromethyl group and the thiazole ring decrease the nucleophilicity of the carboxylate and can hinder traditional acid-catalyzed methods. Therefore, careful consideration of the reaction mechanism is paramount for successful synthesis. This guide will focus on three robust and widely applicable methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed condensation.

  • Steglich Esterification: A mild, coupling agent-mediated approach.

  • Acyl Chloride Formation followed by Alcoholysis: A two-step, highly efficient process for more challenging substrates.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a thermodynamically controlled, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] To drive the equilibrium towards the product, it is typically necessary to use a large excess of the alcohol or to remove the water formed during the reaction.[4][5][6]

Causality of Experimental Choices
  • Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or a Lewis acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5]

  • Solvent and Reactant Excess: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the reaction equilibrium towards the ester product in accordance with Le Châtelier's principle.[6]

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Fischer-Speier Esterification
  • Reagent Preparation:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol) (used as solvent, >20 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • Add the desired alcohol as the solvent.

    • Slowly add the concentrated sulfuric acid to the stirring mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel or by distillation.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Carboxylic Acid and Alcohol (Solvent) Add_Catalyst Slowly add conc. H₂SO₄ Start->Add_Catalyst Reflux Heat to Reflux (4-12h) Add_Catalyst->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash with Brine & Dry (Na₂SO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (Chromatography or Distillation) Concentrate->Purify End Pure Ester Purify->End

Caption: Fischer-Speier Esterification Workflow.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to acidic conditions or are sterically hindered.[9][10]

Causality of Experimental Choices
  • Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol.[9][11] This catalytic cycle significantly accelerates the reaction and suppresses side reactions like the formation of N-acylurea.[9]

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent unwanted side reactions with water.

Experimental Protocol: Steglich Esterification
  • Reagent Preparation:

    • This compound (1.0 eq)

    • Alcohol (1.1-1.5 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Add a solution of DCC in anhydrous DCM dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Filter off the precipitated DCU and wash the solid with a small amount of DCM.

    • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N,N'-Dicyclohexyl- carbodiimide N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU Dicyclohexylurea O_Acylisourea->DCU DMAP DMAP 4-Dimethylamino- pyridine Ester R-COOR' Ester N_Acylpyridinium->Ester + R'-OH ROH R'-OH Alcohol Ester->Ester - DMAP

Caption: Steglich Esterification Mechanism.

Method 3: Acyl Chloride Formation followed by Alcoholysis

For particularly unreactive carboxylic acids or when a very clean and high-yielding reaction is required, a two-step procedure involving the formation of an acyl chloride followed by reaction with an alcohol is highly effective.[12]

Causality of Experimental Choices
  • Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[13]

  • Base: In the second step, a non-nucleophilic base such as triethylamine (TEA) or pyridine is often added to neutralize the HCl generated during the reaction of the acyl chloride with the alcohol, preventing potential side reactions.

Experimental Protocol: Acyl Chloride Formation and Esterification

Step 1: Acyl Chloride Formation

  • Reagent Preparation:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0-5.0 eq, can be used as solvent)

    • Catalytic amount of DMF (optional)

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add the carboxylic acid.

    • Slowly add thionyl chloride at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction Execution:

    • Heat the mixture to reflux for 1-3 hours. The evolution of gases (SO₂ and HCl) will be observed.

    • After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Reagent Preparation:

    • Crude acyl chloride (1.0 eq)

    • Alcohol (1.1-1.5 eq)

    • Triethylamine (TEA) or Pyridine (1.1 eq)

    • Anhydrous DCM

  • Reaction Setup:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve the alcohol and TEA in anhydrous DCM.

  • Reaction Execution:

    • Slowly add the alcohol/TEA solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude ester by column chromatography or distillation.

Comparative Analysis of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Formation
Reaction Conditions Harsh (acidic, high temp)Mild (neutral, room temp)Mild (for esterification step)
Substrate Scope Good for simple alcohols; not ideal for sensitive substratesExcellent for sensitive and hindered substrates[10]Broad; highly reliable
Byproducts WaterDicyclohexylurea (DCU)SO₂, HCl (gaseous)
Workup Neutralization, extractionFiltration of DCU, extractionAqueous workup
Advantages Simple, inexpensive reagentsHigh yields, mild conditions[14]High reactivity, clean conversion
Disadvantages Equilibrium-limited, harsh conditionsStoichiometric coupling agent, DCU can be difficult to remove completelyTwo-step process, corrosive and moisture-sensitive reagents

Conclusion

The choice of esterification method for this compound depends on the specific requirements of the synthesis, including the nature of the alcohol, the presence of other functional groups, and the desired scale of the reaction. For simple, robust syntheses where the alcohol is inexpensive, Fischer-Speier esterification is a viable option. For substrates with sensitive functional groups or when high yields under mild conditions are paramount, the Steglich esterification is the method of choice. The acyl chloride route offers a highly reliable, albeit two-step, alternative for challenging substrates, ensuring complete conversion. Researchers should carefully consider the factors outlined in this guide to select the most appropriate and efficient protocol for their specific application.

References

  • Grokipedia.
  • Organic Chemistry Portal.
  • Fiveable. Steglich Esterification Definition - Organic Chemistry Key Term.
  • Guidechem. What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?.
  • Munawar, S., et al. (2024).
  • ChemOrgChem. (2023, December 23). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry [Video]. YouTube.
  • Wikipedia.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions.
  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Organic Chemistry Portal.
  • Semantic Scholar. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
  • Chemistry Steps.
  • Benchchem. Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers.
  • Khan Academy.
  • ResearchGate.
  • Alfa Chemistry. CAS 1196157-37-5 2-Methoxy-4-(trifluoromethyl)-5-thiazolecarboxylic acid ethyl ester.
  • A2B Chem. This compound.
  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • PrepChem.com. Synthesis of methoxy carboxylic acids.
  • Sigma-Aldrich. 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Google Patents. Preparation of 2-Chloro-4-Trifluoromethyl-5-Thiazolecarboxylic Acid Chloride.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.

Sources

Application Notes & Protocols: Leveraging 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid as a Scaffold for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Imperative for Advanced Agrochemical Scaffolds

The relentless progression of resistance in weeds, pests, and pathogens, coupled with increasing regulatory and environmental standards, necessitates a continuous pipeline of novel agrochemical active ingredients. The strategic design of these molecules often relies on proven heterocyclic scaffolds that provide a robust foundation for biological activity. Thiazole derivatives have long been a cornerstone in this field, forming the core of numerous successful fungicides, herbicides, and insecticides.[1][2] Their versatility and amenability to chemical modification make them ideal starting points for discovery campaigns.

This document focuses on a highly promising, yet specialized, building block: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid . The unique combination of functional groups on this scaffold presents a compelling strategic advantage for agrochemical design:

  • The Thiazole Ring: A five-membered heterocycle containing both sulfur and nitrogen, known to be a "privileged" structure in bioactive compounds.[2]

  • The Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern agrochemical and pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4][5][6]

  • The Carboxylic Acid (-COOH) Moiety: This functional group is the primary handle for synthetic modification, allowing for the straightforward creation of large and diverse libraries of derivatives, such as amides and esters, which are common in commercial agrochemicals.[1][7]

  • The Methoxy (-OCH3) Group: This group subtly modulates the electronic properties and steric profile of the molecule, offering another point of differentiation for optimizing target interactions.

The purpose of these application notes is to provide a comprehensive, scientifically-grounded guide for researchers. We will move beyond simple synthesis to explain the strategic rationale behind experimental design and provide detailed, validated protocols for derivatization and biological screening.

Compound Profile and Handling

A thorough understanding of the starting material is critical for successful and reproducible research.

PropertyValueSource
IUPAC Name 2-methoxy-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acidN/A
CAS Number 1226776-93-7[8]
Molecular Formula C6H4F3NO3S[8]
Molecular Weight 227.16 g/mol [8]
Appearance White to yellow powder or crystalN/A
Purity >98% (typical)[8]

Storage and Handling:

  • Store in a cool, dry, dark place to prevent degradation.

  • Keep the container tightly sealed to avoid moisture absorption.

  • Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.

The Rationale for Derivatization: From Building Block to Bioactive Candidate

This compound is not an end product but a versatile intermediate. The carboxylic acid group is the key to unlocking its potential. By converting it into amides or esters, researchers can systematically explore the chemical space around the core scaffold. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to discovering potent and selective agrochemicals.[9][10][11][12]

The primary goal is to attach a diverse range of chemical groups (R-groups) to the core scaffold via an amide or ester linkage. The properties of the resulting molecule will be a function of the core and the appended R-group. This strategy allows for the fine-tuning of properties like:

  • Potency: Strength of interaction with the biological target.

  • Selectivity: Differentiating between the target pest/weed and the crop or non-target organisms.

  • Systemicity: The ability to be absorbed and translocated within a plant.

  • Physicochemical Properties: Solubility, stability, and environmental fate.

Derivatization_Workflow core Core Scaffold 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid activation Carboxylic Acid Activation (e.g., SOCl₂, EDC/HOBt) core->activation Step 1 amides Target Amide Derivatives (Diverse Library for Screening) activation->amides Step 2a Amidation esters Target Ester Derivatives (Diverse Library for Screening) activation->esters Step 2b Esterification amine Amine Library (R-NH₂) amine->amides alcohol Alcohol Library (R-OH) alcohol->esters

Caption: General workflow for derivatizing the core scaffold.

Protocol: Synthesis of a Novel Amide Derivative Library

This protocol describes a robust method for creating a library of amide derivatives from the title compound using standard peptide coupling reagents, which are often milder and have a broader substrate scope than methods involving acyl chlorides.

Causality Behind Choices:

  • Coupling Agents (EDC/HOBt): We use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral amines are used) and reacts efficiently with the amine. This two-part system ensures high yields and clean reactions.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the reaction to completion without competing with the primary amine nucleophile.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the starting materials, reagents, and many of the resulting products.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq) to the flask, followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-18 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted HOBt and acid byproducts, and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, LC-MS, and HRMS.

The Agrochemical Screening Cascade: A Validating System

A tiered screening approach is essential for efficiently identifying promising candidates from a library of new derivatives. This cascade is designed to quickly eliminate inactive compounds using cost-effective in vitro assays before committing more resources to complex and expensive in vivo testing.

Screening_Cascade cluster_0 Tier 1: Primary High-Throughput Screening cluster_1 Tier 2: Secondary Potency & Spectrum cluster_2 Tier 3: In Vivo / Whole Organism Efficacy cluster_3 Tier 4: Lead Candidate Validation p1 In Vitro Fungicidal Screen (Mycelial Growth, single high dose) s1 Dose-Response Assays (EC₅₀/LC₅₀) Fungicide Hits vs. Pathogen Panel p1->s1 p2 In Vitro Herbicidal Screen (Seed Germination, single high dose) s2 Dose-Response Assays (GR₅₀) Herbicide Hits vs. Weed/Crop Panel p2->s2 p3 In Vitro Insecticidal Screen (Target Enzyme/Receptor Assay, if available) s3 Dose-Response Assays (LC₅₀) Insecticide Hits vs. Pest Panel p3->s3 v1 Greenhouse Fungicide Trial (Protective & Curative Activity) s1->v1 v2 Greenhouse Herbicide Trial (Pre- & Post-Emergence) s2->v2 v3 Whole Insect Assays (Contact & Ingestion Toxicity) s3->v3 l1 Crop Safety & Selectivity v1->l1 v2->l1 v3->l1 l2 Mode of Action Studies l1->l2 l3 Preliminary Toxicology l2->l3

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique combination of a methoxy group at the 2-position, a trifluoromethyl moiety at the 4-position, and a carboxylic acid at the 5-position of the thiazole ring makes it a valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid handle allows for diverse derivatization strategies. This document provides a comprehensive guide for the large-scale synthesis of this target molecule, detailing a proposed synthetic route, in-depth protocols, and critical process considerations for researchers, scientists, and drug development professionals.

Synthetic Strategy and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a three-step process, beginning with commercially available starting materials. The core of this strategy is the well-established Hantzsch thiazole synthesis, adapted for the introduction of the 2-methoxy group.

The proposed synthetic pathway is as follows:

  • Chlorination of Ethyl 4,4,4-trifluoroacetoacetate (1): The synthesis commences with the alpha-chlorination of ethyl 4,4,4-trifluoroacetoacetate to produce the key intermediate, ethyl 2-chloro-4,4,4-trifluoroacetoacetate (2).

  • Hantzsch Thiazole Synthesis: The chlorinated β-ketoester (2) undergoes a cyclocondensation reaction with O-methylpseudothiourea sulfate (3) to form the thiazole ring, yielding ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (4).

  • Saponification: The final step involves the hydrolysis of the ethyl ester (4) under basic conditions to afford the desired this compound (5).

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product SM1 Ethyl 4,4,4-trifluoroacetoacetate (1) INT1 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (2) SM1->INT1 SO2Cl2 SM2 O-Methylpseudothiourea sulfate (3) INT2 Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (4) SM2->INT2 INT1->INT2 O-Methylpseudothiourea sulfate (3) FP This compound (5) INT2->FP NaOH, H2O/EtOH

Caption: Proposed synthetic pathway for this compound.

Mechanistic Considerations

The Hantzsch thiazole synthesis is a classic condensation reaction. In this modified approach, the sulfur atom of O-methylpseudothiourea acts as the nucleophile, attacking the carbonyl carbon of the β-ketoester. This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of O-methylpseudothiourea is a key strategic choice that directly installs the desired 2-methoxy group on the thiazole core.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (2)

This protocol is adapted from established procedures for the chlorination of β-ketoesters.[1]

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Ethyl 4,4,4-trifluoroacetoacetate (1)184.111.01.84 kg (10.0 mol)
Sulfuryl chloride (SO₂Cl₂)134.971.051.42 kg (10.5 mol)
Dichloromethane (DCM)84.93-5 L

Procedure:

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet, add ethyl 4,4,4-trifluoroacetoacetate (1.84 kg, 10.0 mol) and dichloromethane (5 L).

  • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Slowly add sulfuryl chloride (1.42 kg, 10.5 mol) to the reaction mixture via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic and generates HCl and SO₂ gas, which should be scrubbed through a basic solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water (2 L). Separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl 2-chloro-4,4,4-trifluoroacetoacetate as a pale yellow oil. The product is typically used in the next step without further purification.

Part 2: Synthesis of Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (4)

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (2)218.551.02.19 kg (10.0 mol)
O-Methylpseudothiourea sulfate (3)278.330.551.53 kg (5.5 mol)
Sodium acetate82.032.21.80 kg (22.0 mol)
Ethanol (95%)46.07-10 L

Procedure:

  • In a 50 L jacketed glass reactor, prepare a solution of O-methylpseudothiourea sulfate (1.53 kg, 5.5 mol) and sodium acetate (1.80 kg, 22.0 mol) in 95% ethanol (10 L).

  • Heat the mixture to 50-60 °C with stirring until all solids have dissolved.

  • Slowly add the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate (2.19 kg, 10.0 mol) to the reaction mixture over 1-2 hours.

  • After the addition, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate (10 L) and wash with water (2 x 5 L) and brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate as an oil. This can be purified by vacuum distillation or used directly in the next step.

Part 3: Synthesis of this compound (5)

Materials:

ReagentMolecular Weight ( g/mol )Quantity (molar eq.)Amount
Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (4)255.181.02.55 kg (10.0 mol)
Sodium hydroxide (NaOH)40.002.51.00 kg (25.0 mol)
Ethanol46.07-5 L
Water18.02-5 L
Hydrochloric acid (HCl), concentrated36.46-As needed

Procedure:

  • In a 50 L jacketed glass reactor, dissolve sodium hydroxide (1.00 kg, 25.0 mol) in a mixture of water (5 L) and ethanol (5 L).

  • Add the crude ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (2.55 kg, 10.0 mol) to the basic solution.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the hydrolysis by TLC or HPLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water (10 L) and wash with methyl tert-butyl ether (MTBE) (2 x 5 L) to remove any non-polar impurities.

  • Cool the aqueous layer to 0-5 °C in an ice bath.

  • Slowly and carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration and wash the filter cake with cold water (2 x 5 L).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to afford this compound as a white to off-white solid.

Process_Workflow Start Start: Ethyl 4,4,4-trifluoroacetoacetate Chlorination Step 1: Chlorination with SO2Cl2 Start->Chlorination Intermediate1 Intermediate: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate Chlorination->Intermediate1 Cyclocondensation Step 2: Hantzsch Synthesis with O-Methylpseudothiourea Intermediate1->Cyclocondensation Intermediate2 Intermediate: Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate Cyclocondensation->Intermediate2 Hydrolysis Step 3: Saponification with NaOH Intermediate2->Hydrolysis Purification Purification: Acidification, Filtration, and Drying Hydrolysis->Purification End Final Product: this compound Purification->End

Caption: Overall workflow for the large-scale synthesis of the target compound.

Safety and Handling Precautions

  • Sulfuryl chloride is highly corrosive and toxic. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The chlorination reaction produces HCl and SO₂ gas, which are corrosive and toxic. An appropriate gas scrubber should be used.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is a strong acid and is corrosive. Handle with care in a fume hood.

  • All reactions should be performed in appropriately sized reactors with proper temperature control and emergency quenching procedures in place.

Conclusion

The provided application note details a robust and scalable three-step synthesis for this compound. By employing a modified Hantzsch thiazole synthesis, this protocol allows for the efficient construction of the highly functionalized thiazole core. The procedures are designed for large-scale production, with considerations for process safety and product purification. This guide should serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and agrochemical development.

References

  • Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acet

Sources

Application Note: A Robust Protocol for the Parallel Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid Amide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of the core scaffold, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, and its subsequent derivatization into a diverse chemical library via parallel amide coupling. The trifluoromethylated thiazole motif is of significant interest in medicinal chemistry, offering a unique combination of metabolic stability, lipophilicity, and hydrogen bonding capabilities that are advantageous for drug design.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, the scientific rationale behind experimental choices, and integrated quality control checkpoints to ensure the generation of high-purity compound libraries for screening and lead optimization.

Introduction: The Strategic Value of Trifluoromethylated Thiazoles

The incorporation of fluorine and fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance the pharmacological profile of a drug candidate by improving metabolic stability, increasing lipophilicity (which can aid membrane permeability), and modulating pKa.[2][3] When appended to a privileged heterocyclic scaffold like thiazole—a structural component found in numerous FDA-approved drugs—the resulting molecule becomes a high-value building block for drug discovery programs.[4][5][6]

This application note details a robust workflow for creating a library of novel chemical entities based on the this compound core. The primary diversification strategy involves amide bond formation, one of the most fundamental and frequently used reactions in drug discovery, allowing for the exploration of a vast chemical space through the use of a diverse array of commercially available primary and secondary amines.[7][8]

Overall Synthesis and Library Generation Workflow

The process is logically divided into three main stages: synthesis of the core carboxylic acid, parallel synthesis of the amide library, and finally, high-throughput purification and quality control. Each stage is designed to be efficient, scalable, and reproducible.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Library Generation cluster_2 Stage 3: Purification & QC A Starting Materials (CF3-β-ketoester, Thioamide) B Protocol 1: Hantzsch Thiazole Synthesis A->B C Protocol 2: Ester Hydrolysis (Saponification) B->C D Core Scaffold: 2-Methoxy-4-(CF3)thiazole-5-carboxylic acid C->D F Protocol 3: Parallel Amide Coupling D->F E Diverse Amine Building Blocks (R1R2NH) E->F G Crude Amide Library F->G H Protocol 4: High-Throughput Purification (Prep-HPLC) G->H I Final Compound Library H->I J QC Analysis (LC-MS, NMR) I->J

Caption: High-level workflow for the synthesis and purification of a 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxamide library.

Part 1: Synthesis of the Core Scaffold

The synthesis of the core acid is achieved in a reliable two-step sequence starting from commercially available precursors. The cornerstone of this sequence is the Hantzsch thiazole synthesis, a classic and highly efficient method for constructing the thiazole ring.[4][9]

Protocol 1: Synthesis of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is based on the condensation of an α-halo-β-ketoester with a thioamide derivative. The methoxy group at the 2-position is installed by using O-methyl thiocarbamate.

Materials:

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

  • O-Methyl thiocarbamate

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 eq) and O-methyl thiocarbamate (1.1 eq).

  • Add anhydrous ethanol to form a solution with a concentration of approximately 0.5 M.

  • Slowly add triethylamine (1.2 eq) to the stirring solution at room temperature. The addition is mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • Causality Checkpoint: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting α-halo-β-ketoester is fully consumed. This prevents the formation of impurities from over-reaction or degradation.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Protocol 2: Saponification to this compound

This step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.[10][11]

Materials:

  • Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio).

  • Add a solution of LiOH (2.0 eq) or NaOH (2.0 eq) dropwise while stirring at room temperature.

  • Stir the mixture for 2-4 hours at room temperature, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

  • Expertise Insight: Using a mixture of THF and MeOH ensures the solubility of both the relatively nonpolar starting ester and the polar carboxylate salt intermediate, leading to a smooth and complete reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 1 M HCl to a pH of 2-3. A precipitate of the carboxylic acid should form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum. The resulting solid is the target carboxylic acid, which is typically of sufficient purity (>95%) for use in the next step.

Part 2: Parallel Library Synthesis of Amide Derivatives

With the core acid in hand, a library of derivatives can be rapidly synthesized using parallel synthesis techniques. The protocol below describes a general and robust amide coupling procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Principle of EDC/HOBt Coupling: Amide bond formation requires the activation of the carboxylic acid.[8] EDC, a water-soluble carbodiimide, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is added as a scavenger that rapidly converts the O-acylisourea to an HOBt-active ester. This active ester is less prone to side reactions and efficiently acylates the desired amine, improving yields and simplifying purification.[7]

Caption: Simplified schematic of the EDC/HOBt mediated amide coupling reaction, highlighting the role of HOBt in preventing side reactions.

Protocol 3: General Procedure for Parallel Amide Coupling

This protocol is optimized for a 96-well plate format but can be adapted for individual vials or reaction blocks.

Materials & Reagents:

  • This compound (Core Scaffold)

  • A diverse library of primary and secondary amines

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reaction plate (e.g., 96-well deep-well plate) with sealing mat

Procedure:

  • Reagent Preparation (Stock Solutions):

    • Prepare a stock solution of the core carboxylic acid (e.g., 0.2 M in DMF).

    • Prepare a stock solution of EDC (e.g., 0.24 M in DMF).

    • Prepare a stock solution of HOBt (e.g., 0.24 M in DMF).

    • Prepare a stock solution of DIPEA (e.g., 0.6 M in DMF).

    • Prepare an array of amine stock solutions (e.g., 0.22 M in DMF) in a separate 96-well plate.

  • Reaction Setup (Automated or Manual Pipetting):

    • To each well of the reaction plate, add the core carboxylic acid stock solution (1.0 eq, e.g., 100 µL).

    • Add the HOBt stock solution (1.2 eq, e.g., 100 µL).

    • Add the EDC stock solution (1.2 eq, e.g., 100 µL).

    • Add the DIPEA stock solution (3.0 eq, e.g., 100 µL).

    • Trustworthiness Checkpoint: Allow the mixture to pre-activate for 15-20 minutes at room temperature. This ensures the formation of the HOBt-active ester before the amine is introduced, which is critical for consistent results across the plate.

    • Add the corresponding amine stock solution to each well (1.1 eq, e.g., 100 µL).

  • Reaction and Work-up:

    • Seal the reaction plate securely with a sealing mat.

    • Shake the plate on an orbital shaker at room temperature for 12-18 hours.

    • After the reaction is complete (confirm on a few representative wells by LC-MS), quench the reaction by adding water to each well.

    • Extract the products by adding ethyl acetate, sealing, shaking vigorously, and then centrifuging to separate the layers.

    • Transfer the organic (top) layer to a new plate for analysis and purification.

Part 3: High-Throughput Purification and Quality Control

Purification of a compound library is essential to remove excess reagents and byproducts, ensuring that the data from subsequent biological assays are reliable.

Protocol 4: Purification by Preparative HPLC
  • Method Development: Develop a generic reverse-phase HPLC gradient (e.g., using a C18 column with a water/acetonitrile gradient, both buffered with 0.1% TFA or formic acid) that can effectively separate a diverse range of amide products from the common reaction impurities.

  • Execution: Inject the crude organic extract from each well onto the preparative HPLC system.

  • Fraction Collection: Collect fractions corresponding to the product peak, typically identified by UV detection and confirmed by mass spectrometry.

  • Post-Purification: Evaporate the solvent from the collected fractions using a centrifugal evaporator to yield the purified compounds as solids or oils.

Data Analysis and Quality Control

Each purified compound must be analyzed to confirm its identity and assess its purity.

  • LC-MS Analysis: A fast LC-MS run is performed on each purified sample to confirm the correct molecular weight and to determine purity (typically aiming for >95% by UV or ELSD).

  • ¹H NMR (Optional): For key compounds or hits from a screen, full structural confirmation should be performed using ¹H NMR.

Table 1: Representative Characterization Data for Example Library Compounds

Compound IDAmine UsedStructureExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity (LC-MS)
LIB-001 MorpholineThiazole-C(O)N(CH₂CH₂)₂O297.05297.1>98%
LIB-002 BenzylamineThiazole-C(O)NHCH₂Ph317.07317.1>99%
LIB-003 (S)-Proline methyl esterThiazole-C(O)N(CH(CO₂Me)CH₂CH₂)341.06341.1>97%

Conclusion

This application note provides a validated, end-to-end workflow for the creation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxamide libraries. By combining a robust synthesis of the core scaffold with a high-throughput parallel amide coupling protocol, researchers can efficiently generate diverse sets of novel molecules. The emphasis on causality, in-process controls, and rigorous final QC ensures the production of high-quality compound libraries ready for biological screening, thereby accelerating the drug discovery process.

References

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available from: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Gakh, A. A., & Shermolovich, Y. G. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 867-892. Available from: [Link]

  • Johansson, M. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14467-14480. Available from: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available from: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • Scilit. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC, NIH. Available from: [Link]

  • Google Patents. US20170240541A1 - Process for preparing thiazole derivatives.
  • Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649. Available from: [Link]

  • Bou-Salah, L. et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2975. Available from: [Link]

  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available from: [Link]

  • ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Available from: [Link]

  • Google Patents. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • ResearchGate. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies | Request PDF. Available from: [Link]

  • PubMed. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and product purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the ethyl ester precursor, ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate, through the condensation of an α-haloketone with a suitable thioamide derivative.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

This guide will address potential challenges in both of these critical stages.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

Problem 1: Low or No Yield of the Thiazole Ester

Potential CauseRecommended SolutionScientific Rationale
Poor Quality of Starting Materials - Use freshly distilled or purified ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate. - Ensure the purity of O-methylthiourea or its precursor.Impurities in the α-haloketone can lead to unwanted side reactions. The thioamide component is crucial for the cyclization, and its purity directly impacts the yield.
Suboptimal Reaction Temperature - If the reaction is sluggish at room temperature, gradually increase the heat to 40-60 °C. - For less reactive substrates, refluxing in a suitable solvent like ethanol may be necessary.The Hantzsch synthesis often requires thermal activation to overcome the energy barrier for the initial nucleophilic attack and subsequent cyclization. However, excessive heat can lead to decomposition.
Incorrect Solvent Choice - Ethanol is a commonly used and effective solvent. - A mixture of ethanol and water can sometimes improve yields.The solvent polarity influences the solubility of the reactants and the stability of the reaction intermediates. Protic solvents like ethanol can facilitate proton transfer steps in the mechanism.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials persist, extend the reaction time.The reaction kinetics can be slow, and allowing for sufficient time is crucial for the reaction to proceed to completion.

Problem 2: Formation of Significant Byproducts

Potential CauseRecommended SolutionScientific Rationale
Self-Condensation of the α-Haloketone - Add the α-haloketone slowly to the solution of the thioamide. - Maintain a lower reaction temperature initially.The α-haloketone can undergo self-condensation, especially at higher concentrations and temperatures, leading to undesired dimeric or polymeric byproducts.
Formation of Isomeric Thiazoles - Under acidic conditions, the regioselectivity of the Hantzsch synthesis can be altered.[1][2] - Maintain a neutral or slightly basic reaction medium if isomer formation is observed.The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically leads to 2-(N-substituted amino)thiazoles.[1][2] Acidic conditions can promote the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1][2]
Decomposition of the Product - Avoid excessive heating and prolonged reaction times. - Work up the reaction mixture promptly upon completion.Thiazole rings, while aromatic, can be susceptible to degradation under harsh conditions.
Step 2: Hydrolysis of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

Problem 3: Incomplete Hydrolysis to the Carboxylic Acid

Potential CauseRecommended SolutionScientific Rationale
Insufficient Base - Use a molar excess of a strong base like sodium hydroxide or lithium hydroxide.[3]Saponification is a bimolecular reaction, and a sufficient concentration of the hydroxide nucleophile is necessary to drive the reaction to completion.
Low Reaction Temperature - Gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis.The hydrolysis of esters is often slow at room temperature, and moderate heating increases the reaction rate.
Biphasic Reaction Mixture - Use a co-solvent like ethanol or tetrahydrofuran (THF) to ensure a homogeneous reaction mixture.The thiazole ester may have limited solubility in aqueous base. A co-solvent ensures that the ester and the hydroxide ions are in the same phase, facilitating the reaction.

Problem 4: Low Yield of the Final Carboxylic Acid Product

Potential CauseRecommended SolutionScientific Rationale
Cleavage of the 2-Methoxy Group - Avoid harsh acidic or basic conditions and high temperatures. - Use milder hydrolysis conditions, such as lithium hydroxide in a THF/water mixture at room temperature.[3]The 2-methoxy group on the thiazole ring can be susceptible to nucleophilic substitution or cleavage, especially under forcing conditions, leading to the formation of the corresponding 2-hydroxythiazole derivative.
Product Loss During Work-up - Carefully acidify the reaction mixture to a pH of 1-2 to ensure complete precipitation of the carboxylic acid.[4][5] - Cool the mixture in an ice bath before filtration to minimize the solubility of the product.The carboxylate salt formed during hydrolysis is water-soluble. Protonation is necessary to precipitate the neutral carboxylic acid. Lowering the temperature decreases its solubility in the aqueous medium.
Emulsion Formation During Extraction - If an extractive work-up is used, add a small amount of brine to the aqueous layer to break up emulsions.Emulsions can trap the product and lead to significant losses during the separation of aqueous and organic layers.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Hantzsch thiazole synthesis?

A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials and the product. The consumption of the limiting reagent and the appearance of the product spot can be visualized under UV light.

Q2: I am observing a persistent impurity in my final product. What could it be?

A2: A common impurity could be the unhydrolyzed ethyl ester. Ensure complete hydrolysis by extending the reaction time or using a slight excess of base. Another possibility is the 2-hydroxy analog if the methoxy group was cleaved. This can be checked by mass spectrometry.

Q3: Can I use a different base for the hydrolysis step?

A3: Yes, other strong bases like potassium hydroxide can be used. Lithium hydroxide is sometimes preferred as it can lead to cleaner reactions and easier work-ups in certain cases.[3]

Q4: My final product is difficult to purify by recrystallization. Are there alternative methods?

A4: If recrystallization is challenging, column chromatography on silica gel can be an effective purification method. A solvent gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, can provide good separation.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate
  • Materials:

    • Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate

    • O-Methylthiourea

    • Ethanol

    • Sodium bicarbonate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve O-methylthiourea (1.0 equivalent) in ethanol.

    • Slowly add ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate (1.0 equivalent) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Materials:

    • Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate

    • Sodium hydroxide

    • Ethanol

    • Water

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 - 2.0 equivalents) and stir the mixture at 40-50 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 1-2.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to obtain the final product.

V. Visualizing the Workflow and Troubleshooting

Diagram 1: Synthetic Workflow

Synthetic_Workflow A Ethyl 2-chloro-3-oxo-4,4,4-trifluorobutanoate + O-Methylthiourea B Hantzsch Thiazole Synthesis (Ethanol, Reflux) A->B C Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate B->C D Ester Hydrolysis (NaOH, EtOH/H2O) C->D E This compound D->E

Caption: A simplified workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Low Yield in Hydrolysis

Troubleshooting_Hydrolysis Start Low Yield of Carboxylic Acid Q1 Is the hydrolysis incomplete? (Check TLC for starting material) Start->Q1 A1_Yes Increase reaction time or temperature (40-50 °C). Add more base (1.5-2.0 eq). Q1->A1_Yes Yes Q2 Is the 2-methoxy group cleaved? (Check MS for 2-hydroxy byproduct) Q1->Q2 No End Yield Optimized A1_Yes->End A2_Yes Use milder conditions: - Lower temperature - Shorter reaction time - Consider LiOH Q2->A2_Yes Yes Q3 Was the acidification pH correct? Q2->Q3 No A2_Yes->End A3_No Ensure pH is 1-2 for complete precipitation. Q3->A3_No No Q3->End Yes A3_No->End

Caption: A decision tree for troubleshooting low yields in the hydrolysis step.

VI. References

Sources

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on established protocols and extensive laboratory experience to ensure you can achieve the desired purity and yield for your critical research and development activities.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Purity After Initial Synthesis and Work-up

You've completed the synthesis, performed an aqueous work-up, and analysis (e.g., HPLC, NMR) indicates the presence of significant impurities.

Probable Causes:
  • Incomplete Hydrolysis: If synthesizing from the corresponding ethyl ester, the hydrolysis reaction may not have gone to completion, leaving unreacted starting material.[1][2][3]

  • Residual Synthetic Reagents: Reagents from the cyclization or hydrolysis steps, such as thioacetamide or sodium hydroxide, may persist.[4][5]

  • Formation of Side-Products: Depending on the synthetic route, side-reactions can lead to structurally similar impurities that are difficult to remove with a simple extraction.

  • Degradation: The thiazole ring, particularly with its electron-withdrawing groups, can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to certain solvents.[6]

Solutions:

A. Optimization of the Hydrolysis Step (if applicable):

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting ester.[1]

  • Extended Reaction Time: If the reaction has stalled, consider extending the reaction time at a controlled temperature (e.g., 40°C).[1][2][3]

  • Reagent Stoichiometry: Ensure an adequate molar excess of the hydrolyzing agent (e.g., sodium hydroxide) is used.

B. Enhanced Extraction Protocol:

  • pH Adjustment: During the aqueous work-up, carefully adjust the pH of the aqueous layer to ≤2 with an acid like 10% hydrochloric acid to ensure complete protonation and precipitation of the carboxylic acid.[2][3]

  • Multiple Extractions: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of your product.[1]

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and some water-soluble impurities.

C. Implementation of a Purification Strategy:

If low purity persists after an optimized work-up, a more rigorous purification method is necessary. Refer to the protocols outlined in the subsequent sections.

Problem 2: Difficulty in Recrystallization

You are attempting to recrystallize the crude product, but are facing issues such as oiling out, poor crystal formation, or no significant improvement in purity.

Probable Causes:
  • Inappropriate Solvent System: The chosen solvent may be too good (product is too soluble) or too poor (product is insoluble).

  • Presence of Oily Impurities: Certain byproducts can inhibit crystal lattice formation.

  • Cooling Rate: Cooling the solution too rapidly can lead to precipitation of amorphous solid or oiling out, rather than well-defined crystals.

Solutions:

A. Systematic Solvent Screening:

Perform small-scale solubility tests to identify a suitable single solvent or a binary solvent system. The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

Solvent CategoryExamplesSuitability for Thiazole Carboxylic Acids
Alcohols Methanol, EthanolOften suitable; may require a co-solvent.[7][8]
Esters Ethyl AcetateA common choice for extraction and can be effective for recrystallization.[1]
Ethers Tetrahydrofuran (THF)Can be a good solvent, often used in mixtures.[7]
Hydrocarbons Hexane, HeptaneTypically used as an anti-solvent in a binary system.[1][7]
Aqueous Mixtures Water-EthanolA potential binary system, especially for salt impurities.[7][8]

B. Detailed Recrystallization Protocol:

  • Dissolution: In a flask, add the minimum amount of the hot, chosen solvent to the crude product until it fully dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the solution.

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 3: Ineffective Purification by Column Chromatography

You are using silica gel column chromatography, but the compound is not separating from impurities, or you are experiencing low recovery.

Probable Causes:
  • Inappropriate Eluent System: The polarity of the mobile phase may be too high or too low, leading to poor separation.

  • Compound Streaking on the Column: The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, causing tailing and poor separation.

  • Compound Instability on Silica: Some trifluoromethylated compounds can be sensitive to the acidic nature of standard silica gel.[9]

Solutions:

A. Optimizing the Mobile Phase:

  • TLC Analysis: Before running a column, use TLC to determine the optimal eluent system. A good system will show clear separation of your product from impurities with an Rf value for the product of approximately 0.2-0.4.

  • Solvent Gradients: Start with a less polar eluent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity to elute your compound and then the more polar impurities.[1]

B. Mitigating Acidity Effects:

  • Acidification of the Eluent: Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase. This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.

  • Use of Deactivated Silica: Consider using neutral or deactivated silica gel if compound degradation is suspected.

C. Workflow for Column Chromatography:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Completion prep_sample Dissolve crude product in minimal DCM/EtOAc prep_silica Slurry pack silica gel with initial eluent load_sample Load sample onto column prep_silica->load_sample elute_nonpolar Elute with low polarity solvent (e.g., Hex/EtOAc) load_sample->elute_nonpolar elute_gradient Gradually increase polarity (add more EtOAc/MeOH) elute_nonpolar->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions analyze_fractions Analyze fractions by TLC/HPLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate_solvent Evaporate solvent under reduced pressure combine_pure->evaporate_solvent

Caption: Workflow for purification via column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of during purification?

A1: It is typically a white to yellow powder or crystalline solid.[10] The presence of both a carboxylic acid and a trifluoromethyl group makes it a relatively polar molecule with acidic properties. Its solubility is a critical factor for purification; it is generally soluble in polar organic solvents like methanol and ethyl acetate.[2]

Q2: My final product has a yellowish tint. Is this normal, and how can I remove it?

A2: A light yellow color can be common for this compound and its intermediates.[1][2][3] However, a significant coloration may indicate the presence of chromophoric impurities. If the purity is otherwise high (by NMR and HPLC), the color may not be an issue for subsequent steps. To remove the color, you can try:

  • Charcoal Treatment: During recrystallization, after the compound is dissolved in the hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.

  • Column Chromatography: This is often effective at separating colored impurities.

Q3: Can I use reverse-phase HPLC for the purification of this compound?

A3: Yes, preparative reverse-phase HPLC can be an excellent method for achieving very high purity, especially for small-scale purifications or when other methods have failed. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

Q4: How should I store the purified this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from light.[2] For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) at room temperature is recommended.[10]

Q5: What are the expected spectroscopic signatures for the pure compound?

A5: While specific shifts can vary with the solvent, you should generally expect to see:

  • ¹H NMR: A singlet for the methoxy (OCH₃) protons and a broad singlet for the carboxylic acid (COOH) proton.

  • ¹⁹F NMR: A singlet corresponding to the trifluoromethyl (CF₃) group.

  • ¹³C NMR: Resonances for the methoxy carbon, the carbons of the thiazole ring (one of which will be a quartet due to coupling with the fluorine atoms of the CF₃ group), the CF₃ carbon (a quartet), and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry: The calculated molecular weight is approximately 227.16 g/mol .[11] You should look for the corresponding [M-H]⁻ or [M+H]⁺ ion in your mass spectrum.

References

  • US7932386B2, Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives, Google Patents.
  • This compound, AHH Chemical Co., Ltd. Available at: [Link]

  • US3274207A, Processes for preparing thiazole carboxylic acids, Google Patents.
  • CN102372680A, A kind of method for preparing thiazole-4-carboxylic acid, Google Patents.
  • Synthesis of Trifluoromethylated Isoxazoles and Their Elaboration Through Inter- and Intra-molecular C-H Arylation, ResearchGate. Available at: [Link]

  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, Google Patents.
  • CN104672168B, A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid, Google Patents.
  • US20130190499A1, Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives, Google Patents.
  • This compound, 2a biotech. Available at: [Link]

  • Khalifa, M. E.
  • Innate C-H trifluoromethylation of heterocycles, PNAS. Available at: [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents, ResearchGate. Available at: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism, MDPI. Available at: [Link]

  • 2-Methoxythiazole, PubChem. Available at: [Link]

  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis, PMC. Available at: [Link]

  • Trifluoromethylated Heterocycles, ResearchGate. Available at: [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity, PMC. Available at: [Link]

  • 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity, PMC. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib, Semantic Scholar. Available at: [Link]

  • 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride, PubChem. Available at: [Link]

  • N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids, ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This molecule is a crucial building block in modern agrochemical and pharmaceutical research, valued for the unique chemical properties imparted by its trifluoromethyl and methoxy-thiazole moieties.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will address specific, frequently asked questions and provide detailed troubleshooting protocols to help you identify and mitigate the formation of key side products, ensuring the purity and yield of your target compound.

The synthesis, while seemingly straightforward, involves several critical steps where impurities can arise. A common and efficient synthetic pathway proceeds via a multi-step sequence, often starting from a trifluoroacetoacetate precursor, followed by cyclization to form the thiazole ring, functional group installation at the 2-position, and final hydrolysis to yield the carboxylic acid.[2][3] This guide will focus on the latter stages of this process, which are common sources of side products.

Frequently Asked Questions (FAQs)

Question 1: What is the most common synthetic route for preparing this compound?

A prevalent and scalable route involves the saponification (hydrolysis) of its corresponding ethyl or methyl ester, namely Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate.[4] This final step is typically achieved by treating the ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system like aqueous ethanol or tetrahydrofuran (THF).[5][6][7]

The ester precursor itself is generally prepared by the nucleophilic substitution of a halogen (typically chlorine) at the 2-position of a thiazole ring with sodium methoxide.[8] The overall sequence can be visualized as:

  • Thiazole Ring Formation: Hantzsch thiazole synthesis or a related cyclization to create the core 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate scaffold.[2][9]

  • Methoxylation: Nucleophilic aromatic substitution (SNAr) of the 2-chloro group with sodium methoxide to install the 2-methoxy group.

  • Saponification: Hydrolysis of the C5-ester to the final carboxylic acid.

This guide will primarily focus on troubleshooting the Methoxylation and Saponification steps.

Question 2: What are the primary classes of side products I should be aware of during this synthesis?

During the synthesis of this compound, side products generally fall into three categories:

  • Process-Related Impurities: These are unreacted starting materials or intermediates from previous steps, such as the 2-chloro precursor or the starting ethyl ester.

  • Side-Reaction Products: These result from competing reaction pathways under the given conditions. Key examples include decarboxylation of the final product or cleavage of the 2-methoxy ether.

  • Degradation Products: Formed by the breakdown of the desired product or intermediates under harsh reaction conditions (e.g., excessive heat or prolonged exposure to strong base), which can lead to complex mixtures from thiazole ring opening.

Troubleshooting Guide: Identifying & Mitigating Side Products

Scenario 1: My final product is contaminated with a significant amount of the starting ester.

Question: My post-hydrolysis workup shows a major peak corresponding to Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate in my HPLC and NMR analysis. What caused this incomplete reaction?

Causality and Explanation: This is the most common issue in the final saponification step and points to incomplete hydrolysis. Saponification is a bimolecular reaction whose rate depends on the concentration of both the ester and the hydroxide base, as well as temperature. Insufficient base, low reaction temperature, or inadequate reaction time are the primary causes. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can influence the reactivity of the adjacent ester, but typically, hydrolysis is readily achievable under standard conditions.[7]

Identification Strategy:

  • 1H NMR: The presence of the ethyl ester is easily confirmed by a characteristic quartet around δ 4.3-4.4 ppm (2H, -OCH2CH3) and a corresponding triplet around δ 1.3-1.4 ppm (3H, -OCH2CH3) . The desired carboxylic acid will show a broad singlet for the acidic proton (-COOH), typically >10 ppm, which is exchangeable with D2O.

  • HPLC-MS: The ester will have a distinct, less polar retention time compared to the highly polar carboxylic acid. The mass spectrum will show a molecular ion peak corresponding to the ester's mass (e.g., 255.02 for the ethyl ester[4]).

Mitigation and Prevention Protocol:

  • Stoichiometry: Ensure at least 1.1 to 1.5 molar equivalents of the base (e.g., NaOH) are used to drive the reaction to completion and neutralize any acidic impurities.

  • Temperature and Time: If the reaction is sluggish at room temperature, gently heat the mixture to 35-40°C.[5][7] Monitor the reaction progress by TLC or HPLC every hour until the starting ester spot/peak is no longer visible.

  • Solvent Choice: Ensure the solvent system (e.g., ethanol/water) fully dissolves the starting ester to prevent a biphasic reaction that could slow down the hydrolysis rate.

Scenario 2: I've isolated a non-polar side product with a mass 44 Da less than my target molecule.

Question: After purification, I have an impurity that lacks the carboxylic acid functionality. Mass spectrometry suggests a loss of CO2. What is this compound and why did it form?

Causality and Explanation: This side product is 2-Methoxy-4-(trifluoromethyl)thiazole , resulting from the decarboxylation of the target carboxylic acid. Heteroaromatic carboxylic acids can be susceptible to decarboxylation, especially when heated under acidic or strongly basic conditions. The electron-rich nature of the thiazole ring can stabilize the intermediate formed upon loss of CO2. This is most likely to occur if the acidification workup is performed at an elevated temperature or if the hydrolysis step was run at excessively high temperatures for a prolonged period.

Identification Strategy:

  • HPLC-MS: The decarboxylated product will be significantly less polar than the carboxylic acid and will exhibit a molecular ion peak at M-44 (loss of CO2) relative to the target acid.

  • 1H NMR: The most telling feature will be the disappearance of the C5-substituent signal and the appearance of a new singlet in the aromatic region (δ 7.0-8.0 ppm) , corresponding to the new proton at the C5-position. The characteristic methoxy singlet (around δ 4.1-4.2 ppm) will remain.

Mitigation and Prevention Protocol:

  • Control Temperature: Avoid excessive heating (>50-60°C) during the hydrolysis step.

  • Careful Workup: During the acidic workup to precipitate the product, perform the acidification at a low temperature (0-5°C) by adding acid dropwise to the cooled basic solution. Do not heat the acidic mixture.

  • pH Control: Avoid dropping the pH too low (e.g., <1) with strong acid, as this can sometimes promote decarboxylation in sensitive systems. Adjusting to a pH of 2-3 is often sufficient to fully protonate and precipitate the carboxylic acid.[6][10]

Scenario 3: My mass spectrum shows an impurity with a mass 14 Da lower than the product, and the NMR is missing the methoxy signal.

Question: An impurity in my final product appears to have lost a methyl group. What is this species?

Causality and Explanation: This impurity is likely 2-hydroxy-4-(trifluoromethyl)thiazole-5-carboxylic acid , which exists in its more stable tautomeric form, 4-(trifluoromethyl)thiazol-2(3H)-one-5-carboxylic acid . This side product forms from the cleavage of the 2-methoxy ether bond. This can occur under two conditions:

  • Acid-catalyzed hydrolysis: During the final acidic workup, prolonged exposure to strong acid, especially with heating, can cleave the methyl ether.

  • Incomplete Methoxylation: If the preceding SNAr step was incomplete or performed with moisture present, the 2-chloro precursor may have been hydrolyzed to the 2-hydroxy analog, which would then be carried through to the final step.

Identification Strategy:

  • HPLC-MS: This impurity will be more polar than the desired product and will have a molecular ion peak at M-14 (loss of CH2, net change from -OCH3 to -OH).

  • 1H NMR: The key diagnostic is the complete absence of the sharp methoxy singlet (δ 4.1-4.2 ppm) . A new, broad peak corresponding to the N-H or O-H proton may appear, which is D2O exchangeable.

  • 13C NMR: The carbon at the 2-position will shift significantly from the region typical for an ether-linked carbon (e.g., ~165-170 ppm) to a region more characteristic of a carbonyl or thiocarbonyl group in the tautomeric form.

Mitigation and Prevention Protocol:

  • Ensure Complete Methoxylation: In the prior step, use anhydrous sodium methoxide and a dry solvent to prevent hydrolysis of the 2-chloro intermediate. Drive the reaction to completion by monitoring via TLC/HPLC.

  • Mild Workup Conditions: Use the minimum required amount of acid for precipitation during the workup and avoid any heating of the acidified mixture.

  • Purification: If this impurity does form, it can often be separated from the desired product by recrystallization or column chromatography, exploiting the polarity difference.

Summary of Potential Side Products

Side Product NameChemical StructureMolecular Weight ( g/mol )Identification Key (1H NMR)
Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate CF3-C4(S)C2(OCH3)=NC5-COOEt255.19Quartet at δ ~4.4 ppm, Triplet at δ ~1.4 ppm.
2-Methoxy-4-(trifluoromethyl)thiazole CF3-C4(S)C2(OCH3)=NC5-H183.14Absence of -COOH; new aromatic singlet at C5.
4-(trifluoromethyl)thiazol-2(3H)-one-5-carboxylic acid CF3-C4(S)C2(=O)-NH-C5-COOH213.13Absence of methoxy singlet at δ ~4.2 ppm.
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate CF3-C4(S)C2(Cl)=NC5-COOEt259.61Unreacted intermediate; characteristic ester signals present.

Visual Workflow: Synthesis and Side Product Formation

The following diagram illustrates the key transformation and the points at which common side products can emerge.

Synthesis_Troubleshooting start Ethyl 2-chloro-4-(trifluoromethyl) thiazole-5-carboxylate intermediate Ethyl 2-methoxy-4-(trifluoromethyl) thiazole-5-carboxylate start->intermediate NaOCH3 (Methoxylation) side1 Incomplete Methoxylation (Unreacted Chloro Ester) start->side1 Insufficient reagent/time product 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid intermediate->product NaOH, H2O (Saponification) side2 Incomplete Hydrolysis (Unreacted Methoxy Ester) intermediate->side2 Insufficient base/time side3 Decarboxylation Product (2-Methoxy-4-(trifluoromethyl)thiazole) product->side3 Excess Heat during workup side4 Methoxy Cleavage Product (Thiazol-2-one) product->side4 Harsh Acidic Workup

Caption: Reaction pathway and formation points of key side products.

Experimental Protocol: HPLC-MS Analysis for Purity Assessment

This protocol provides a general method for analyzing the crude or purified product to identify and quantify the target molecule and the discussed side products.

Objective: To resolve this compound from its potential process-related and degradation impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of the diluent to create a 100 µg/mL solution. Sonicate briefly if necessary to ensure complete dissolution.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 95
      18.0 95
      18.1 10

      | 22.0 | 10 |

  • MS Conditions (ESI Negative Mode):

    • Ionization Mode: ESI Negative (ideal for carboxylic acids)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3.0 kV

    • Drying Gas Temperature: 300°C

  • Data Analysis:

    • Identify the peak for the target product by its retention time and expected mass ([M-H]- at m/z 226.0).

    • Search for the expected masses of impurities in the chromatogram:

      • Unreacted Ester: Will likely not ionize well in negative mode; switch to positive mode ([M+H]+ at m/z 256.0) if suspected. It will be much less polar.

      • Decarboxylated Product: Look for [M-H]- at m/z 182.0 (less likely to ionize) or [M+H]+ at m/z 184.0 in positive mode.

      • Methoxy Cleavage Product: Look for [M-H]- at m/z 212.0. This will be the most polar impurity.

    • Calculate the relative purity of the main peak using the area percent method from the UV chromatogram.

References

  • ResearchGate. Different synthetic methods of trifluoromethyl thiazole. Available at: [Link]

  • Google Patents. Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (CN102140019A).
  • Google Patents. A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid (CN104672168B).
  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • International Journal of Scientific & Engineering Research. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Available at: [Link]

  • National Center for Biotechnology Information. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available at: [Link]

Sources

Technical Support Center: Improving the Stability of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid and its derivatives. These compounds are pivotal intermediates in the synthesis of novel agrochemicals and pharmaceuticals, largely due to the synergistic effects of the trifluoromethyl and thiazole moieties which can enhance metabolic stability and bioavailability.[1][2] The carboxylic acid functional group further allows for diverse derivatization strategies to modulate solubility and biological activity.[1]

However, the inherent reactivity of this highly functionalized heterocyclic system presents unique stability challenges during synthesis, purification, storage, and formulation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common stability issues and implementing best practices to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My compound is showing signs of degradation in solution, even at room temperature. What is the most likely cause?

A: The most common degradation pathways for this class of compounds in solution are hydrolysis and decarboxylation. The 2-methoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would convert it to the corresponding 2-hydroxythiazole (thiazolone) tautomer. Additionally, thiazole-5-carboxylic acids can undergo decarboxylation, a process often accelerated by heat and specific pH conditions.[3][4]

Q2: What are the optimal storage conditions for the solid form of this compound?

A: For long-term stability, the solid compound should be stored at room temperature in a dry, inert atmosphere (e.g., under argon or nitrogen) and protected from light.[1] The trifluoromethyl group generally enhances resistance to enzymatic degradation and can improve photostability, but precautionary measures are still advised.[5]

Q3: I am struggling with inconsistent yields during amide coupling reactions with the carboxylic acid group. Could this be a stability issue?

A: Yes, this could be related to the stability of the activated carboxylic acid intermediate. If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time), the activated species may degrade before reacting with the amine. Furthermore, the stability of the starting material itself is crucial; ensure it is of high purity and has not degraded during storage. Consider using milder coupling agents and maintaining a strict inert atmosphere.

Q4: Can I use protic solvents like methanol or ethanol for my experiments?

A: While soluble in some alcohols, caution is advised. Protic solvents can participate in hydrolysis reactions, especially if acidic or basic catalysts are present. For reactions sensitive to hydrolysis, it is best to use aprotic polar solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). Always use dry solvents to minimize water content.

Troubleshooting Guide

This section addresses specific experimental problems, their probable causes, and recommended solutions.

Problem 1: Purity Decrease Observed During Storage or Work-up
Symptom Potential Cause(s) Recommended Solution(s)
Appearance of a new peak in HPLC/LC-MS analysis, corresponding to a mass loss of 44 Da.Decarboxylation: The carboxylic acid group is lost as CO₂. This can be catalyzed by heat or trace metals.[3][6]1. Avoid Excessive Heat: Concentrate solutions at reduced pressure and moderate temperatures (<40°C). 2. pH Control: Maintain a neutral or slightly acidic pH during work-up and purification. 3. Solvent Choice: Use aprotic solvents where possible. A patent for similar heterocyclic compounds suggests using DMF for controlled decarboxylation at higher temperatures (85-150 °C), indicating that lower temperatures in this solvent should be safe.[6]
Appearance of a new peak in HPLC/LC-MS with a mass change corresponding to the loss of a methyl group and addition of a hydrogen (-14 Da).Hydrolysis of the Methoxy Group: The 2-methoxy ether linkage is cleaved, forming a 2-hydroxythiazole. This is often catalyzed by acid or base.[7][8]1. Strict pH Control: Buffer your solutions, especially during aqueous extractions. Avoid strong acids or bases. 2. Use Dry Solvents: Ensure all solvents are anhydrous to minimize water-driven hydrolysis. 3. Temperature Management: Perform reactions and purifications at the lowest practical temperature.
General broadening of peaks or appearance of multiple small impurities.Photodegradation: Exposure to UV or high-intensity visible light can cause non-specific degradation. While the trifluoromethyl group can enhance photostability, it doesn't guarantee complete inertness.[5]1. Protect from Light: Use amber vials or wrap glassware in aluminum foil. 2. Work Efficiently: Minimize the time the compound is exposed to ambient light, especially when in solution.
Problem 2: Reaction Failure or Low Yield in Derivatization
Symptom Potential Cause(s) Recommended Solution(s)
Amide or ester coupling reaction fails or gives a low yield.1. Degradation of Starting Material: The carboxylic acid has degraded prior to the reaction. 2. Instability of Activated Intermediate: The activated species (e.g., acyl chloride, active ester) is degrading under the reaction conditions.1. Verify Purity: Always check the purity of the starting material by HPLC or NMR before use. 2. Optimize Coupling Conditions: Use modern, mild coupling reagents (e.g., HATU, COMU) at low temperatures (0°C to RT). 3. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.
N-alkylation or other reactions involving the thiazole ring nitrogen fail.Steric Hindrance & Electronic Effects: The substituents (methoxy, trifluoromethyl, and carboxylic acid groups) create a sterically hindered and electron-deficient ring system, reducing the nucleophilicity of the ring nitrogen.1. Use a Stronger Base/Electrophile: Carefully select reagents to overcome the electronic deactivation. 2. Screen Catalysts: Consider using a catalyst that can facilitate the reaction under milder conditions. 3. Protecting Group Strategy: It may be necessary to protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before attempting reactions on the thiazole ring.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways discussed: hydrolysis and decarboxylation. Understanding these mechanisms is key to preventing them.

degradation_pathways main_compound 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid hydrolysis_product 2-Hydroxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid main_compound->hydrolysis_product Hydrolysis (+H₂O, -CH₃OH) [Acid/Base Catalyst] decarboxylation_product 2-Methoxy-4-(trifluoromethyl)thiazole main_compound->decarboxylation_product Decarboxylation (-CO₂) [Heat]

Caption: Primary degradation pathways for the target compound.

Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is the most effective strategy for preventing compound degradation.

Parameter Recommendation Rationale
Solid Storage Store in a tightly sealed container at room temperature, protected from light, under an inert atmosphere (N₂ or Ar).Minimizes exposure to atmospheric moisture, oxygen, and light, which are key drivers of hydrolysis and photodegradation.[1]
Solution Storage Prepare solutions fresh whenever possible. If short-term storage is necessary, use a dry, aprotic solvent, store at -20°C or -80°C in a sealed vial, and protect from light.Low temperatures significantly slow the rate of all degradation reactions. Aprotic solvents prevent hydrolysis.
Weighing & Handling Handle in a controlled environment with low humidity, such as a glove box or balance enclosure with a nitrogen purge.Prevents the hygroscopic solid from absorbing atmospheric water, which can initiate degradation.
Solvent Selection Use high-purity, anhydrous solvents. For reactions, prefer aprotic solvents like THF, DMF, or ACN. For analysis (e.g., HPLC), use HPLC-grade solvents and freshly prepared mobile phases.Water is a reactant in hydrolysis. Impurities in solvents can act as catalysts for degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation or stress testing study is essential to identify the intrinsic stability of a drug substance and potential degradation products.[9] This protocol provides a general framework.

Objective: To determine the stability of this compound under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • 1M HCl, 1M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B option)

  • pH meter, calibrated oven, and analytical balance

Workflow Diagram:

forced_degradation_workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acidic Hydrolysis (0.1M HCl, 60°C) start->acid base Basic Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analyze Samples by HPLC (e.g., at 0, 2, 6, 24 hrs) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability Profile analysis->end

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature. Note: Thiazole rings can be unstable to strong base; monitor closely.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photostability: Expose the solid compound and a solution (e.g., in ACN:Water) to light conditions as specified in ICH Q1B guidelines. Wrap a control sample in foil.

  • Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Preparation for HPLC: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the t=0 sample. Identify and quantify major degradation products.

References
  • Noto, R., Ciofalo, M., Buccheri, F., Werber, G., & Spinelli, D. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Spinelli, D., Noto, R., & Buccheri, F. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Chen, J., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2020). Google Patents.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Thakur, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Gáplovský, A., Chabreček, P., & Sutoris, V. (1987). Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. Chemical Papers. Available at: [Link]

  • LibreTexts. (2022). Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 1226776-93-7)[1]. As a key heterocyclic building block, this compound's unique electronic properties—stemming from the electron-withdrawing trifluoromethyl group and the methoxy-substituted thiazole ring—present specific challenges in synthesis and derivatization. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered during experimental work.

Section 1: Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common transformation for this carboxylic acid. However, the electronic nature of the molecule can lead to complications. The trifluoromethyl group enhances the acidity of the carboxyl group but can also influence the stability of the thiazole ring system under certain conditions[2][3].

Question 1: I am observing low to no yield in my amide coupling reaction. What are the likely causes and solutions?

Answer:

Low yields are typically traced back to three primary factors: inefficient activation of the carboxylic acid, instability of the coupling partners, or suboptimal reaction conditions.

Causality: The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can deactivate the carboxylic acid towards certain coupling reagents[4]. Furthermore, the amine coupling partner may be deactivated by an acid-base reaction with the carboxylic acid starting material, rendering it non-nucleophilic[5].

Recommended Solutions:

  • Choice of Coupling Reagent: For this specific substrate, standard carbodiimide reagents like EDC or DCC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are strongly recommended for their higher reactivity.

    • HATU/HBTU: These reagents form highly reactive HOBt/HOAt active esters, which are less prone to side reactions and epimerization[4].

    • PyBOP: A phosphonium-based reagent that is also highly effective but can be more sensitive to moisture.

  • Pre-activation: Activating the carboxylic acid before introducing the amine can significantly improve yields. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base for 15-30 minutes before adding the amine[5]. This ensures the active ester is formed in high concentration.

  • Base Selection: The choice of base is critical.

    • Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to cause side reactions and is effective at scavenging the generated acid without deactivating the amine[4].

  • Solvent: Ensure you are using anhydrous solvents like DMF, DCM, or THF. The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate[5][6].

Table 1: Recommended Coupling Conditions
Amine TypeRecommended ReagentAdditiveBaseTemperatureKey Considerations
Primary AlkylaminesHATU or EDC/HOBtHOBtDIPEA0 °C to RTGenerally high reactivity.
Secondary AlkylaminesHATU or COMUNoneDIPEART to 40 °CSteric hindrance may slow the reaction; gentle heating can help[4].
Anilines (Electron-rich)HATUHOAtDIPEARTReactivity is generally good.
Anilines (Electron-poor)HATU or Acid ChlorideNoneDIPEA / Pyridine40-60 °CRequires more forcing conditions due to low nucleophilicity[4].
Experimental Protocol 1: General Procedure for HATU-mediated Amide Coupling
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and allow the mixture to stir at room temperature for 5 minutes.

  • Add DIPEA (2.5 eq) dropwise to the solution.

  • Stir the mixture for 15-20 minutes for pre-activation.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Upon completion, dilute the mixture with ethyl acetate and perform an aqueous workup (wash with 1N HCl, sat. NaHCO₃, and brine)[4].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Question 2: My reaction is generating significant side products, and I am losing my starting material. What is happening?

Answer:

The primary suspect is the instability of the 2-methoxythiazole core, especially under basic conditions used in the coupling reaction.

Causality: 2-Alkoxythiazoles can be susceptible to nucleophilic attack and subsequent hydrolysis or decomposition, particularly at elevated temperatures or with strong bases[7][8]. The methoxy group can be cleaved, leading to the formation of a 2-thiazolone derivative, which would not be reactive in the desired amide coupling.

Diagram 1: Potential Hydrolysis Side Reaction

G SM 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid Base Strong Base (e.g., excess DIPEA) or Nucleophilic Attack SM->Base Product 2-Oxo-4-(trifluoromethyl)-2,3-dihydrothiazole- 5-carboxylic acid (Inactive Side Product) Base->Product Hydrolysis/ Decomposition

Caption: Potential decomposition pathway of the starting material.

Recommended Solutions:

  • Lower the Reaction Temperature: Perform the coupling at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary for unreactive partners[4].

  • Control Base Stoichiometry: Use the minimum required amount of base (typically 2.0-3.0 equivalents). Avoid strong, nucleophilic bases.

  • Order of Addition: Ensure the carboxylic acid is activated before adding the bulk of the base and the amine. This minimizes the time the starting material is exposed to basic conditions in its unactivated form.

  • Guanidinylation Side Product: If using HATU or HBTU, a common side reaction is the formation of a guanidinium byproduct from the reaction of the amine with the coupling reagent. This can be minimized by using the correct stoichiometry and ensuring the acid is activated before the amine is added.

Section 2: Issues with Synthesis and Stability

The synthesis of this molecule, likely via ester hydrolysis of a precursor, and its general handling can present challenges.

Question 1: I am attempting to synthesize the carboxylic acid by hydrolyzing its ethyl ester precursor with NaOH, but my yields are low and the product is impure. How can I optimize this?

Answer:

Base-mediated hydrolysis of the precursor ester is a standard method for analogous compounds like 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid[9][10]. However, the 2-methoxy group introduces instability to strong caustic conditions.

Causality: As discussed previously, the 2-methoxy group is a potential site for nucleophilic attack by hydroxide ions, leading to ring-opening or conversion to the 2-oxo analogue[7][8]. Prolonged exposure to high concentrations of NaOH, especially with heating, will degrade the desired product.

Recommended Solutions:

  • Use Milder Conditions:

    • Lithium Hydroxide (LiOH): Use LiOH in a THF/water solvent system at room temperature. LiOH is often effective for saponification under milder conditions than NaOH or KOH.

    • Temperature Control: Keep the reaction temperature at or below 40°C. A typical procedure for a related compound involves stirring overnight at this temperature[9].

  • Careful pH Adjustment during Workup: After the hydrolysis is complete, the product exists as a carboxylate salt. Acidification is required to protonate it, causing it to precipitate.

    • Slowly add 10% HCl solution to the aqueous layer to adjust the pH to ≤ 2[10]. Do this in an ice bath to dissipate heat.

    • Rapid or uncontrolled acidification can cause localized heating and potential degradation.

  • Purification Strategy: The carboxylic acid product should be soluble in basic aqueous solution and insoluble in acidic aqueous solution. This property can be exploited for purification by performing a pH-dependent extraction[11][12].

Diagram 2: Troubleshooting Workflow for Synthesis & Reactions

G Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProduct Side Products Observed Start->SideProduct Cause1 Poor Acid Activation? LowYield->Cause1 Cause2 Poor Amine Nucleophilicity? LowYield->Cause2 Cause3 SM Decomposition? SideProduct->Cause3 Cause4 Guanidinylation? SideProduct->Cause4 Sol1a Switch to HATU/HBTU. Pre-activate acid. Cause1->Sol1a Yes Sol1b Increase temperature. Use stronger coupling reagent. Cause2->Sol1b Yes Sol2a Lower temperature. Use milder base (DIPEA). Cause3->Sol2a Yes Sol2b Use correct stoichiometry. Pre-activate acid before adding amine. Cause4->Sol2b Yes

Caption: Decision-making workflow for common reaction issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C. It should be protected from moisture and strong bases to prevent hydrolysis and decomposition[6].

Q2: How does the trifluoromethyl group affect the acidity of the carboxylic acid? A: The -CF3 group is a powerful electron-withdrawing group. This effect stabilizes the conjugate base (carboxylate anion) through induction, making the carboxylic acid significantly more acidic than its non-fluorinated analogues[3][13]. This increased acidity can be a factor in the acid-base side reaction with amine partners prior to coupling[5].

Q3: What is the best way to monitor the progress of reactions involving this compound? A: Thin-Layer Chromatography (TLC) is suitable for rapid qualitative monitoring. For quantitative analysis and to accurately identify starting material, product, and any potential byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended[10][14].

Q4: Can this carboxylic acid be converted to its acid chloride? A: Yes, conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a viable activation strategy, especially for reactions with very weak nucleophiles[4]. However, this is a harsh method and may not be compatible with sensitive functional groups. The reaction should be performed under strictly anhydrous conditions.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.). National Center for Biotechnology Information.
  • What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID? (n.d.). Guidechem.
  • 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7. (n.d.). Chemicalbook.
  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). Semantic Scholar.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.). Google Patents.
  • A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. (n.d.). Google Patents.
  • This compound. (n.d.). Moldb.
  • Trifluoromethylated Heterocycles. (2014). ResearchGate.
  • HYDROLYSIS REACTIONS. (2018). SlidePlayer.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Academics and Scientific Publishing.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Technical Support Center: Optimizing Coupling Reactions for 5-Methoxyoxazole-2-carboxylic Acid. (n.d.). Benchchem.
  • Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3. (1987). Chemical Papers.
  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Acid-base Behavior of the Oxides. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Refinement of Reaction Conditions for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize thiazole ring formation, primarily through the widely-used Hantzsch synthesis and its variations. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common practical issues encountered during thiazole synthesis. Each problem is broken down into its likely causes and a series of recommended solutions, from simple checks to more involved optimization protocols.

Problem 1: Low or No Product Yield

You've run the reaction, but the TLC plate is clean, or the isolated yield is disappointingly low.

  • Question: What are the most probable causes for a low-yielding Hantzsch thiazole synthesis?

    • Answer: Several factors can contribute to poor yields. These range from the quality of starting materials to suboptimal reaction conditions.

      • Reagent Quality: The α-haloketone is often a lachrymator and can degrade upon storage; it should be fresh or purified before use. Thioamides, particularly simple ones like thiourea, can be hygroscopic.

      • Incorrect Stoichiometry: While the core reaction is a 1:1 condensation, using a slight excess (1.1 to 1.5 equivalents) of the thioamide component is common practice to ensure the complete consumption of the more expensive α-haloketone.[1][2]

      • Suboptimal Temperature: The reaction often requires heating to overcome the activation energy for the cyclization and dehydration steps.[2] Insufficient heat can lead to a stalled reaction, while excessive heat can cause decomposition of reactants or products.

      • Poor Solvent Choice: The solvent must be able to dissolve both the α-haloketone and the thioamide to facilitate the reaction. Protic solvents like ethanol and methanol are most common as they effectively solvate the charged intermediates.[3][4]

      • Reaction Stalling: The final dehydration step to form the aromatic thiazole ring can be slow. The intermediate hydroxythiazoline may be the major species in the flask if conditions are not optimized for its elimination.

  • Question: How can I systematically troubleshoot and improve my yield?

    • Answer: A stepwise approach is recommended. First, validate your starting materials. Then, systematically optimize the reaction parameters.

      Recommended Solutions & Protocols:

      • Verify Starting Material Quality:

        • α-Haloketone: Check the purity by NMR or TLC. If impurities are present, consider purification by recrystallization or chromatography. The reactivity of the halide is critical, following the order I > Br > Cl, due to bond strength and leaving group ability.[5] α-Bromoketones are a common and effective choice.

        • Thioamide/Thiourea: Ensure the reagent is dry. If it has been on the shelf for a while, consider drying it in a vacuum oven before use.

      • Optimize Reaction Conditions (Small Scale):

        • Run a small-scale test matrix to find the optimal temperature and solvent. A typical starting point is refluxing in ethanol or methanol.[2] Some reactions benefit from higher boiling point solvents like DMF or dioxane, or even solvent-free conditions.[6][7]

        • Microwave Irradiation: If available, microwave synthesis can dramatically reduce reaction times (from hours to minutes) and often improves yields by providing efficient and uniform heating.[8][9]

      • Monitor Reaction Progress:

        • Use Thin Layer Chromatography (TLC) to follow the disappearance of the limiting reagent (usually the α-haloketone). The thiazole product is typically more conjugated and should have a different Rf value.

        • If the reaction appears to stall, a slight increase in temperature or extended reaction time may be necessary.

      Optimization Workflow Diagram:

      Troubleshooting_Yield Start Low Yield Observed Check_SM Verify Purity of Starting Materials (α-haloketone, thioamide) Start->Check_SM Optimize_Stoich Adjust Stoichiometry (e.g., 1.2 eq. Thioamide) Check_SM->Optimize_Stoich Purity OK Optimize_Cond Optimize Conditions (Solvent & Temperature) Optimize_Stoich->Optimize_Cond Consider_MW Consider Microwave Irradiation Optimize_Cond->Consider_MW Monitor_Rxn Monitor by TLC/ LC-MS Optimize_Cond->Monitor_Rxn Monitor_Rxn->Optimize_Cond Reaction Stalls Success Improved Yield Monitor_Rxn->Success Reaction goes to completion

      Caption: Workflow for troubleshooting low reaction yields.

Problem 2: Significant Impurity or Side-Product Formation

The reaction worked, but the crude product is messy, and purification is difficult.

  • Question: What are the common side products in a Hantzsch synthesis?

    • Answer: Side product formation often arises from the high reactivity of the starting materials and intermediates.

      • Regioisomer Formation (Iminothiazole): When using N-monosubstituted thioureas, the reaction can produce two different regioisomers: the expected 2-(N-substituted-amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Under neutral conditions, the 2-amino isomer is almost exclusively formed. However, under acidic conditions, significant amounts of the 2-imino isomer can be generated.[10] This is a critical consideration if the reaction generates acid (HX) that is not neutralized.

      • Dimerization/Condensation of α-haloketone: The α-haloketone can undergo self-condensation under basic conditions or upon prolonged heating.

      • Unreacted Thioamide: Excess thiourea or thioamide is a common "impurity." While necessary for driving the reaction to completion, it must be removed during work-up. Fortunately, thiourea is highly water-soluble, while many thiazole products are not.[2]

      • Formation of Dithiazolyl Species: In some cases, complex byproducts like bis(2-amino-4-arylthiazole) derivatives can form through secondary reactions, although this is less common under optimized conditions.[11]

  • Question: How can I minimize side reactions and purify my product effectively?

    • Answer: Controlling the reaction conditions and implementing a robust work-up procedure are key.

      Recommended Solutions & Protocols:

      • Control of Reaction pH: For standard Hantzsch reactions, the synthesis is often performed without an added base. The reaction generates one equivalent of acid (HX), which protonates the product. A final basic wash is used to neutralize the salt and precipitate the free-base product.[2] If you are synthesizing a 2-(N-substituted-amino)thiazole, avoid strongly acidic conditions to prevent forming the unwanted 2-imino regioisomer.[10]

      • Standard Work-up Protocol:

        • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

        • Pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[2]

        • This step neutralizes the thiazole hydrohalide salt, causing the neutral, often water-insoluble, product to precipitate. It also helps to dissolve any remaining unreacted thiourea.

        • Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

        • Collect the solid product by vacuum filtration.

        • Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining water-soluble starting materials.

        • Air-dry the product or dry it in a desiccator.

      • Purification by Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol, methanol, or an ethanol/water mixture.[8]

      Side Reaction Pathway Diagram:

      Side_Reactions cluster_main Hantzsch Synthesis Pathway cluster_side Side Reaction Pathway Reactants α-Haloketone + N-Substituted Thiourea Intermediate Hydroxythiazoline Intermediate Reactants->Intermediate Cyclization Product_A Desired Product: 2-(N-Substituted-amino)thiazole Intermediate->Product_A Dehydration (Neutral Conditions) Product_B Side Product: 3-Substituted 2-Iminothiazole Intermediate->Product_B Dehydration (Acidic Conditions)

      Caption: Formation of a regioisomeric side product under acidic conditions.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions regarding thiazole synthesis.

  • Q1: Can you explain the generally accepted mechanism for the Hantzsch Thiazole Synthesis?

    • A1: Certainly. The Hantzsch synthesis is a classic condensation reaction. It proceeds in three main stages:

      • SN2 Attack: The reaction begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group and forms an isothiourea intermediate.[2][12]

      • Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the original ketone moiety in an intramolecular fashion. This step forms a five-membered ring, resulting in a 4-hydroxythiazoline intermediate.[8]

      • Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic thiazole product.[13]

    Mechanism Diagram:

    Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 Isothiourea Intermediate Reactants->SN2 S_N2 Attack Cyclization 4-Hydroxythiazoline Intermediate SN2->Cyclization Intramolecular Cyclization Product Aromatic Thiazole Product Cyclization->Product Dehydration (-H2O)

    Caption: The three key stages of the Hantzsch thiazole synthesis mechanism.

  • Q2: How do I select the best solvent for my reaction?

    • A2: Solvent selection is critical for success. The ideal solvent should fully dissolve both starting materials at the reaction temperature. Polar protic solvents are generally the first choice.

      • Ethanol & Methanol: These are the most commonly used solvents. They are inexpensive, have convenient boiling points for reflux, and are effective at solvating the polar intermediates.[2][3]

      • Water/Ethanol Mixtures: For some substrates, a mixture of ethanol and water can provide excellent results, offering a "green" and cost-effective solvent system.[3]

      • Higher Boiling Point Solvents: For less reactive substrates that require more forcing conditions, solvents like dimethylformamide (DMF), dioxane, or toluene can be used.[6]

      • Solvent-Free: In some cases, particularly with microwave heating, the reaction can be run neat (solvent-free), which is an environmentally friendly option that can lead to very short reaction times.[7]

    Table 1: Comparison of Solvents & Conditions for a Model Hantzsch Reaction

    Method Solvent Time Temp (°C) Yield (%) Reference
    Conventional Ethanol 8 hrs Reflux (78°C) ~80-88% [4]
    Conventional EtOH/Water (1:1) 3.5 hrs Reflux (65°C) 87% [3]
    Microwave Methanol 30 min 90°C 95% [4]

    | Microwave | Ethanol | 30 min | 90-120°C | 85% |[4] |

  • Q3: Are there alternatives to the Hantzsch synthesis for making thiazoles?

    • A3: Yes, while the Hantzsch synthesis is the most common, other named reactions exist for accessing different substitution patterns.

      • Cook-Heilbron Synthesis: This method is used to prepare 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[14]

      • Gabriel Thiazole Synthesis: This route involves the reaction of an acylamino-ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[14]

      • Domino Reactions: Modern methods, such as the domino alkylation-cyclization of propargyl bromides with thiourea, can provide rapid access to 2-aminothiazoles, often under microwave irradiation.[9]

Experimental Protocols

The following are generalized, adaptable procedures for performing the Hantzsch thiazole synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established laboratory procedures.[2]

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, condenser, heating mantle, stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (e.g., 5.0 mmol, ~1.0 g) and thiourea (e.g., 7.5 mmol, ~0.57 g).

  • Add methanol (5-10 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to reflux (a hot plate setting of ~100°C is usually sufficient for methanol) for 30-60 minutes. Monitor the reaction's progress by TLC.

  • Once the starting material is consumed, remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of cold 5% Na₂CO₃ solution.

  • Swirl or stir the mixture vigorously. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove salts and excess thiourea.

  • Spread the collected solid on a watch glass and allow it to air dry completely. The crude product is often of high purity.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol is a general guide based on literature examples demonstrating accelerated synthesis.[4]

Materials:

  • α-Haloketone (1.0 eq)

  • Thioamide/Thiourea (1.1-1.2 eq)

  • Ethanol or Methanol

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the α-haloketone (e.g., 1.0 mmol) and the thioamide (e.g., 1.1 mmol).

  • Add 2-5 mL of ethanol or methanol and a stir bar.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90-120°C) for 15-30 minutes. Note: Reaction times and temperatures are substrate-dependent and should be optimized.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Perform the work-up as described in Protocol 1 (neutralization with weak base, filtration, and washing) to isolate the product.

References

  • Al-Amiery, A. A., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 14746-14761. [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Mihai, C. I., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(21), 5039. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Siddiqui, Z. N., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(18), 5484. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Google Patents. (n.d.). CN104710355B - The preparation method and purposes of diphenyl thiourea compounds and its salt of one class containing niacinamide building block.
  • Castagnolo, D., et al. (2009). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • El-Sayed, N. N. E., et al. (2021). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 11(54), 34209-34231. [Link]

  • American Chemical Society. (2000, November 7). Learning from the Hantzsch synthesis. [Link]

  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles | Request PDF. [Link]

  • Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
  • Purkh. (2018). Pyrano[2,3-D]Thiazole: Synthesis. [Link]

  • Cáceres-Castillo, D., et al. (2014). Bis(2-amino-4-phenyl-1,3-thiazol-3-ium) tetrachloridopalladate(II). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), m295–m296. [Link]

  • Mohammadi, M., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3037. [Link]

  • ResearchGate. (2025, August 6). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

Sources

Technical Support Center: Production of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production, with a focus on impurity profiling, mitigation, and troubleshooting. Achieving high purity of this key intermediate is critical for its applications in agrochemical and pharmaceutical development, where even minor impurities can impact downstream reaction efficiency, biological activity, and regulatory compliance.[1]

This document provides in-depth, experience-driven insights and actionable protocols to help you optimize your synthesis and achieve high-purity material consistently.

Section 1: Overview of the Synthetic Pathway

The most common industrial synthesis of this compound is a multi-step process that typically begins with an activated trifluoromethyl precursor. A generalized pathway, adapted from established patent literature, involves the Hantzsch thiazole synthesis principle.[2][3][4][5] The core stages are: 1) α-Halogenation of a β-ketoester, 2) Cyclocondensation with a thioamide equivalent to form the thiazole ring, and 3) Hydrolysis of the resulting ester to the final carboxylic acid.

G cluster_0 Stage 1: Halogenation cluster_1 Stage 2: Cyclocondensation (Hantzsch Synthesis) cluster_2 Stage 3: Hydrolysis A Ethyl 4,4,4-trifluoroacetoacetate B α-Halo Ketoester (e.g., Ethyl 2-chloro-4,4,4-trifluoroacetoacetate) A->B Halogenating Agent (e.g., Sulfuryl Chloride) D Ethyl 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylate B->D C Thioamide Precursor (e.g., O-Methyl thiocarbamate) C->D E 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic Acid (Final Product) D->E Base Hydrolysis (Saponification) (e.g., NaOH, KOH)

Caption: Generalized synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Q1: During the final hydrolysis step, my TLC analysis consistently shows a persistent, less polar spot with a higher Rf value than the product. What is this impurity and how can I eliminate it?

A1: This is the most frequently reported impurity and is almost certainly the unhydrolyzed ester precursor, Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate . Its higher Rf value is due to its lower polarity compared to the highly polar carboxylic acid product. Incomplete hydrolysis is the direct cause.

Causality & Troubleshooting:

  • Insufficient Base: The hydrolysis (saponification) is a bimolecular reaction. Ensure at least one molar equivalent of base (e.g., NaOH or LiOH) is used. For sluggish reactions, using a slight excess (1.1-1.5 equivalents) can drive the reaction to completion.

  • Reaction Time & Temperature: While some procedures suggest room temperature, gentle heating (40-50°C) can significantly accelerate the rate of hydrolysis.[6][7] Monitor the reaction by TLC every hour until the starting ester spot is completely consumed.

  • Phase Transfer Issues: If using a biphasic system (e.g., ethyl acetate and aqueous NaOH), poor mixing can limit the reaction rate. Ensure vigorous stirring. Alternatively, using a co-solvent like methanol or THF can create a homogenous solution and improve reaction kinetics.[8]

Recommended Action: Increase the reaction temperature to 40°C and extend the reaction time. If the issue persists, increase the molar equivalents of the base.

Q2: My halogenation reaction (Stage 1) is generating a significant by-product, leading to purification issues in the next step. How can I improve the selectivity of this step?

A2: The primary by-product in the α-halogenation of ethyl trifluoroacetoacetate is the di-halogenated species (e.g., ethyl 2,2-dichloro-4,4,4-trifluoroacetoacetate).[5][9] This impurity is problematic because it may not effectively participate in the subsequent cyclization reaction, thus reducing the overall yield.

Causality & Troubleshooting:

  • Stoichiometry Control: This is the most critical parameter. The formation of the di-halogenated product is a result of over-reaction. Use a slight sub-stoichiometric amount of the halogenating agent (e.g., 0.95-0.98 equivalents of sulfuryl chloride or bromine).

  • Temperature Management: Halogenation reactions are exothermic. Run the reaction at a low temperature (typically -15°C to 0°C) and add the halogenating agent dropwise and slowly to allow for effective heat dissipation.[3][5] A rapid temperature increase favors over-halogenation.

  • Monitoring: If possible, monitor the reaction by GC or ¹H NMR to track the disappearance of the starting material and the appearance of the mono- and di-halogenated products. Stop the reaction just as the starting material is consumed.

Q3: The final product has a brownish or yellowish tint and a broad melting point, even after the ester impurity is gone. What could be the cause?

A3: A discolored product with a broad melting point suggests the presence of multiple minor impurities or degradation products.[8] One likely candidate is the decarboxylation product, 2-Methoxy-4-(trifluoromethyl)thiazole .

Causality & Troubleshooting:

  • Thermal Degradation: Thiazole carboxylic acids can be susceptible to decarboxylation, especially when heated under acidic conditions. During the workup, after hydrolysis, the product is acidified to precipitate it. If this acidic mixture is heated or left for prolonged periods at high temperatures, decarboxylation can occur.

  • Workup Protocol: After hydrolysis, cool the reaction mixture before acidifying. Perform the acidification slowly at a low temperature (0-10°C) to precipitate the product. Avoid any subsequent heating of the acidic slurry.

  • Purification: Do not use distillation for purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is the preferred method. Dry the final product under vacuum at a moderate temperature (e.g., <50°C).

G Troubleshooting Problem Observed Likely Cause Recommended Action Impurity1 High Rf Spot on TLC Incomplete Hydrolysis (Unreacted Ester) • Increase base equivalents • Increase reaction time/temp • Use a co-solvent Impurity2 Impurity2 Impurity3 Impurity3

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Recommended Analytical and Purification Protocols

Protocol 1: In-Process TLC Monitoring for Hydrolysis

  • Mobile Phase: Ethyl Acetate / Hexanes (30:70) with 1% Acetic Acid. The acetic acid is crucial to ensure the carboxylic acid product migrates as a single, well-defined spot.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Visualization: UV light (254 nm).

  • Procedure:

    • Prepare a TLC plate with three lanes: Starting Ester (SE), Co-spot (SE + Reaction Mixture), and Reaction Mixture (RM).

    • Spot the plate and elute.

    • The SE will have a high Rf value. The product carboxylic acid will have a much lower Rf value (closer to the baseline).

    • The reaction is complete when the SE spot is no longer visible in the RM lane.

Protocol 2: Optimized Ester Hydrolysis

  • Dissolve the crude Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylate in methanol (approx. 5 mL per gram of ester).

  • Add a 4M aqueous solution of sodium hydroxide (1.2 molar equivalents).

  • Heat the mixture to 40-45°C and stir vigorously.

  • Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate (2x) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl with vigorous stirring until the pH is ≤2.

  • A white or off-white solid should precipitate.[7] Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum at 40°C.

Section 4: Summary of Impurities and Mitigation Strategies

The table below summarizes the key potential impurities, their origin, and the primary control strategy for each.

Impurity NameStage of OriginPrimary CauseMitigation Strategy
Ethyl 2,2-dihalo-4,4,4-trifluoroacetoacetateStage 1: HalogenationOver-halogenationStrict temperature control (-15 to 0°C), slow reagent addition, <1 molar equivalent of halogenating agent.
Ethyl 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylateStage 3: HydrolysisIncomplete reactionIncrease reaction time, temperature (40°C), and/or molar equivalents of base; use a co-solvent.
2-Methoxy-4-(trifluoromethyl)thiazoleFinal Workup/PurificationThermal DecarboxylationAvoid heating the product under acidic conditions; perform acidification at low temperature.
Unreacted Starting Materials (Thioamide, etc.)Stage 2: CyclizationIncomplete reactionEnsure adequate reaction time and temperature for the cyclization step; purify intermediate ester before hydrolysis.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (CN102020612A).
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. DOI: 10.1039/P19870000639. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid. (CN104672168B).
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid. (CN103145639B).

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Technical Support Center: Scale-Up of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most robust and scalable approach is a modification of the classic Hantzsch thiazole synthesis.[1][2] This strategy involves the initial formation of a 2-chloro-thiazole intermediate, which is subsequently converted to the target 2-methoxy derivative, followed by hydrolysis to the final carboxylic acid. This route is favored for its use of readily available starting materials and the generally high efficiency of each step.

The overall synthetic pathway is illustrated below:

Synthetic_Pathway A Ethyl 4,4,4-trifluoroacetoacetate B Ethyl 2-chloro-4,4,4-trifluoroacetoacetate A->B  Chlorinating Agent  (e.g., SO₂Cl₂ [12]) E Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate B->E  + Thioacetamide (C)  Hantzsch Cyclization [12] C Thioacetamide C->E D Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (Incorrect Intermediate for Methoxy) G Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate E->G  Nucleophilic Substitution  (NaOMe in Methanol) F Sodium Methoxide (NaOMe) F->G I This compound G->I  Saponification  (Hydrolysis) [16] H NaOH / H₂O H->I

Caption: Proposed scalable synthetic route.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most viable synthetic route for scaling up this synthesis?

The most practical route for scale-up involves a three-stage process:

  • Hantzsch Thiazole Synthesis: Reacting an α-chloro-β-ketoester (derived from ethyl trifluoroacetoacetate) with thioacetamide to form the ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate intermediate.[3] This method avoids the direct use of more complex thioamides.

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the 2-chloro group with a methoxy group using sodium methoxide. This is a highly efficient and well-understood transformation on electron-deficient heterocyclic systems.

  • Saponification: Hydrolyzing the ethyl ester to the final carboxylic acid using a base like sodium hydroxide, followed by acidic workup.[4][5]

This pathway is advantageous because the intermediates are generally stable and crystalline, facilitating purification at each stage, which is critical for achieving high purity in the final product on a large scale.

Q2: What are the primary Critical Quality Attributes (CQAs) for the final product?

The primary CQAs for this compound, especially when used as a pharmaceutical or agrochemical intermediate, are:

  • Purity/Assay: Typically >98.5% as determined by HPLC.

  • Impurity Profile: Strict limits on specific impurities, particularly any remaining 2-chloro intermediate, regioisomers, or byproducts from the Hantzsch cyclization.

  • Residual Solvents: Conformance to ICH guidelines for any solvents used in the final purification steps (e.g., ethanol, ethyl acetate, heptane).

  • Appearance: The product should be a white to off-white solid.[4]

Q3: What are the major safety hazards to consider during scale-up?

Scaling up this synthesis introduces several hazards that must be managed with appropriate engineering controls and personal protective equipment:

  • Chlorination: The use of chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorosulfuric acid requires a closed system with scrubbers to handle the evolution of HCl and SO₂ gases.[3][6]

  • Exothermic Reactions: Both the Hantzsch cyclization and the final saponification can be exothermic. Gradual reagent addition and robust reactor cooling are essential to maintain temperature control and prevent runaway reactions.[7]

  • Sodium Methoxide: This reagent is highly corrosive and water-reactive. It must be handled under anhydrous conditions to prevent violent reactions and loss of efficacy.

  • Thionyl Chloride: If used to convert the final acid to an acid chloride for derivatization, it is highly corrosive and releases toxic HCl and SO₂ upon contact with moisture.[8][9][10]

Section 3: Troubleshooting Guide by Synthetic Stage

This section addresses specific problems that may be encountered during scale-up.

Stage 1: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Problem 1.1: The yield of the Hantzsch cyclization is low, and multiple byproducts are observed by TLC/HPLC.

  • Causality & Solution: Low yields in Hantzsch syntheses are often due to poor temperature control or incorrect stoichiometry.[2][11] The initial SN2 reaction between the thioamide and the α-haloketone is followed by cyclization and dehydration.[12] Side reactions can occur if the temperature is too high, leading to decomposition.

    • Temperature Control: Maintain a consistent internal reaction temperature. For the chlorination of the ketoester, temperatures are often kept between -15°C and 15°C.[3][6] For the cyclization, refluxing in a solvent like ethanol is common, but ensure the exotherm from the initial addition is controlled.

    • Reagent Addition: Add the thioacetamide or the chlorinated ketoester portion-wise or via an addition funnel to manage the reaction rate and temperature.

    • Solvent Choice: Ensure the use of an appropriate solvent, such as absolute ethanol, to facilitate the reaction and minimize side reactions.[3]

Problem 1.2: Significant amounts of the 2,2-dichloro trifluoroacetoacetate byproduct are formed during the chlorination step.

  • Causality & Solution: Over-chlorination is a common issue when using powerful chlorinating agents.[13] This is often a result of poor temperature control or using an excess of the chlorinating agent.

    • Strict Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95-0.98 equivalents of sulfuryl chloride).[3]

    • Slow Addition at Low Temperature: Add the chlorinating agent dropwise to a cooled solution (-15°C to -10°C) of the ethyl trifluoroacetoacetate.[6] This minimizes the rate of the second chlorination, which typically requires a higher activation energy.

    • Reaction Monitoring: Monitor the reaction closely by GC or ¹H NMR to stop it once the starting material is consumed but before significant dichlorination occurs.

Stage 2: Nucleophilic Substitution with Sodium Methoxide

Problem 2.1: The reaction is sluggish, and conversion to the 2-methoxy product is incomplete.

  • Causality & Solution: Incomplete conversion can result from insufficient reagent, low temperature, or deactivation of the nucleophile.

    • Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of sodium methoxide to ensure the reaction goes to completion.

    • Temperature & Time: While the reaction is often run at room temperature or slightly elevated temperatures (e.g., 40-50°C), ensure sufficient reaction time (monitor by HPLC). A gentle reflux in methanol may be required for less reactive substrates.

    • Anhydrous Conditions: Sodium methoxide is readily hydrolyzed by water. Ensure all solvents (e.g., methanol) and glassware are thoroughly dried and the reaction is run under an inert atmosphere (N₂ or Argon). Moisture will consume the nucleophile and produce sodium hydroxide, which can lead to undesired ester hydrolysis.

Stage 3: Saponification and Isolation

Problem 3.1: After acidic workup, the product yield is low, and a significant amount of material is lost during extraction.

  • Causality & Solution: The target molecule is a carboxylic acid, making its solubility pH-dependent. Product loss can occur due to incomplete precipitation or forming a stable emulsion.

    • pH Control: After hydrolysis, cool the reaction mixture before acidification. Slowly add concentrated HCl or H₂SO₄ until the pH is strongly acidic (pH 1-2) to ensure complete precipitation of the carboxylic acid.[3][5]

    • Crystallization/Aging: After acidification, stir the slurry at a low temperature (0-5°C) for an "aging" period (1-2 hours) to maximize crystallization and obtain an easily filterable solid.[6]

    • Extraction Solvent: If extraction is necessary, use a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, add a small amount of brine (saturated NaCl solution).

Troubleshooting_Workflow Start Low Yield in Hantzsch Cyclization CheckTemp Was temperature strictly controlled? Start->CheckTemp CheckStoich Was stoichiometry accurate (1:1)? CheckTemp->CheckStoich Yes Sol_Temp Implement better reactor cooling. Use controlled, slow addition. CheckTemp->Sol_Temp No CheckPurity Were starting materials pure? CheckStoich->CheckPurity Yes Sol_Stoich Re-verify mass/moles of reactants. Ensure accurate weighing on scale. CheckStoich->Sol_Stoich No Sol_Purity Re-purify α-chloro ketoester or use fresh thioacetamide. CheckPurity->Sol_Purity No End Yield Improved CheckPurity->End Yes Sol_Temp->End Sol_Stoich->End Sol_Purity->End

Caption: Troubleshooting workflow for low cyclization yield.

Section 4: Scale-Up Protocols

The following protocols are generalized for scale-up and should be adapted based on available equipment and safety assessments.

Protocol 1: Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
  • Chlorination: Charge a suitable reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq). Cool the reactor to -12°C.[3] Slowly add sulfuryl chloride (0.98 eq) subsurface over 2-3 hours, maintaining the internal temperature below -8°C.[3] After the addition, allow the mixture to slowly warm to 10-15°C and stir for 12-17 hours.[6] The reaction is monitored by GC for the disappearance of the starting material. The resulting crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate is typically used directly in the next step without purification.

  • Cyclization: To the crude product from the previous step, add absolute ethanol.[3] Add thioacetamide (1.05 eq) in portions, controlling any initial exotherm. Heat the mixture to reflux (approx. 78°C) and maintain for 10-12 hours until HPLC analysis shows complete consumption of the intermediate.[6]

  • Work-up & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water and an appropriate organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. The product can be purified by recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate.

Protocol 2: Ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate
  • Reaction Setup: Charge a dry, inerted reactor with the ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and anhydrous methanol.

  • Reagent Addition: Slowly add a solution of sodium methoxide in methanol (1.2 eq, 25-30 wt%) to the reactor, maintaining the temperature below 30°C.

  • Reaction: Heat the mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up & Isolation: Cool the reaction mixture. Neutralize the excess base with a mild acid like acetic acid. Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used directly or purified further.

Protocol 3: this compound (Final Product)
  • Saponification: To the crude ethyl 2-methoxy-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq), add a solution of sodium hydroxide (2.0-2.5 eq) in water.[5] Heat the mixture to 40-60°C and stir for 2-4 hours until the hydrolysis is complete by HPLC.

  • Acidification & Precipitation: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid until the pH of the solution is ~1.[3] A thick white precipitate should form.

  • Isolation & Drying: Stir the cold slurry for 1-2 hours to ensure complete precipitation.[6] Filter the solid product using a Büchner funnel or centrifuge. Wash the filter cake with cold water until the filtrate is neutral. Dry the product under vacuum at 40-50°C to a constant weight.

Section 5: Data Summary

The following table summarizes typical conditions and expected outcomes for this synthesis at scale.

StepKey ReagentsTemp. (°C)Time (h)Typical YieldTypical Purity (HPLC)
Chlorination Ethyl trifluoroacetoacetate, SO₂Cl₂-12 to 1515-20>95% (crude)~90% (by GC)
Cyclization α-chloro ketoester, Thioacetamide~78 (Reflux)10-1285-92%>97% (isolated)
Substitution 2-Chloro-thiazole, NaOMe40-504-6>95%>98% (crude)
Saponification 2-Methoxy-ester, NaOH40-602-490-97%>99% (isolated)

References

  • Vertex Pharmaceuticals, Inc. (Date not available). Preparation of 2-Chloro-4-Trifluoromethyl-5-Thiazolecarboxylic Acid Chloride.
  • Chem Help ASAP. (Date not available). Hantzsch Thiazole Synthesis.
  • Guidechem. (Date not available). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?
  • Chemical Synthesis Database. (2025). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
  • ResearchGate. (Date not available). Hantzsch thiazole synthesis.
  • Bouziane, A. et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • SynArchive. (Date not available). Hantzsch Thiazole Synthesis.
  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. Available at: [Link]

  • Google Patents. (Date not available). CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid.
  • Chem-Impex. (Date not available). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Google Patents. (Date not available). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • ChemEd. (2019). synthesis of thiazoles. YouTube.
  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • University of Sussex. (2023). New methods for the rapid synthesis of thiazoles. Figshare.
  • Chemicalbook. (2025). 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID.
  • ChemBK. (2024). Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate.
  • Advanced Biochemicals. (Date not available). Ethyl 2-chloro-5-(trifluoromethyl)thiazole-4-carboxylate.
  • PrepChem.com. (Date not available). Synthesis of 2-methyl-4-trifluoromethylthiazole-5-carbonyl chloride.
  • Apollo Scientific. (Date not available). 2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid Safety Data Sheet.
  • Chemicalbook. (Date not available). 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • ResearchGate. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
  • PubMed. (Date not available). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives.
  • Google Patents. (Date not available). CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.
  • Google Patents. (Date not available). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives.
  • Sigma-Aldrich. (Date not available). This compound.
  • 2a biotech. (Date not available). This compound.
  • Benchchem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Semantic Scholar. (Date not available). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • National Institutes of Health. (Date not available). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
  • Benchchem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)-4(5H)-thiazolone.

Sources

Technical Support Center: Managing Reaction Exotherms in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your questions about managing reaction exotherms in thiazole synthesis is our priority. This guide provides in-depth technical support for researchers, scientists, and drug development professionals. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure your work is both successful and safe.

This guide is structured to provide direct answers to potential issues you may encounter. We will begin with a troubleshooting guide for real-time problem-solving during your experiments, followed by a set of frequently asked questions to build a foundational understanding of the thermal properties of thiazole synthesis reactions.

Troubleshooting Guide: Real-Time Exotherm Management

This section is designed to help you address specific temperature-related issues as they arise during your thiazole synthesis experiments.

Question 1: My reaction temperature is rising much faster than expected after adding the α-haloketone to the thioamide solution. What should I do?

Answer:

An unexpectedly rapid temperature increase is a clear sign that the rate of heat generation is exceeding the rate of heat removal. Immediate action is required to prevent a potential thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the α-haloketone. A recurring misconception is that controlled slow addition of one reagent necessarily equates to complete exotherm control[1]. If the reaction is already accelerating, adding more starting material will only exacerbate the problem.

  • Enhance Cooling: Increase the cooling capacity of your reaction setup. This can be achieved by lowering the temperature of the cooling bath or increasing the flow rate of the coolant through the reactor jacket.

  • Increase Stirring Rate: A higher agitation speed can improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium.

  • Dilute the Reaction: If feasible and safe, adding a pre-chilled solvent can help to absorb the excess heat and slow down the reaction rate by reducing the concentration of reactants.

Root Cause Analysis:

  • Reagent Addition Rate: The most likely cause is that the α-haloketone was added too quickly. Even for reactions that require heating to proceed at a significant rate, the initial mixing of reactants can sometimes lead to a small exotherm, which can be magnified at larger scales.

  • Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction. The ability to remove heat decreases as the reactor size increases due to the deteriorating surface area to volume ratio[1].

  • Concentration Issues: The concentration of your reagents may be too high, leading to a more rapid reaction rate than anticipated.

Preventative Measures for Future Experiments:

  • Perform Calorimetry Studies: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the thermal profile of your specific reaction[2]. This will provide quantitative data on the heat of reaction and the onset temperature for any potential thermal decomposition.

  • Controlled Dosing: Implement automated and controlled dosing of the limiting reagent. This not only ensures a safe reaction but also increases productivity and the ability to gather knowledge from each experiment[3].

Question 2: I'm planning to scale up my Hantzsch thiazole synthesis from a 100 mL flask to a 5 L reactor. What are the key thermal management parameters I need to consider?

Answer:

Scaling up a chemical reaction is not a linear process, especially concerning thermal management. The risk of a thermal event increases drastically with scale[2]. Here’s a breakdown of the critical considerations:

Key Parameters for Scale-Up Thermal Management

ParameterLaboratory Scale (e.g., 100 mL)Pilot Scale (e.g., 5 L)Rationale for Change
Heat Transfer High surface-area-to-volume ratio allows for efficient heat dissipation through the flask walls.Low surface-area-to-volume ratio significantly reduces the efficiency of heat removal[1].The ability to cool the reaction becomes a limiting factor at a larger scale.
Reagent Addition Manual addition via a dropping funnel is common.Automated, controlled dosing is essential.To prevent the accumulation of unreacted starting material, which could lead to a sudden and large exotherm.
Temperature Monitoring A single thermocouple is usually sufficient.Multiple temperature probes at different locations within the reactor are recommended.To detect localized "hot spots" that may not be representative of the bulk temperature.
Cooling System Simple ice bath or cryostat.Jacketed reactor with a high-capacity thermostat or external heat exchanger.The cooling system must be able to handle the total heat output of the reaction.
Emergency Planning Quenching the reaction in a large ice bath is feasible.A documented emergency procedure, including a quench plan with a suitable quenching agent and a pressure relief system, is necessary.Manual intervention is often not possible or safe at a larger scale.

Workflow for Scale-Up

Below is a workflow diagram illustrating the key stages for assessing and managing thermal risks during the scale-up of thiazole synthesis.

cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Process Safety Assessment cluster_2 Phase 3: Pilot-Scale Implementation Lab Synthesis Initial Synthesis (mg to g scale) Thermal Screening DSC/ARC Analysis - Determine ΔH_rxn - Identify T_onset Lab Synthesis->Thermal Screening Risk Analysis Stoessel Criticality Class Assessment - Evaluate probability and severity of thermal runaway Thermal Screening->Risk Analysis Parameter Optimization Optimize Parameters - Reagent addition rate - Solvent choice - Concentration Risk Analysis->Parameter Optimization Pilot Run Controlled Scale-Up (e.g., 1-5 L reactor) Parameter Optimization->Pilot Run Monitoring In-Process Monitoring - Multiple temperature probes - Pressure monitoring Pilot Run->Monitoring Emergency Plan Emergency Shutdown Procedure in place Monitoring->Emergency Plan TempRise Unexpected Temperature Rise Detected CheckAddition Is Reagent Addition Ongoing? TempRise->CheckAddition StopAddition Stop Addition Immediately CheckAddition->StopAddition Yes CheckCooling Is Cooling System Optimal? CheckAddition->CheckCooling No StopAddition->CheckCooling IncreaseCooling Increase Cooling (Lower Temp, Increase Flow) CheckCooling->IncreaseCooling No TempStabilizes Temperature Stabilizes? CheckCooling->TempStabilizes Yes IncreaseCooling->TempStabilizes ContinueMonitoring Continue Monitoring Closely TempStabilizes->ContinueMonitoring Yes EmergencyShutdown Initiate Emergency Shutdown (Quench, Evacuate) TempStabilizes->EmergencyShutdown No

Caption: Decision Tree for Troubleshooting Temperature Excursions.

Experimental Protocols

Protocol 1: Lab-Scale Hantzsch Synthesis of 2-Amino-4-phenylthiazole with Thermal Monitoring

This protocol is adapted from established procedures and incorporates best practices for temperature control.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution

  • Three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermocouple, and a dropping funnel.

  • Heating mantle connected to a temperature controller.

  • Cooling bath (e.g., ice-water).

Procedure:

  • In the three-neck flask, dissolve the thiourea (7.5 mmol) in methanol (5 mL).

  • Begin stirring and place the thermocouple in the solution, ensuring it does not touch the glass walls.

  • Dissolve the 2-bromoacetophenone (5.0 mmol) in a small amount of methanol and load it into the dropping funnel.

  • Set the temperature controller for the heating mantle to your desired reaction temperature (e.g., 65°C, the reflux temperature of methanol).

  • Once the thiourea solution reaches the target temperature, begin a slow, dropwise addition of the 2-bromoacetophenone solution. Monitor the internal temperature closely. If you observe a significant exotherm (a rise in temperature above the set point), immediately stop the addition and apply external cooling with the ice bath until the temperature is back under control.

  • After the addition is complete, maintain the reaction at the set temperature for 30 minutes, continuing to monitor the temperature.

  • After 30 minutes, remove the heating mantle and allow the reaction to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and stir.

  • Isolate the precipitated product by filtration.

Protocol 2: Preliminary Thermal Hazard Screening by Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for assessing the thermal properties of a new thiazole synthesis reaction mixture.

Objective: To determine the heat of reaction (ΔHrxn) and the onset temperature (Tonset) of any decomposition reactions.

Procedure:

  • Prepare a representative sample of the reaction mixture. This should be done at the point of highest thermal risk, which is typically after all reactants have been mixed.

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into a hermetically sealed DSC pan.

  • Place the sample pan and a reference pan into the DSC instrument.

  • Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., from ambient to 350°C).

  • Analyze the resulting thermogram:

    • An exothermic peak during the expected reaction temperature range can be integrated to calculate the heat of reaction.

    • A sharp, large exothermic peak at a higher temperature indicates a decomposition event. The temperature at which this peak begins is the Tonset.

  • Interpretation: A large heat of reaction or a Tonset that is close to the planned reaction temperature is a "red flag" indicating a high thermal risk.[2] Further investigation using techniques like ARC would be warranted before proceeding with a scale-up.

This technical guide is intended to provide a framework for safely managing your thiazole synthesis reactions. Always consult your institution's safety policies and perform a thorough hazard analysis before beginning any new experiment.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]

  • Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016).
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]

  • American Chemical Society. (2020, October 24). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Retrieved from [Link]

  • Walsh Medical Media. (2023, May 5). Exothermic Reactions: It's Energy Release and Applications. Retrieved from [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the derivatization of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging building block. The unique electronic nature of this substrate—featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on a thiazole ring—necessitates careful consideration of catalyst and reaction conditions to achieve high yields and purity.[1][2]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) & Catalyst Selection

This section addresses common initial questions regarding the selection of appropriate catalysts and reagents for the two primary derivatization pathways: amidation and esterification.

Q1: What are the primary factors to consider when selecting a coupling reagent for this specific thiazole carboxylic acid?

A1: The selection process is a multi-parameter decision driven by the nature of your substrate and desired product. For this compound, the key factors are:

  • Nucleophile Reactivity: The nature of the amine or alcohol you are coupling is critical. Sterically hindered (e.g., di-substituted anilines, secondary amines like tert-butylamine) or electron-deficient nucleophiles (e.g., anilines with electron-withdrawing groups) will require more powerful activating agents.[3]

  • Risk of Epimerization: If your amine or alcohol contains a chiral center, preventing racemization is paramount. Reagents known for low racemization potential, often involving additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), should be prioritized.[4][5]

  • Reaction Scale and Byproduct Removal: For large-scale synthesis, the ease of byproduct removal is a major consideration. Carbodiimides like EDC produce a water-soluble urea byproduct, simplifying workup, whereas DCC's byproduct (DCU) is insoluble in most organic solvents and removed by filtration.[4][5] Phosphonium and uronium salt byproducts are generally water-soluble.[6]

  • Cost and Reagent Stability: For routine or large-scale work, cost is a factor. Carbodiimides are generally the most economical choice.[5] Uronium salts like HATU are highly effective but more expensive and can have limited stability in solution.[7][8]

Q2: Which class of coupling reagents is recommended for forming a simple, unhindered primary amide?

A2: For coupling with simple, unhindered primary or secondary amines, the carbodiimide class of reagents offers a reliable and cost-effective solution. The most common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often used with an additive.[5]

  • Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond.[5]

  • Role of Additives: The O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, terminating the reaction. To prevent this and to minimize potential racemization, an additive like HOBt or OxymaPure is almost always included.[5][9] The additive intercepts the O-acylisourea to form a more stable, yet still highly reactive, active ester, which then cleanly reacts with the amine.[5][9]

  • Why it Works for this Substrate: The electronic properties of the thiazole ring do not preclude the use of standard carbodiimide chemistry for simple amines. It provides a good balance of reactivity and ease of use.

Q3: When should I consider using a phosphonium or uronium salt reagent instead of a carbodiimide?

A3: You should upgrade to a more potent phosphonium salt (e.g., PyBOP) or uronium/aminium salt (e.g., HATU, HBTU) under the following circumstances:

  • Challenging Substrates: When coupling sterically hindered or electronically deactivated amines where EDC/HOBt gives low yields or fails completely.[3] These reagents generate more reactive activated esters (OBt, OAt esters) that can overcome the lower nucleophilicity of the amine.[7]

  • Rapid Reaction Times: Phosphonium and uronium salt-mediated couplings are typically much faster than carbodiimide reactions, often completing within a few minutes to a few hours.[10][11]

  • Minimizing Side Reactions: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) were specifically developed to reduce the side reactions and racemization sometimes observed with carbodiimides.[4] Note that modern phosphonium reagents like PyBOP are preferred over the original BOP to avoid the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[6][11]

It is important to note that unlike carbodiimide reactions, phosphonium and uronium salt couplings require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to deprotonate the carboxylic acid and neutralize the salt formed during the reaction.[9]

Q4: What are the recommended catalysts for esterification of this thiazole carboxylic acid?

A4: Esterification is typically more challenging than amidation due to the lower nucleophilicity of alcohols compared to amines.

  • For Simple Alcohols (Primary/Secondary): A standard carbodiimide coupling with DCC or EDC in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is the most common and effective method.[4][12] DMAP acts as a highly effective acyl transfer catalyst, forming a reactive acylpyridinium intermediate.

  • For Hindered Alcohols (Tertiary): Forcing conditions may be required. One classic method is the Steglich esterification, which uses DCC and a stoichiometric amount of DMAP. Alternatively, forming a mixed anhydride using a reagent like methanesulfonyl chloride can activate the hindered carboxylic acid for subsequent reaction with the alcohol.[13]

  • Acid Catalysis: Direct acid-catalyzed esterification (e.g., using H₂SO₄ or TsOH in excess alcohol with removal of water) is also a possibility, but the conditions are harsh and may not be compatible with other functional groups on your coupling partner. Heterogeneous acid catalysts like certain zeolites or niobic acid (Nb₂O₅) can also be explored for cleaner, reusable options.[14]

Part 2: Visual Guides & Data
Catalyst Selection Workflow

This diagram provides a decision-making framework for selecting the appropriate coupling reagent based on your specific experimental needs.

CatalystSelection cluster_type Select Derivatization Type cluster_amine Select Amine Type cluster_alcohol Select Alcohol Type start Start: Derivatize Acid amidation Amidation start->amidation esterification Esterification start->esterification amine_simple Primary / Secondary (Unhindered, e-rich) amidation->amine_simple amine_difficult Secondary / Hindered (e-poor, bulky) amidation->amine_difficult alcohol_simple Primary / Secondary esterification->alcohol_simple alcohol_tertiary Tertiary / Hindered esterification->alcohol_tertiary reagent_edc Use Carbodiimide: EDC + HOBt/Oxyma amine_simple->reagent_edc reagent_hatu Use Uronium/Phosphonium: HATU / PyBOP + Base amine_difficult->reagent_hatu reagent_dcc Use Carbodiimide: DCC/EDC + cat. DMAP alcohol_simple->reagent_dcc reagent_anhydride Use Mixed Anhydride Method or Steglich Esterification alcohol_tertiary->reagent_anhydride

Caption: Catalyst selection decision tree for derivatization.

Table 1: Comparison of Common Coupling Reagents for Amidation
FeatureCarbodiimides (EDC, DCC)Phosphonium Salts (PyBOP)Uronium/Aminium Salts (HATU)
Activation Mechanism Forms O-acylisourea intermediate, then active ester with additive.[5]Forms highly reactive acylphosphonium intermediate, then active ester.[6]Forms highly reactive OAt-active ester.[7][8]
Relative Reactivity ModerateHighVery High
Base Required No (but often used)Yes (Non-nucleophilic, e.g., DIPEA)[9]Yes (Non-nucleophilic, e.g., DIPEA)[9]
Common Additives HOBt, OxymaPure[5]None required (contains HOBt moiety)None required (contains HOAt moiety)
Byproduct Removal EDC: Water-soluble urea.[4] DCC: Insoluble DCU (filtration).[4]Water-soluble phosphine oxide and pyrrolidine-based byproducts.[6]Water-soluble tetramethylurea and HOAt byproducts.[8]
Key Advantages Low cost, well-established, easy workup (EDC).[5]High efficiency, low racemization, avoids carcinogenic HMPA (vs. BOP).[6][11]Extremely fast and effective for hindered couplings.[7][10]
Key Disadvantages Slower, may fail with difficult substrates, potential for N-acylurea side product.[9][15]Higher cost, moderate stability in solution.[7] Can cause guanidinylation if used in excess.[7]Highest cost, potential for guanidinylation side reaction on the amine if activation is slow or excess reagent is used.[7][16]
Part 3: Troubleshooting Guide

Even with the best-laid plans, experiments can encounter issues. This section provides a systematic approach to diagnosing and solving common problems.

Q1: My reaction has a low or zero yield. What are the most likely causes?

A1: Low conversion is a frequent issue. Systematically check the following:

  • Reagent Quality & Stoichiometry:

    • Water Contamination: Carbodiimides and other coupling reagents are moisture-sensitive. Ensure all solvents are anhydrous and glassware is oven-dried. Water can hydrolyze activated intermediates.[17]

    • Reagent Degradation: Have the coupling reagents been stored properly? Older bottles of solid reagents (e.g., HATU, HOBt) or liquid reagents (e.g., DIC) may have degraded.

    • Incorrect Equivalents: Double-check your calculations. For challenging couplings, you may need to increase the equivalents of the coupling reagent and/or the amine/alcohol.

  • Insufficient Activation/Reactivity:

    • Wrong Reagent: Your chosen coupling reagent may not be potent enough for the substrate. If an EDC/HOBt reaction is failing with a hindered amine, switch to HATU or PyBOP.[3]

    • Base Issues (for Phosphonium/Uronium salts): Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA. One equivalent is consumed by the carboxylic acid, and another neutralizes the hexafluorophosphate salt.

    • Low Temperature: While many couplings run at room temperature, some sluggish reactions benefit from gentle heating (e.g., 40-50 °C). Monitor for side product formation.[18]

  • Poor Solubility:

    • The thiazole acid or your nucleophile may have poor solubility in the chosen solvent (e.g., DCM). Switch to a more polar aprotic solvent like DMF or NMP.

General Troubleshooting Flowchart

Troubleshooting start Problem: Low Yield / Incomplete Reaction check_reagents Step 1: Verify Reagents - Anhydrous solvents? - Reagent age/purity? - Stoichiometry correct? start->check_reagents check_conditions Step 2: Assess Conditions - Correct base used? - Sufficient reaction time? - Solubility issues? check_reagents->check_conditions Reagents OK solution_reagents Solution: - Use fresh, dry solvents/reagents. - Re-weigh and recalculate. check_reagents->solution_reagents Issue Found check_potency Step 3: Evaluate Reagent Potency - Is the coupling reagent strong enough for the substrate? check_conditions->check_potency Conditions OK solution_conditions Solution: - Switch to DMF/NMP for solubility. - Increase reaction time or gently heat. check_conditions->solution_conditions Issue Found solution_potency Solution: - Upgrade from Carbodiimide to Phosphonium/Uronium salt. check_potency->solution_potency Reagent too weak

Caption: Systematic workflow for troubleshooting low-yield reactions.

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: The primary side products in these reactions are typically N-acylurea (from carbodiimides) and guanidinylation products (from uronium salts).

  • N-acylurea Formation: This occurs when the O-acylisourea intermediate from a carbodiimide rearranges instead of reacting with the amine.

    • Solution: Ensure you are using at least one equivalent of an additive like HOBt or OxymaPure. This rapidly converts the intermediate to a more stable active ester, outcompeting the rearrangement.[9]

  • Guanidinylation: This happens when a uronium/aminium salt (like HATU or HBTU) reacts directly with the free amine nucleophile, capping it and rendering it unreactive.[7]

    • Solution: This side reaction is more common when activation of the carboxylic acid is slow or when an excess of the coupling reagent is used.[8][16] Consider a "pre-activation" step: stir the carboxylic acid, coupling reagent, and base together for 5-10 minutes before adding the amine. This allows the active ester to form first, minimizing the amount of free coupling reagent available to react with the amine. Using a slight excess of the carboxylic acid relative to the amine can also help.

Part 4: Key Experimental Protocols

These protocols are provided as validated starting points and may require optimization for your specific nucleophile.

Protocol 1: General Amidation using EDC/HOBt

This protocol is suitable for coupling with unhindered primary and secondary amines.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add HOBt (1.1 eq) and the desired amine (1.1 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation of a Hindered/Electron-Poor Amine using HATU

This protocol is designed for challenging couplings where Protocol 1 fails.

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M).

  • Pre-activation: Add a non-nucleophilic base, such as DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes. A color change may be observed.

  • Nucleophile Addition: Add the hindered or electron-poor amine (1.0 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer multiple times with water to remove DMF and byproducts, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography.

References
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • BenchChem. (2025). A Comparative Analysis of Phosphonium and Isoxazolium-Based Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Kang, F.-A. (2015). Recent Progress of Phosphonium Coupling in Heterocyclic and Medicinal Chemistry. Progress in Heterocyclic Chemistry, 27, 29–59.
  • Vrettos, E. I., et al. (2017).
  • ResearchGate. (n.d.).
  • Guidechem. (n.d.). What is the synthesis method and application of 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID?
  • DR. Raghu Prasad. (2025). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Makara, G. M., et al. (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research, 3(2), 749-756.
  • Albericio, F., et al. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(1), 115–127.
  • Fluoromart. (n.d.). 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid.
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Pandey, S. K., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(19), 2442–2445.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498–11501.
  • Ishihara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst.
  • Gomes, G. J., et al. (2023).
  • Supelco. (n.d.).

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Validation & Comparative

A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth nuclear magnetic resonance (NMR) analysis of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Fluorinated molecules are integral to modern drug development, with over 20% of commercial pharmaceuticals containing fluorine to enhance properties like metabolic stability and bioavailability.[1][2] Consequently, robust analytical techniques for their structural elucidation are paramount.

NMR spectroscopy, particularly utilizing the ¹³C and ¹⁹F nuclei, stands as a primary tool for the unambiguous characterization of these complex molecules.[3][4] This document offers a detailed examination of the expected ¹³C and ¹⁹F NMR spectra of the title compound, explains the rationale behind spectral assignments, provides a comparative analysis with a structurally similar analog, and outlines validated experimental protocols for acquiring high-fidelity data.

Predicted NMR Spectral Data for this compound

¹⁹F NMR Spectroscopy Analysis

The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance and high sensitivity.[1][2] For the title compound, a single resonance is expected for the trifluoromethyl (CF₃) group.

  • Chemical Shift (δ): The CF₃ group attached to an sp²-hybridized carbon of the electron-deficient thiazole ring is expected to appear in the range of -60 to -75 ppm (relative to CFCl₃).[8][9] The precise shift is sensitive to the solvent and the overall electronic nature of the heterocyclic system.[10][11]

  • Multiplicity: The signal will be a singlet , as there are no adjacent fluorine or hydrogen atoms to induce spin-spin coupling.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will provide a complete carbon fingerprint of the molecule. The predicted chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (δ) ppm Expected Multiplicity Rationale for Assignment
C=O (Carboxylic Acid)~165 - 175SingletTypical range for a carboxylic acid carbon conjugated with a heterocyclic ring.[6][7]
C2 (-O-C=N-)~160 - 170SingletSignificantly deshielded due to attachment to two electronegative heteroatoms (O and N).
C4 (-C-CF₃)~145 - 155Quartet (¹JCF ≈ 35-45 Hz)Deshielded by the attached CF₃ group and the thiazole ring. The signal is split into a quartet by the three fluorine atoms.[5]
CF₃ ~118 - 125Quartet (¹JCF ≈ 265-280 Hz)The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with fluorine.[5][12]
C5 (-C-COOH)~115 - 125SingletPositioned between the electron-withdrawing CF₃ and COOH groups, its chemical shift reflects a complex electronic environment.
-OCH₃ ~55 - 65SingletCharacteristic chemical shift for a methoxy group attached to an sp² carbon.[6][7]

Comparative Analysis: The Influence of the C2-Substituent

To understand the electronic impact of the methoxy group, it is instructive to compare the predicted data for our target molecule with the known data for a close structural analog: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid .[13][14][15] Replacing the electron-donating methoxy group with a weakly donating methyl group allows for a direct assessment of substituent effects on the thiazole ring's electronic structure.

Parameter 2-Methoxy Derivative (Predicted) 2-Methyl Derivative (Reference) Analysis of the Difference
¹⁹F Shift (CF₃) More shielded (less negative ppm value)Less shielded (more negative ppm value)The resonance-donating OCH₃ group increases electron density on the thiazole ring, leading to greater shielding of the CF₃ group compared to the inductive-donating CH₃ group.
¹³C Shift (C2) ~160 - 170 ppm~155 - 165 ppmThe direct attachment to oxygen in the methoxy derivative causes a significant downfield (deshielded) shift for C2 compared to the methyl-substituted carbon.
¹³C Shift (C4/C5) More shieldedLess shieldedIncreased electron density from the OCH₃ group is distributed across the ring, causing a slight upfield (shielded) shift for the ring carbons compared to the 2-methyl analog.

This comparison underscores the sensitivity of NMR spectroscopy to subtle electronic perturbations within a molecule, making it an invaluable tool for confirming substitutions and understanding structure-activity relationships.

Experimental Protocols for NMR Data Acquisition

The following protocols are designed to yield high-resolution ¹³C and ¹⁹F NMR spectra suitable for structural confirmation and analysis.

Workflow for NMR Sample Characterization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid B Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard if required (e.g., TMS for ¹³C) B->C D Transfer to a 5 mm NMR tube C->D E Acquire ¹⁹F NMR Spectrum D->E F Acquire ¹³C{¹H} NMR Spectrum D->F G Apply Fourier Transform E->G F->G H Phase and Baseline Correction G->H I Calibrate chemical shifts H->I J Assign peaks and measure coupling constants I->J K K J->K Final Report

Caption: Standard workflow for NMR analysis.

A. Sample Preparation
  • Solvent Selection : Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve carboxylic acids and its wide chemical shift window. Chloroform-d (CDCl₃) can also be used.

  • Internal Standard : For ¹³C NMR, tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference. For ¹⁹F NMR, an external reference of CFCl₃ (0 ppm) is standard, though stable secondary standards may be used.[8][16]

B. ¹⁹F NMR Spectroscopy
  • Causality : Due to the high sensitivity and 100% abundance of the ¹⁹F nucleus, this experiment is rapid and provides immediate confirmation of the trifluoromethyl group's presence.

  • Instrument Parameters (e.g., on a 400 MHz spectrometer):

    • Spectrometer Frequency : ~376 MHz.[5][16]

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : A wide range, such as -250 to 50 ppm, is recommended to capture any potential fluorine signals.[11]

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64 scans are typically sufficient for a high signal-to-noise ratio.

C. ¹³C NMR Spectroscopy
  • Causality : This experiment provides the complete carbon framework but requires more acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling is essential to simplify the spectrum to singlets (except for the CF₃ and C4 carbons) and enhance signal intensity via the Nuclear Overhauser Effect (NOE).

  • Instrument Parameters (e.g., on a 400 MHz spectrometer):

    • Spectrometer Frequency : ~101 MHz.[17]

    • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., zgpg30).[18]

    • Spectral Width : 0-200 ppm.[6]

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds. A longer delay is crucial for ensuring the quantitative detection of quaternary carbons (like C=O, C2, C4, C5), which have longer relaxation times.

    • Number of Scans : 1024 scans or more are often necessary to achieve an adequate signal-to-noise ratio.

Key Structural Features and NMR Correlations

The unique arrangement of functional groups in this compound leads to characteristic through-bond couplings, which are fundamental to its spectral signature.

Caption: Key C-F spin-spin couplings.

The most significant feature is the coupling between the fluorine and carbon nuclei:

  • ¹JCF : A large, one-bond coupling constant (typically >250 Hz) will split the CF₃ carbon signal into a sharp quartet.[12]

  • ²JCF : A smaller, two-bond coupling will split the C4 carbon signal into a quartet (typically 30-45 Hz). This interaction is diagnostic for confirming the attachment point of the CF₃ group.

By combining these one-dimensional ¹³C and ¹⁹F NMR experiments, researchers can achieve a comprehensive and unambiguous structural characterization of this compound, providing the foundational data necessary for further drug development and scientific inquiry.

References

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

  • Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. NIH. [Link]

  • Supporting Information for an article. (n.d.). Royal Society of Chemistry. [Link]

  • Supporting Information. (n.d.). Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. [Link]

  • Kubala, S., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, RSC Publishing. [Link]

  • Dolbier, W. R. (n.d.). Guide to Fluorine NMR for Organic Chemists. Euro Libris. [Link]

  • Kubala, S., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Supporting Information (SI). (n.d.). Chemical Science. The Royal Society of Chemistry. [Link]

  • Viesser, R. V., & Tormena, C. F. (2020). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 58(6), 540-547. [Link]

  • Supporting Information. (n.d.). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. The Royal Society of Chemistry. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

  • ResearchGate. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • Supporting Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

  • Montanari, C. A., et al. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

  • Dietschreit, J. C. B., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (n.d.). 13C NMR Spectroscopy. [Link]

  • Claramunt, R. M., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, thiazole derivatives are prized for their diverse biological activities. The precise structural characterization of these molecules is not merely an academic exercise; it is the bedrock upon which all subsequent research, development, and regulatory efforts are built. An error in structural assignment can lead to the loss of millions of dollars and years of wasted research.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to unambiguously confirm the structure of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid. We will move beyond simple data reporting to explain the causal logic behind our experimental choices, ensuring a self-validating, trustworthy analytical workflow.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of this compound lies in ruling out potential regioisomers. A plausible, and potentially co-synthesized, alternative is 5-Methoxy-4-(trifluoromethyl)thiazole-2-carboxylic acid. While both share the same molecular formula and thus the same exact mass, the arrangement of their substituents—and therefore their chemical and biological properties—are distinct. Our analytical strategy must be designed to definitively pinpoint the location of each substituent on the thiazole ring.

FeatureTarget MoleculePotential Isomer
IUPAC Name This compound5-Methoxy-4-(trifluoromethyl)thiazole-2-carboxylic acid
Structure Methoxy at C2, Carboxylic acid at C5Methoxy at C5, Carboxylic acid at C2
Molecular Formula C₆H₄F₃NO₃S[1][2][3]C₆H₄F₃NO₃S
Molecular Weight 227.16 g/mol [3]227.16 g/mol

A Multi-Technique Approach for Unambiguous Confirmation

No single technique provides a complete picture. True structural confidence is achieved by integrating data from mass spectrometry and, most critically, a suite of Nuclear Magnetic Resonance (NMR) experiments.

Workflow for Structural Elucidation

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_nmr NMR Suite cluster_confirmation Confirmation & Validation synthesis Crude Product ms HRMS synthesis->ms Elemental Composition nmr NMR Spectroscopy synthesis->nmr Connectivity & Environment structure Confirmed Structure ms->structure Correct Formula Confirmed nmr_1h ¹H NMR nmr->nmr_1h nmr_13c ¹³C NMR nmr->nmr_13c nmr_19f ¹⁹F NMR nmr->nmr_19f nmr_2d 2D NMR (HSQC/HMBC) nmr->nmr_2d nmr_2d->structure Unambiguous Connectivity

Caption: Integrated workflow for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is always to confirm that the molecule has the correct elemental composition. Low-resolution mass spectrometry can be misleading, as it may not differentiate between molecules with very similar nominal masses. High-Resolution Mass Spectrometry (HRMS) is essential as it provides highly accurate mass measurements, enabling the precise determination of a compound's elemental formula.[4][5] This is a critical quality control step in drug discovery and development.[4][6]

Trustworthiness: By comparing the measured mass to the theoretical mass calculated from the molecular formula (C₆H₄F₃NO₃S), we can gain high confidence that we have synthesized the correct combination of atoms. An observed mass within 5 ppm of the theoretical mass is the industry standard for confirmation.

Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an Orbitrap, Q-TOF, or FT-ICR mass spectrometer for its high-resolution capabilities.[5]

  • Ionization: Employ electrospray ionization (ESI) in either positive or negative mode. For a carboxylic acid, negative mode (ESI-) is often preferable as it readily forms the [M-H]⁻ ion.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: Compare the measured m/z of the most intense ion in the isotopic cluster to the calculated exact mass of the target molecule.

ParameterExpected Result for C₆H₄F₃NO₃S
Theoretical Mass [M-H]⁻ 225.9818
Acceptable Measured Mass 225.9818 ± 0.0011 (5 ppm)

This HRMS data confirms the elemental formula but cannot distinguish between our target molecule and its isomer. For that, we must turn to NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and determine how different parts of the molecule are connected. For this specific challenge, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments is required.[7][8]

¹H, ¹³C, and ¹⁹F NMR: The Initial Fingerprints
  • ¹H NMR: This spectrum will be simple, showing primarily a sharp singlet for the methoxy (-OCH₃) protons. The carboxylic acid proton (-COOH) may appear as a broad singlet, though its chemical shift can be highly variable and it may exchange with deuterated solvents.

  • ¹⁹F NMR: This will show a singlet corresponding to the -CF₃ group. This is a crucial experiment to confirm the presence and electronic environment of the fluorine atoms.

  • ¹³C NMR: This spectrum provides information on all the unique carbon atoms in the molecule. We expect to see signals for the methoxy carbon, the three thiazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon.

While these 1D spectra are useful for confirming the presence of the required functional groups, they do not, on their own, definitively establish the substitution pattern of the thiazole ring.

2D NMR: The Decisive Evidence

Two-dimensional NMR experiments are the key to solving the puzzle of connectivity. They reveal correlations between nuclei, allowing us to piece the structure together.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond correlation).[9][10] For our molecule, the most important correlation will be between the methoxy protons and the methoxy carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for our purposes. It reveals correlations between protons and carbons that are two or three bonds away.[9][10] It is these "long-range" correlations that will allow us to differentiate between the target molecule and its isomer.

The Causality of HMBC: Proving the Methoxy Position

The key to confirming the structure lies in observing a correlation between the protons of the methoxy group and the C2 carbon of the thiazole ring. This correlation can only exist if the methoxy group is attached to C2.

G cluster_target Target: 2-Methoxy Derivative cluster_isomer Isomer: 5-Methoxy Derivative cluster_hmbc Key HMBC Correlation Target OCH3 H₃C-O Protons Isomer C2 Thiazole C2 OCH3->C2 ³J correlation (3-bond)

Caption: The key HMBC correlation that confirms the 2-methoxy structure.

Expected HMBC Correlations:

Proton SignalExpected Correlation in Target MoleculeExpected Correlation in IsomerConclusion
-OCH₃ Thiazole C2 Thiazole C5This is the definitive correlation.
-OCH₃ Thiazole C4 (weaker, 4-bond)Thiazole C4Not definitive.
Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will allow for observation of the carboxylic acid proton.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

    • Acquire an HMBC experiment optimized for long-range couplings of ~8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the HMBC spectrum specifically for the correlation between the methoxy proton singlet and a quaternary carbon in the thiazole region of the ¹³C spectrum. Assign this carbon as C2.

Conclusion: A Self-Validating System

By following this multi-pronged analytical approach, we create a self-validating system for the structural confirmation of this compound. The HRMS data confirms the elemental formula, providing the correct "pieces" of the puzzle. The 1D NMR spectra confirm the presence of the key functional groups. Finally, the 2D HMBC experiment definitively shows how these pieces are connected, allowing for the unambiguous assignment of the substitution pattern and ruling out potential isomers. This rigorous, evidence-based approach ensures the scientific integrity required for progression into further stages of drug development.

References

  • High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Google Cloud.
  • High-Resolution Mass Spectrometry in Drug Discovery. (2026, January 1). ResolveMass Laboratories Inc.
  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22.
  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Danaher Life Sciences.
  • This compound. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). Moldb.
  • This compound. (n.d.). Toronto Research Chemicals.
  • Gaber, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5534.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). PMC.

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A Comparative Guide to the Biological Activity of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid and its 2-Methyl Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and agrochemical research, the thiazole scaffold is a cornerstone of privileged structures, lending itself to a diverse array of biological activities.[1] This guide provides a comparative analysis of two closely related analogues: 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid and 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. While the latter has found a niche as a key intermediate in the synthesis of agricultural fungicides, the biological profile of its 2-methoxy counterpart remains largely unexplored in publicly available literature.

This document aims to bridge this knowledge gap by providing a detailed overview of the known biological activities of the 2-methyl analogue and offering a predictive exploration of the 2-methoxy compound's potential. By leveraging principles of bioisosterism and structure-activity relationships (SAR) established for related thiazole derivatives, we will project a comparative biological profile. This guide is intended for researchers and professionals in drug discovery and development, providing a framework for initiating a comparative investigation of these two compounds.

The 2-Methyl Analogue: An Established Antifungal Precursor

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a well-documented chemical intermediate, most notably in the synthesis of the fungicide, thifluzamide.[2][3] This established application underscores the inherent antifungal potential of this structural motif.

Documented Biological Activities and Applications:
  • Antifungal and Antibacterial Properties: Derivatives of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid have demonstrated significant antibacterial and antifungal properties.[2][4] The carboxylic acid itself is utilized in the preparation of fungicidal mixtures, indicating its contribution to the overall bioactivity.[5][]

  • Synthetic Building Block: Beyond its role in agrochemicals, this compound serves as a versatile building block in medicinal chemistry for the synthesis of a variety of bioactive molecules.[2]

Property2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
Primary Application Intermediate in the synthesis of the fungicide thifluzamide.[2][3]
Known Biological Activity Precursor to compounds with antifungal and antibacterial properties.[2][4] Can be used to prepare fungicidal mixtures.[5][]
Molecular Formula C6H4F3NO2S
Molecular Weight 211.16 g/mol

The 2-Methoxy Analogue: A Frontier of Potential

Currently, this compound is primarily cataloged as a research chemical and building block, with no specific biological activities reported in peer-reviewed literature.[7][8] However, the bioisosteric replacement of a methyl group with a methoxy group is a classical strategy in medicinal chemistry to modulate a compound's pharmacological profile.[9][10]

Predictive Analysis of the 2-Methoxy Analogue's Biological Profile:

The substitution of a methyl group with a methoxy group introduces significant changes in the molecule's electronic and steric properties, which can profoundly impact its biological activity.

  • Physicochemical Properties: The methoxy group, being more polar and a hydrogen bond acceptor, can alter the compound's solubility, membrane permeability, and metabolic stability compared to the more lipophilic methyl group.[11] While methoxy groups can sometimes be liabilities for metabolic degradation, their impact is context-dependent.[9][10]

  • Target Engagement: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially introducing new interactions with a biological target that are not possible with the methyl group. This could lead to altered potency and selectivity.

  • Potential as a Kinase Inhibitor: The thiazole nucleus is a common scaffold in a multitude of kinase inhibitors.[12][13] The nature of the substituent at the 2-position of the thiazole ring is often critical for determining potency and selectivity against specific kinases.[14] Given that various thiazole derivatives have shown inhibitory activity against IκB kinase (IKK), a key regulator of the inflammatory response, it is plausible that both the 2-methyl and 2-methoxy analogues could target this kinase family.[15]

A Proposed Target for Comparative Analysis: IκB Kinase β (IKK-β)

To frame a direct comparison, we propose IκB kinase β (IKK-β) as a primary hypothetical biological target. IKK-β plays a pivotal role in the activation of the NF-κB signaling pathway, a central mediator of inflammation.[9] The inhibition of IKK-β is a validated therapeutic strategy for inflammatory diseases.

The NF-κB Signaling Pathway:

// Invisible nodes for spacing Ub [label="Ub", shape=plaintext, fontcolor="#F1F3F4"]; Proteasome [label="Proteasome", shape=plaintext, fontcolor="#F1F3F4"]; } caption: NF-κB Signaling Pathway.

Proposed Experimental Workflow for Comparative Analysis

To empirically determine the comparative biological activities of the 2-methoxy and 2-methyl analogues, the following experimental workflow is proposed:

// Nodes Start [label="Start:\n2-Methoxy & 2-Methyl Analogues", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical_Assay [label="Biochemical Assay:\nIKK-β Kinase Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Assay_1 [label="Cell-Based Assay 1:\nNF-κB Reporter Gene Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Assay_2 [label="Cell-Based Assay 2:\nCytokine Release Assay (e.g., TNF-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antifungal_Assay [label="Antifungal Susceptibility Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Comparative Data Analysis:\nIC50, MIC, SAR", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nDifferential Biological Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Biochemical_Assay; Start -> Antifungal_Assay; Biochemical_Assay -> Cellular_Assay_1; Cellular_Assay_1 -> Cellular_Assay_2; Cellular_Assay_2 -> Data_Analysis; Antifungal_Assay -> Data_Analysis; Data_Analysis -> Conclusion; } caption: Proposed Experimental Workflow.

Experimental Protocols

IKK-β Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compounds on IKK-β kinase activity.

Methodology:

  • Reagents: Recombinant human IKK-β, IκBα substrate (e.g., GST-tagged), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare serial dilutions of the test compounds in assay buffer. b. In a 96-well plate, add the IKK-β enzyme to each well. c. Add the test compounds to the respective wells and incubate for 10-15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the IκBα substrate and ATP. e. Incubate for a defined period (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, which correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Reporter Gene Assay (Cell-Based)

Objective: To assess the ability of the compounds to inhibit NF-κB activation in a cellular context.

Methodology:

  • Cell Line: Use a human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. c. Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. d. Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®, Promega). Calculate the percent inhibition of NF-κB activation and determine the IC50 values.

Antifungal Susceptibility Testing

Objective: To compare the antifungal activity of the two analogues.

Methodology:

  • Fungal Strains: Use a panel of relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

  • Procedure (Broth Microdilution): a. Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well plate. b. Inoculate each well with a standardized suspension of the fungal strain. c. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours. d. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Data Analysis: Compare the MIC values of the two compounds against the panel of fungal strains.

Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights

This comparative study is expected to reveal significant differences in the biological profiles of the 2-methoxy and 2-methyl analogues.

  • IKK-β Inhibition: The 2-methoxy analogue, with its hydrogen bond accepting capability, may exhibit stronger IKK-β inhibitory activity if the target's active site has a corresponding hydrogen bond donor. Conversely, the steric bulk of the methoxy group could be detrimental to binding compared to the smaller methyl group.

  • Antifungal Activity: The established role of the 2-methyl analogue as a precursor to fungicides suggests it will likely exhibit superior antifungal activity. The increased polarity of the 2-methoxy analogue might hinder its ability to penetrate the fungal cell wall and membrane.

  • Overall Profile: It is conceivable that the 2-methyl analogue is optimized for antifungal activity, while the 2-methoxy analogue may possess a more favorable profile for targeting human enzymes like kinases, a common outcome of bioisosteric modifications in drug discovery programs.

Conclusion

While 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has a defined role in the agrochemical sector, its 2-methoxy counterpart represents an untapped opportunity for exploration in medicinal chemistry. The proposed comparative analysis, centered around a plausible biological target like IKK-β, provides a robust framework for elucidating the nuanced effects of a subtle, yet powerful, structural modification. The insights gained from such a study will not only define the biological activities of these two specific compounds but also contribute to the broader understanding of structure-activity relationships within the versatile thiazole chemical space.

References

  • Ren, G., et al. (2022). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Signal Transduction and Targeted Therapy.
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  • Hu, J., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Journal of the American Chemical Society.
  • Luo, Y., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry.
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  • NIH. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

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  • PubMed. (n.d.). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers. Retrieved from [Link]

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A Comparative Guide to the Fungicidal Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This necessitates a continuous search for novel antifungal agents with improved efficacy and novel mechanisms of action. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[3][4] This guide provides a comparative analysis of the fungicidal activity of various thiazole derivatives, grounded in experimental data, to assist researchers in the development of next-generation antifungal therapies.

The Mechanistic Underpinning: Targeting Fungal Cell Integrity

The primary fungicidal mechanism for many thiazole derivatives, particularly those in the azole class, is the disruption of the fungal cell membrane's structural integrity.[5] This is achieved through the targeted inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[2][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.

By inhibiting CYP51, thiazole derivatives prevent the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately resulting in increased membrane permeability, disruption of cellular processes, and fungal cell death.[5]

Fungicidal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_action Fungicidal Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Synthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Thiazole Thiazole Derivative Thiazole->CYP51 Inhibition Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by a thiazole derivative.

Comparative In Vitro Fungicidal Activity

The in vitro activity of an antifungal agent, quantified by the Minimum Inhibitory Concentration (MIC), is a primary indicator of its therapeutic potential.[7] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value signifies higher potency. The following table summarizes the performance of several recently developed thiazole derivatives against clinically relevant fungal pathogens, benchmarked against standard antifungal drugs.

Compound/DrugFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Source(s)
Compound 7e Candida albicans3.9Fluconazole15.62[4]
Compound 7a Candida albicans7.81Fluconazole15.62[4]
Thiazole Series (T2, T3, T4) Candida albicans (clinical isolates)0.008 - 0.98Nystatin(Comparable)[3][8]
Hydrazine-Thiazole Series Candida & Cryptococcus spp.0.45 - 31.2Fluconazole & Amphotericin B(Comparable or better)[9]
Compound 3h C. neoformans & C. albicans8--[10]
Compound 3i C. neoformans8--[10]
Compound 6u Phytophthora infestans (in vivo EC₅₀)0.20--[11][12]
ER-30346 Pathogenic Fungi (various)Potent activity--[13]

Note: The data presented are compiled from different studies and serve as a representation of the potential of this class of molecules. Direct head-to-head studies may yield different results.

The data clearly indicate that novel thiazole derivatives can exhibit fungicidal activity significantly superior to that of established drugs like fluconazole. For instance, compound 7e demonstrates a four-fold greater potency against Candida albicans than fluconazole.[4] Furthermore, a series of thiazoles containing a cyclopropane system showed exceptionally strong activity against clinical C. albicans isolates, with MIC values as low as 0.008 µg/mL, rivaling or exceeding the efficacy of nystatin.[3][8][14] This highlights the vast potential for chemical modification of the thiazole scaffold to yield highly potent antifungal agents.

Structure-Activity Relationship (SAR) and Rational Drug Design

The fungicidal potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships is crucial for rational drug design.

  • Lipophilicity: A strong correlation has been observed between high lipophilicity and high antifungal activity, as this property may enhance the compound's ability to penetrate the fungal cell membrane.[3][8]

  • Substituents at C2 and C4: The presence of a 2-hydrazinyl linkage on the thiazole ring has been shown to be superior to derivatives lacking it, potentially by increasing lipophilicity and affinity for the target enzyme.[4] The addition of aromatic phenyl groups can also enhance antibacterial and antifungal action.[1]

  • Hybrid Molecules: Combining the thiazole moiety with other heterocyclic systems, such as pyrimidine or pyrazoline, can result in hybrid compounds with a broad spectrum of activity.[1] This strategy can lead to drugs with enhanced activity and potentially reduced microbial resistance.[3]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

To ensure the reproducibility and validity of fungicidal activity data, standardized protocols are imperative. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the MIC of an antifungal agent.[3][7]

Causality Behind Experimental Choices:
  • Medium: RPMI 1640 medium is the standard for antifungal susceptibility testing. It is a well-defined synthetic medium that supports the growth of most clinically relevant yeasts and has a controlled pH, which is critical as the activity of some antifungals can be pH-dependent.

  • Inoculum Preparation: The fungal suspension is standardized to a specific concentration (e.g., 0.5–2.5 x 10³ CFU/mL). This is the most critical step for reproducibility. An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs.

  • Incubation: Plates are incubated at 35°C for 24-48 hours. This temperature is optimal for the growth of most human pathogenic fungi. The incubation time is standardized to allow for sufficient growth in the control wells for a clear visual determination of inhibition.

Step-by-Step Methodology:
  • Compound Preparation:

    • Dissolve the synthesized thiazole derivatives and reference antifungal drugs (e.g., fluconazole) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

    • Perform a serial twofold dilution of the stock solutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the final desired concentration range.

  • Inoculum Preparation:

    • Culture the fungal species (e.g., Candida albicans) on a suitable agar medium, such as Sabouraud Dextrose Agar, for 24-48 hours to ensure a fresh, viable culture.[7]

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard. This corresponds to a specific cell density.

    • Further dilute this adjusted suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the diluted compounds) with the prepared fungal suspension.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours.[7]

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection or using a microplate reader.

    • The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically a ≥50% reduction) compared to the growth control well.[7]

  • (Optional) MFC Determination:

    • To determine if a compound is fungicidal or fungistatic, aliquot a small volume from the wells showing no visible growth (at and above the MIC) and plate it onto fresh agar.

    • The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in no microbial growth on the agar plate after incubation.

Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis p1 1. Prepare Drug Dilutions in 96-well plate e1 3. Inoculate Plate with Fungal Suspension p1->e1 p2 2. Prepare Standardized Fungal Inoculum p2->e1 e2 4. Incubate at 35°C for 24-48 hours e1->e2 a1 5. Read MIC (Lowest concentration with ≥50% inhibition) e2->a1 a2 6. (Optional) Plate for MFC (Lowest concentration that kills fungi) a1->a2

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

Thiazole derivatives represent a highly promising and versatile class of compounds in the ongoing search for new fungicidal agents.[1] The research highlighted in this guide demonstrates their potential to surpass the efficacy of current standard-of-care drugs, particularly against resistant Candida species. The key to unlocking their full potential lies in the rational design of novel derivatives based on a thorough understanding of structure-activity relationships and mechanisms of action.

Future research should focus on synthesizing and screening novel thiazole libraries, exploring hybrid molecules, and conducting comprehensive in vivo studies to validate the promising in vitro results.[6][14] Elucidating potential secondary mechanisms of action, such as interference with the fungal cell wall structure, could open new avenues for combating drug resistance.[3][8] With continued investigation, thiazole-based compounds may soon play a crucial role in the clinical management of life-threatening fungal infections.

References

  • Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
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  • Tsuruoka, A., et al. (1997). Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. Chemical & Pharmaceutical Bulletin, 45(7), 1169-76. [Link]

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  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. CoLab.
  • Bîcu, E., et al. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI.
  • Liu, Y., et al. (2018).
  • Liu, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
  • Bîcu, E., et al. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

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Evaluating the In-Vitro Efficacy of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties.[1][2][3] This guide focuses on a novel compound, 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid , and provides a framework for evaluating its potential as an anticancer agent. Due to the nascent stage of research on this specific molecule, we will establish a comparative analysis against a well-characterized class of thiazole derivatives, the 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) , which have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5]

A significant mechanism of action for many anticancer thiazole derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[2][6][7][8][9] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[10] This guide will, therefore, focus on in-vitro assays designed to assess both general antiproliferative effects and the specific inhibition of tubulin polymerization.

Postulated Mechanism of Action: Inhibition of Tubulin Polymerization

Based on the structure-activity relationships of similar thiazole-containing compounds, we hypothesize that this compound may exert its anticancer effects by interfering with microtubule dynamics. The proposed mechanism involves the binding of the compound to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is expected to arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Normal Cell Division cluster_1 Intervention with Thiazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules GTP-dependent Inhibited_Polymerization Inhibition of Polymerization Tubulin_Dimers->Inhibited_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Successful Mitosis Mitotic_Spindle->Cell_Division Thiazole_Compound 2-Methoxy-4-(trifluoromethyl) thiazole-5-carboxylic acid Thiazole_Compound->Tubulin_Dimers Binds to Tubulin Disrupted_Spindle Disrupted Mitotic Spindle Inhibited_Polymerization->Disrupted_Spindle Apoptosis G2/M Arrest & Apoptosis Disrupted_Spindle->Apoptosis

Caption: Postulated mechanism of this compound.

Comparative In-Vitro Efficacy

To assess the potential of this compound, its performance in key in-vitro assays should be compared against a benchmark compound. For this purpose, we will use a representative compound from the ATCAA series, designated here as ATCAA-10 , which has shown significant activity against various cancer cell lines.[11]

Antiproliferative Activity

The initial screening of a potential anticancer compound involves assessing its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

CompoundCancer Cell LineIC50 (µM) - Hypothetical DataReference Compound IC50 (µM)
This compoundMCF-7 (Breast)To be determined0.48 (Compound 5b)[7]
This compoundA549 (Lung)To be determined0.97 (Compound 5b)[7]
This compoundPC-3 (Prostate)To be determined~1.0 (ATCAA derivatives)[4]
This compoundB16-F1 (Melanoma)To be determined~1.5 (ATCAA derivatives)[4]
Tubulin Polymerization Inhibition

A more specific assay to elucidate the mechanism of action is the in-vitro tubulin polymerization assay. This assay directly measures the compound's ability to interfere with the formation of microtubules.

CompoundAssay TypeIC50 (µM) - Hypothetical DataReference Compound IC50 (µM)
This compoundFluorescence-basedTo be determined3.3 (Compound 5b)[7]
Positive Control: Colchicine Fluorescence-based-9.1[7]
Positive Control: Combretastatin A-4 (CA-4) Fluorescence-based-4.93[6]

Experimental Protocols

Protocol 1: MTT Antiproliferative Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the reference compound (ATCAA-10) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.

MTT_Assay_Workflow Start Cell Seeding (96-well plate) Incubate_24h Incubation (24h, 37°C) Start->Incubate_24h Treatment Compound Treatment (Serial Dilutions) Incubate_24h->Treatment Incubate_48h Incubation (48-72h, 37°C) Treatment->Incubate_48h MTT_Addition Add MTT Solution Incubate_48h->MTT_Addition Incubate_4h Incubation (4h, 37°C) MTT_Addition->Incubate_4h Solubilization Add DMSO Incubate_4h->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Analysis Calculate IC50 Read_Absorbance->Analysis Tubulin_Polymerization_Assay Prepare_Plate Prepare 96-well plate with Test Compounds & Controls Initiate_Reaction Add Reaction Mix to Plate Prepare_Plate->Initiate_Reaction Prepare_Mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) on ice Prepare_Mix->Initiate_Reaction Measure_Fluorescence Measure Fluorescence vs. Time (37°C, 60-90 min) Initiate_Reaction->Measure_Fluorescence Plot_Data Plot Polymerization Curves Measure_Fluorescence->Plot_Data Calculate_IC50 Determine IC50 for Inhibition Plot_Data->Calculate_IC50

References

A Researcher's Guide to the In-Vivo Evaluation of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid Derivatives: A Comparative and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as the core for drugs with applications spanning oncology, and infectious, inflammatory, and metabolic diseases.[3][4] The focus of this guide is the emerging class of compounds based on the 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid core. The strategic inclusion of a trifluoromethyl (CF3) group is particularly noteworthy; this moiety is a powerful tool in modern drug design, often introduced to enhance metabolic stability, improve lipophilicity, and increase binding affinity to therapeutic targets.[5]

While extensive in-vivo data for this specific scaffold is not yet widely published, its structural components suggest significant therapeutic potential. This guide provides a robust framework for researchers and drug development professionals to design and execute a comprehensive in-vivo evaluation. By drawing objective comparisons with functionally similar thiazole derivatives that have been validated in preclinical models, we will outline a logical workflow, detail essential experimental protocols, and provide the scientific rationale behind these critical study design choices.

Part 1: Comparative In-Vivo Efficacy of Thiazole Derivatives as a Predictive Framework

To forecast the potential therapeutic applications of novel this compound compounds, it is essential to analyze the in-vivo performance of their structural relatives. The following data, synthesized from preclinical studies, provides critical benchmarks across key therapeutic areas.

Oncology

Thiazole derivatives have shown significant promise as anticancer agents, frequently functioning as kinase inhibitors.[3] The in-vivo evaluation of these compounds typically involves xenograft models, where human cancer cells are implanted in immunocompromised mice, providing a direct measure of a compound's ability to inhibit tumor growth.

Table 1: Comparative In-Vivo Efficacy of Thiazole Derivatives in Oncology Models

Compound Class/Target Specific Example Animal Model Efficacy Endpoint Key Findings Reference
PI3K/mTOR Inhibitor Thiazole Derivative 3b Leukemia HL-60(TB) Xenograft in mice Tumor Growth Inhibition, Apoptosis Induction Showed significant tumor growth inhibition and induced apoptosis. [6]
c-Met Kinase Inhibitor Thiazole Carboxamide (51am) MKN-45 Gastric Cancer Xenograft Tumor Growth Inhibition Exhibited potent activity against c-Met and significant cytotoxicity in c-Met amplified cell lines. [7]
General Antitumor Coumarin-Thiazole Hybrid (5a) Ehrlich Ascites Carcinoma (EAC) in mice Increased Lifespan, Reduced Ascites Volume Demonstrated potent antitumor and antioxidant activity, leading to a significant increase in lifespan. [8]

| VEGFR-2 Inhibitor | Thiazole Derivative (4c) | MCF-7 Breast Cancer Xenograft | Tumor Growth Suppression | Showed promising antiproliferative activity by inhibiting VEGFR-2, arresting the cell cycle, and inducing apoptosis. |[9] |

Expert Insight: The choice of a xenograft model is critical and should be driven by the compound's in-vitro profile. For instance, a compound showing high potency against a cell line with amplified c-Met, like MKN-45, is best evaluated in a model using those specific cells to validate target engagement and efficacy.[7]

Anti-Inflammatory Activity

A significant number of thiazole derivatives have been developed as inhibitors of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[10] The carrageenan-induced paw edema model in rats is a gold-standard acute inflammatory model used for the initial in-vivo screening of potential non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Comparative In-Vivo Efficacy of Thiazole Derivatives in Inflammation Models

Compound Class/Target Specific Example Animal Model Efficacy Endpoint Key Findings Reference
Dual COX-2/5-LOX Inhibitor Thiazole Derivative (6l) Carrageenan-induced edema in male Wistar rats Reduction in Paw Edema (%) Achieved a 60.82% reduction in edema; significantly reduced PGE2 and LTB4 levels in paw tissue. [10]

| COX-2 Inhibitor | Thiazole Carboxamide (2h) | In-vitro data shown | In-vitro COX-2 Inhibition (%) | Showed 81.5% inhibition of COX-2 at 5 µM, demonstrating high potency and selectivity. |[11] |

Expert Insight: The power of the carrageenan model lies in its well-understood mechanism. Carrageenan injection triggers a biphasic inflammatory response, with the later phase being highly dependent on prostaglandin synthesis via COX-2. Therefore, a reduction in edema volume is a strong indicator of COX-2 inhibition, which can be confirmed by ex-vivo analysis of prostaglandin levels in the inflamed tissue.[10]

Antidiabetic Activity

Recent studies have highlighted the potential of thiazole compounds in managing type 2 diabetes mellitus (T2DM), primarily through improving insulin sensitivity and mitigating oxidative stress.[12] The streptozotocin (STZ)-induced diabetic rat model is widely used as it effectively mimics the hyperglycemic and insulin-resistant state of T2DM.

Table 3: Comparative In-Vivo Efficacy of a Thiazole Derivative in a Diabetes Model

Compound Class Specific Example Animal Model Efficacy Endpoint Key Findings Reference

| Insulin Sensitizer | 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid (NDTD) | STZ-induced diabetic rats | Glucose, Insulin, HOMA-IR, Lipid Profile | Significantly attenuated hyperglycemia, insulin resistance, and hyperlipidemia through its anti-inflammatory and antioxidant effects. |[12] |

Part 2: A Proposed Workflow for In-Vivo Evaluation

A structured, tiered approach is crucial for the efficient and ethical in-vivo evaluation of novel drug candidates. This workflow ensures that comprehensive safety and pharmacokinetic data are gathered before proceeding to more complex and resource-intensive efficacy studies.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Efficacy Assessment cluster_2 Tier 3: Mechanistic Validation PK Pharmacokinetics (PK) IV and Oral Dosing Tox Acute Toxicity (e.g., LD50 Determination) Efficacy Proof-of-Concept Efficacy Study (Select model based on in-vitro data, e.g., Xenograft, Paw Edema) PK->Efficacy Establish Dosing Regimen Tox->Efficacy Determine Safe Dose Range MoA Mechanism of Action (MoA) Studies Efficacy->MoA Confirm In-Vivo Activity Biomarker Target Engagement & Biomarker Analysis (e.g., ex-vivo tissue analysis)

Caption: Proposed workflow for the in-vivo evaluation of novel thiazole derivatives.

Trustworthiness through Self-Validation: This tiered system is inherently self-validating. A compound must demonstrate a viable pharmacokinetic profile (e.g., sufficient oral bioavailability and half-life) and an acceptable safety margin in Tier 1 to justify moving to Tier 2. Similarly, observing a significant therapeutic effect in Tier 2 is a prerequisite for investing in detailed mechanistic studies in Tier 3. This logical progression prevents the wasteful use of resources on compounds that are unlikely to succeed.

Part 3: Key Experimental Protocols

The following protocols provide step-by-step methodologies for two common in-vivo models relevant to the potential activities of thiazole derivatives.

Protocol 1: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is adapted from methodologies used to evaluate COX-2/5-LOX inhibiting thiazole leads.[10]

Objective: To assess the acute anti-inflammatory effect of a test compound.

Animals: Male Wistar rats (150-200g).

Methodology:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC in saline)

    • Positive Control (e.g., Indomethacin or Celecoxib)

    • Test Compound (at various doses)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Causality Explained: Carrageenan is used as the phlogistic agent because it reliably induces an acute, non-immune inflammatory response. The initial phase is mediated by histamine and serotonin, while the more sustained second phase (after 1 hour) is mediated by prostaglandins, making it an ideal model for evaluating inhibitors of the COX pathway.[10]

Protocol 2: In-Vivo Anticancer Efficacy (Xenograft Tumor Model)

This protocol provides a general framework for evaluating antitumor activity, inspired by studies on thiazole-based kinase inhibitors.[6]

Objective: To determine the ability of a test compound to inhibit the growth of human tumors in an animal model.

Animals: Immunocompromised mice (e.g., Athymic Nude or SCID).

Methodology:

  • Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7, HL-60) under sterile conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in Matrigel or saline) into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups when tumors reach the desired size.

    • Vehicle Control

    • Positive Control (a clinically relevant drug for that cancer type)

    • Test Compound (at various doses)

  • Treatment: Administer the treatments according to the pre-determined schedule (e.g., daily, twice weekly) and route (p.o., i.p., i.v.).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week. Tumor volume is typically calculated using the formula: Volume = (Length x Width²) / 2

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a pre-determined maximum size.

  • Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. Tumors may be excised for further ex-vivo analysis (e.g., histology, biomarker analysis).

Part 4: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount. Based on the activities of related compounds, a primary target for thiazole derivatives is often within inflammatory or oncogenic signaling cascades.

The COX-2 Inflammatory Pathway

Many anti-inflammatory thiazoles achieve their effect by inhibiting the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of pain and inflammation.

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) (Inflammation, Pain) COX2->PGs Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Inflammatory_Stimuli->Membrane Thiazole Thiazole Derivative (Test Compound) Thiazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by a thiazole-based compound.

Mechanistic Validation: The hypothesis illustrated in the diagram can be validated in-vivo. After the completion of a paw edema study, the inflamed paw tissue can be harvested. Levels of the downstream product, Prostaglandin E2 (PGE2), can then be quantified using an ELISA kit. A significant reduction in PGE2 levels in the paws of animals treated with the test compound, compared to the vehicle control, provides strong evidence of COX-2 target engagement and validates the proposed mechanism of action.[10]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct in-vivo data is emerging, a comprehensive evaluation can be designed based on the extensive preclinical validation of related thiazole derivatives. By employing a logical, tiered workflow that progresses from foundational PK/Tox profiling to robust efficacy testing in relevant disease models, researchers can efficiently assess the true potential of their compounds. The ultimate success of this endeavor relies not just on executing these protocols, but on understanding the causal biology behind each experimental choice, ensuring that the in-vivo data generated is both reliable and translatable.

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  • PubMed. (n.d.). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic Acid" a Novel Thiazole Compound, Ameliorates Insulin Sensitivity and Hyperlipidaemia in Streptozotocin-Induced Diabetic Rats: Plausible Role of Inflammatory and Oxidative Stress Markers.
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A Senior Application Scientist's Comparative Guide to HPLC Methods for Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for assessing the purity of pharmaceutical compounds, from small molecules to complex biologics. Its precision, resolution, and quantitative accuracy are indispensable for identifying and quantifying impurities, degradation products, and contaminants.

This guide provides an in-depth comparison of primary HPLC modes used for purity analysis. As a Senior Application Scientist, my objective is not just to present protocols but to illuminate the causality behind methodological choices. We will explore why a specific column is chosen, how a mobile phase is optimized, and what makes a method truly robust and defensible under regulatory scrutiny. Every protocol herein is designed as a self-validating system, incorporating system suitability tests (SST) as a fundamental component to ensure the trustworthiness of every generated result, in alignment with international regulatory standards.[1][2]

Foundational Principles: Method Validation and System Suitability

Before delving into specific techniques, it is critical to understand the regulatory framework that governs analytical methods. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) provide the blueprint for analytical method validation.[3][4][5] These guidelines mandate the demonstration of key performance characteristics, including accuracy, precision, specificity, linearity, range, and robustness.[2][6]

A validated method is meaningless, however, if the instrument is not performing correctly on the day of analysis. This is the role of System Suitability Testing (SST) . SST is a non-negotiable prerequisite to any sample analysis, verifying that the entire HPLC system—from injector to detector—is operating within acceptable parameters.[7]

Core System Suitability Parameters:

  • Resolution (Rs): The degree of separation between two adjacent peaks. A baseline resolution of Rs ≥ 2.0 is generally desired for critical pairs (e.g., the main peak and a closely eluting impurity).[8]

  • Tailing Factor (Tf): A measure of peak symmetry. Asymmetrical peaks can compromise integration and accuracy. The USP general limit is Tf ≤ 2.0.[8][9][10]

  • Precision / Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections of a standard. A common acceptance criterion is %RSD ≤ 2.0% for the main analyte.[10]

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate sharper peaks. A typical requirement is N > 2000.[8][11]

Logical Workflow for HPLC Purity Method Development & Validation

The development and validation of a robust HPLC method is a systematic process. The following workflow illustrates the logical progression from understanding the analyte to deploying a validated, routine method.

HPLC_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Routine Use a Analyte Characterization pKa, logP, Solubility, UV Spectra b Initial Method Selection Choose HPLC Mode (RP, IEX, etc.) Select Column & Detector a->b Input c Condition Optimization Mobile Phase (pH, Organic %) Gradient, Flow Rate, Temp. b->c Iterative Screening d Final Method Definition Optimized parameters ready for validation c->d Finalization e Validation Protocol Define Experiments & Acceptance Criteria d->e Transfer to Validation f Execute Validation Studies Specificity, Linearity, Accuracy, Precision, Robustness e->f g Validation Report Summarize Data & Conformance f->g h System Suitability Test (SST) Pass/Fail Check i Sample Analysis Execute validated method h->i Proceed if PASS j Data Reporting Report results with SST data i->j

Caption: General workflow for HPLC purity method development and validation.

Comparison Guide: Selecting the Optimal HPLC Mode for Purity Analysis

The choice of HPLC mode is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities. No single method is universally applicable. Here, we compare the three most prevalent modes for pharmaceutical purity analysis.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Small Molecules

Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity.[12][13] A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol).[13] Hydrophobic (less polar) analytes interact more strongly with the stationary phase and are retained longer, while hydrophilic (more polar) analytes elute earlier.[13]

When to Use It (The "Why"): RP-HPLC is the first choice for the purity analysis of a vast majority of small-molecule drugs (< 2000 Da).[14][15] Its versatility, high efficiency, and compatibility with a wide range of organic molecules make it the predominant technique in quality control laboratories.[16] Gradient elution, where the organic solvent concentration is increased over time, is particularly powerful for separating complex mixtures of impurities with a wide range of polarities.[17]

  • Objective: To determine the purity of API-X and quantify related substances.

  • Instrumentation: HPLC with a Diode Array Detector (DAD). A DAD is chosen over a standard UV detector because it provides spectral data across multiple wavelengths, which is invaluable for peak purity assessment and compound identification.[18][19][20]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 95% B

    • 25-28 min: 95% B

    • 28-28.1 min: 95% to 5% B

    • 28.1-35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD, 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve API-X in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.

ParameterSpecificationResultStatus
Resolution (Rs) between API-X and nearest impurity≥ 2.02.8Pass
Tailing Factor (Tf) for API-X peak≤ 2.01.1Pass
Precision (%RSD) of API-X peak area (n=6 injections)≤ 1.0%0.45%Pass
Theoretical Plates (N) for API-X peak> 500078,000Pass
Ion-Exchange Chromatography (IEX): For Proteins and Charged Molecules

Principle of Separation: IEX separates molecules based on their net surface charge.[21] The stationary phase contains charged functional groups that interact with oppositely charged analytes.[22] Anion-exchange retains negatively charged molecules (anions), while cation-exchange retains positively charged molecules (cations). Elution is typically achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase to disrupt the electrostatic interactions.[22][23]

When to Use It (The "Why"): IEX is a cornerstone technique for the purity analysis of biomolecules like proteins, monoclonal antibodies (mAbs), and oligonucleotides.[24][25] These molecules possess a net charge that is dependent on the mobile phase pH.[25] IEX is exceptionally powerful for separating charge variants, such as deamidated or oxidized forms, which may be critical quality attributes (CQAs) affecting the product's stability and efficacy.[24][25]

  • Objective: To separate and quantify the acidic and basic variants of mAb-Y.

  • Instrumentation: Biocompatible HPLC system with a UV or DAD detector.

  • Column: Weak Cation-Exchange (WCX), 100 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM MES buffer, pH 6.0

  • Mobile Phase B: 20 mM MES buffer + 0.5 M NaCl, pH 6.0

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-40 min: 50% to 100% B

    • 40-45 min: 100% B (Column Wash)

    • 45-45.1 min: 100% to 5% B

    • 45.1-55 min: 5% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV, 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dilute mAb-Y in Mobile Phase A to a concentration of 2.0 mg/mL.

ParameterSpecificationResultStatus
Resolution (Rs) between main peak and primary acidic variant≥ 1.51.9Pass
Tailing Factor (Tf) for main peak≤ 2.01.3Pass
Precision (%RSD) of main peak area (n=5 injections)≤ 2.0%0.8%Pass
Peak Area % of main, acidic, and basic variantsReportableMain: 85.2%, Acidic: 11.5%, Basic: 3.3%Pass
Chiral HPLC: Resolving Enantiomers

Principle of Separation: Chiral HPLC is used to separate stereoisomers, specifically enantiomers. Enantiomers have identical physical properties in an achiral environment, making them inseparable by conventional HPLC. Chiral separation is achieved by creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP).[26][27] The CSP interacts differently with each enantiomer, forming transient diastereomeric complexes that lead to different retention times.[28]

When to Use It (The "Why"): For chiral drugs, enantiomers can have vastly different pharmacological, metabolic, or toxicological profiles. Regulatory agencies mandate the control of enantiomeric purity.[27][28] Therefore, a validated chiral HPLC method is essential for ensuring the safety and efficacy of a single-enantiomer drug by quantifying the undesired enantiomer as an impurity.[26][28]

  • Objective: To quantify the undesired (S)-enantiomer in a bulk sample of the (R)-enantiomer of API-Z.

  • Instrumentation: HPLC with a UV/DAD detector.

  • Column: Polysaccharide-based CSP (e.g., Lux Cellulose-1), 250 mm x 4.6 mm, 5 µm. Polysaccharide phases are broadly effective for a wide range of chiral compounds.[26]

  • Mobile Phase: Isocratic mixture of 80:20 Hexane:Isopropanol with 0.1% Diethylamine (DEA). The basic additive (DEA) is often used to improve the peak shape of basic analytes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV, 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve API-Z in the mobile phase to a concentration of 0.5 mg/mL.

ParameterSpecificationResultStatus
Resolution (Rs) between (R)- and (S)-enantiomers≥ 2.54.1Pass
Selectivity (α) > 1.11.45Pass
Tailing Factor (Tf) for (R)-enantiomer peak≤ 1.81.2Pass
Limit of Quantitation (LOQ) for (S)-enantiomer≤ 0.1%0.05%Pass

Decision Framework for HPLC Mode Selection

Choosing the correct starting point for method development is crucial for efficiency. The following decision tree provides a logical framework based on analyte properties.

Decision_Tree start Start: Analyte Properties is_chiral Is the analyte chiral? start->is_chiral is_biomolecule Is it a large biomolecule (protein, mAb, oligo)? is_chiral->is_biomolecule No chiral_hplc Use Chiral HPLC with a Chiral Stationary Phase (CSP) is_chiral->chiral_hplc Yes rp_hplc Start with Reversed-Phase HPLC (RP-HPLC) (C18 or similar) is_biomolecule->rp_hplc No (Small Molecule) iex_hplc Use Ion-Exchange Chromatography (IEX) (Anion or Cation Exchange) is_biomolecule->iex_hplc Yes rp_hplc_biomolecule Consider RP-HPLC for peptides or smaller proteins iex_hplc->rp_hplc_biomolecule Alternative for charge heterogeneity

Caption: Decision tree for selecting an initial HPLC mode for purity analysis.

Conclusion

The selection and development of an HPLC method for purity analysis is a rigorous scientific endeavor that balances chromatographic theory with empirical optimization, all within a stringent regulatory framework. Reversed-phase, ion-exchange, and chiral chromatography each offer unique selectivities tailored to different classes of molecules. The key to a successful, robust, and defensible purity method lies not in a rigid template, but in a deep understanding of the analyte's chemistry, the principles of separation, and the unwavering application of system suitability and validation criteria. By grounding our experimental choices in this scientific rationale, we ensure that the data we produce is not only accurate but unequivocally trustworthy, safeguarding the quality and safety of pharmaceutical products.

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A Senior Application Scientist's Guide to the Synthesis of Trifluoromethyl-Substituted Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This powerful functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized addition in the development of novel therapeutics.[1] Among the privileged heterocyclic cores, the thiazole ring is a recurring motif in a multitude of biologically active compounds. Consequently, the efficient and selective synthesis of trifluoromethyl-substituted thiazoles is a topic of significant interest for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic routes to access these valuable compounds. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations to aid you in selecting the optimal strategy for your research endeavors.

The Hantzsch Thiazole Synthesis: The Classic Workhorse

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely employed methods for constructing the thiazole ring.[2] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] For the synthesis of 2-aminothiazoles, thiourea is a common and readily available starting material.[3][4]

Mechanistic Rationale

The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone to form an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the final thiazole product.[4]

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 S-Alkylation Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Trifluoromethyl-Substituted Thiazole Intermediate2->Thiazole Dehydration H2O H₂O Intermediate2->H2O

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Advantages and Limitations

The primary advantages of the Hantzsch synthesis are its operational simplicity, the ready availability of starting materials, and generally high yields.[4][5] However, the synthesis of trifluoromethyl-substituted thiazoles using this method can be limited by the availability of the corresponding trifluoromethylated α-haloketones, which can be expensive or require multi-step synthesis.

Representative Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole

This protocol is adapted from general procedures for Hantzsch thiazole synthesis.[4]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) and thiourea (1.2 eq) in ethanol (0.2 M).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 2-amino-4-(trifluoromethyl)thiazole.

[3+2] Cycloaddition Reactions: A Modern and Versatile Approach

[3+2] cycloaddition reactions have emerged as a powerful and highly regioselective method for the synthesis of five-membered heterocycles, including trifluoromethyl-substituted thiazoles.[6][7] These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Rationale

In one prominent example, pyridinium 1,4-zwitterionic thiolates act as the 1,3-dipole, which reacts with trifluoroacetonitrile (CF3CN) as the dipolarophile.[6] The reaction proceeds in a concerted or stepwise manner to form the five-membered thiazole ring with high regioselectivity.

Cycloaddition_Mechanism Dipole Pyridinium 1,4-Zwitterionic Thiolate Cycloadduct [3+2] Cycloadduct Dipole->Cycloadduct Dipolarophile Trifluoroacetonitrile (CF₃CN) Dipolarophile->Cycloadduct Thiazole 2-Trifluoromethyl Thiazole Cycloadduct->Thiazole Aromatization

Caption: [3+2] Cycloaddition for 2-Trifluoromethyl Thiazole Synthesis.

Advantages and Limitations

This method offers excellent regioselectivity and functional group tolerance.[7] The reaction conditions are often mild, and the yields are generally moderate to good.[6] A potential limitation is the need to synthesize the pyridinium 1,4-zwitterionic thiolate precursors.

Representative Experimental Protocol: Synthesis of 2-Trifluoromethyl-4,5-disubstituted Thiazoles

This protocol is based on the work of Kumar et al.[6]

  • In a sealed tube, combine the pyridinium 1,4-zwitterionic thiolate (1.0 eq) and 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (as a precursor to CF3CN, 1.2 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (3.0 eq), to the mixture.

  • Stir the reaction at room temperature for 12 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethyl-4,5-disubstituted thiazole.

Direct C-H Trifluoromethylation: An Atom-Economical Strategy

Direct C-H functionalization represents a highly attractive and atom-economical approach to introduce functional groups into organic molecules, bypassing the need for pre-functionalized substrates.[8] In recent years, several methods for the direct trifluoromethylation of heterocycles, including thiazoles, have been developed, often employing radical-based mechanisms.[8][9]

Mechanistic Rationale

A common approach involves the use of a trifluoromethyl radical source, such as sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). The oxidant initiates the formation of the trifluoromethyl radical (•CF3), which then attacks the electron-rich positions of the thiazole ring. Subsequent oxidation and deprotonation lead to the formation of the trifluoromethylated thiazole.

CH_Trifluoromethylation CF3SO2Na CF₃SO₂Na CF3_Radical •CF₃ Radical CF3SO2Na->CF3_Radical Oxidant Oxidant (e.g., TBHP) Oxidant->CF3_Radical Initiation Radical_Adduct Radical Adduct CF3_Radical->Radical_Adduct Radical Addition Thiazole Thiazole Thiazole->Radical_Adduct CF3_Thiazole Trifluoromethylated Thiazole Radical_Adduct->CF3_Thiazole Oxidation & Deprotonation

Caption: Mechanism of Direct C-H Trifluoromethylation.

Advantages and Limitations

The main advantage of this method is its step-economy, as it avoids the synthesis of pre-functionalized starting materials.[8] It often exhibits good functional group tolerance.[8] However, a significant challenge is controlling the regioselectivity, as mixtures of isomers can be formed, especially with substituted thiazoles.[8]

Representative Experimental Protocol: Direct Trifluoromethylation of a Thiazole Derivative

This protocol is a general representation based on modern C-H trifluoromethylation methods.[8]

  • To a solution of the thiazole substrate (1.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and water), add sodium trifluoromethanesulfinate (CF3SO2Na, 2.0 eq).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq) dropwise to the mixture at room temperature.

  • Stir the reaction vigorously at ambient temperature for 24 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the trifluoromethylated thiazole product(s).

Modified Gewald Reaction: An Alternative Route

The Gewald reaction is a multicomponent reaction that is traditionally used for the synthesis of 2-aminothiophenes.[10] However, modifications to the reaction conditions and substrates can lead to the formation of thiazoles instead.[11][12]

Mechanistic Rationale

In a modified Gewald reaction for thiazole synthesis, an α-substituted cyanoacetate can react with an aldehyde precursor in the presence of elemental sulfur and a base. The substitution pattern on the nitrile precursor dictates the outcome, with α-aryl or α-alkyl substitution favoring thiazole formation by blocking the typical thiophene-forming pathway.[11]

Advantages and Limitations

This method can be advantageous for the synthesis of specific substitution patterns that may be difficult to access through other routes. However, its application to the synthesis of trifluoromethyl-substituted thiazoles is less documented and may require significant optimization. The use of elemental sulfur can also present challenges in terms of purification.

Comparative Summary of Synthesis Routes

FeatureHantzsch Synthesis[3+2] CycloadditionDirect C-H TrifluoromethylationModified Gewald Reaction
Generality HighModerate to HighModerateSubstrate Dependent
Yields Generally High[4]Moderate to Good[6]Variable, often moderate[8]Variable
Regioselectivity High (defined by starting materials)High[7]Often low, can give mixtures[8]High (defined by starting materials)
Functional Group Tolerance ModerateGood[7]Good[8]Moderate
Starting Material Availability Can be a limitation for CF3-ketonesPrecursor synthesis may be neededReadily available thiazolesReadily available starting materials
Scalability Generally goodCan be challengingGood[8]Moderate
Key Advantage Simplicity and reliabilityHigh regioselectivity and mild conditionsAtom and step economyAccess to unique substitution patterns

Conclusion

The synthesis of trifluoromethyl-substituted thiazoles can be achieved through a variety of synthetic strategies, each with its own set of advantages and disadvantages. The classical Hantzsch synthesis remains a robust and reliable method, particularly when the required trifluoromethylated α-haloketones are accessible. For more complex substitution patterns and high regioselectivity, [3+2] cycloaddition reactions offer a powerful alternative. Direct C-H trifluoromethylation is an emerging and highly atom-economical approach, though control of regioselectivity can be a challenge. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

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  • Singh, P. K., et al. (2021). Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation. Organic & Biomolecular Chemistry. [Link]

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery and development of novel therapeutics require a meticulous understanding of a compound's interaction with biological systems. Off-target interactions, or cross-reactivity, are a major cause of adverse drug reactions and clinical trial failures.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies on a novel chemical series, using 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid as a representative core scaffold. While specific experimental data for this exact compound series is not in the public domain, this document outlines the essential principles, experimental workflows, and data interpretation strategies necessary for a robust assessment. We present detailed, field-proven protocols for kinase profiling and broad secondary pharmacology screening, supplemented with illustrative data to guide researchers in designing and executing their own de-risking studies.[3][4]

Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, identifying and mitigating potential safety liabilities at the earliest stages is paramount to success. Unforeseen interactions with unintended biological targets can lead to toxicity, reduced efficacy, and costly late-stage development failures.[1][2] Systematic characterization of these "off-target" effects is a critical component of preclinical safety assessment.[1][5]

This guide focuses on the thiazole scaffold, specifically exemplified by this compound. Thiazole rings are common motifs in medicinally active compounds, known to interact with a variety of biological targets. Therefore, any novel series built around this core structure warrants a thorough investigation of its selectivity profile.

The central dogma of this work is that early, broad in vitro safety pharmacology profiling is an indispensable tool for predicting clinical adverse effects and enabling rational drug design.[4][6] By comparing the cross-reactivity profiles of a lead compound and its structural analogues, medicinal chemists can derive critical structure-activity relationships (SAR) for both on-target potency and off-target liabilities, guiding the optimization of safer, more effective drug candidates.[1]

Designing the Comparative Study: From Scaffold to Strategy

A successful cross-reactivity study begins with a logical selection of compounds and a clear strategic approach. The goal is not merely to identify off-target hits, but to understand the underlying chemical features that drive them.

The Core Scaffold and Analogue Selection

The reference compound for this guide is This compound (hereafter referred to as Compound A ). The selection of analogues for comparison should be systematic, probing key regions of the molecule.

  • Analogue 1 (Compound B): Modification of the 2-Methoxy group. Rationale: This position can influence hydrogen bonding and steric interactions within a binding pocket.

  • Analogue 2 (Compound C): Replacement of the 4-Trifluoromethyl group. Rationale: The CF3 group is a strong electron-withdrawing group and impacts lipophilicity; altering it can significantly change binding properties.[7][8]

  • Analogue 3 (Compound D): Esterification of the 5-Carboxylic acid. Rationale: This modification neutralizes a key acidic charge, fundamentally altering the compound's physicochemical properties and potential ionic interactions.[8][9]

Strategic Tiers of Investigation

A tiered approach to screening is both cost-effective and scientifically rigorous. The workflow progresses from broad, primary screens to more focused, functional validation of identified hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Elucidation cluster_2 Tier 3: Data Integration & SAR A Compound A & Analogues (B, C, D) B1 Primary Kinase Panel (~50-100 Kinases) A->B1 B2 Broad Secondary Pharmacology Panel (GPCRs, Ion Channels, etc.) A->B2 C1 Dose-Response (IC50) Determination for Hits B1->C1 Hits >50% Inh @ 10 µM B2->C1 Hits >50% Inh/Act @ 10 µM C2 Functional / Cell-Based Assays for Confirmed Hits C1->C2 Confirmed Hits D1 Structure-Activity Relationship (SAR) Analysis C2->D1 D2 Prioritization for Further Development D1->D2

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Protocols & Data Presentation

This section provides detailed methodologies for key cross-reactivity assays. The presented data is illustrative and designed to demonstrate how results should be structured and interpreted.

Kinase Selectivity Profiling

Kinases are one of the largest and most functionally diverse gene families, and unintended kinase inhibition is a common source of off-target effects.[10][11] A radiometric activity assay remains the gold standard for its direct measurement of substrate phosphorylation.[12]

Experimental Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot℠)

  • Preparation: Test compounds are serially diluted in DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions starting from 30 µM).

  • Reaction Mixture: For each kinase, a reaction mixture is prepared containing the purified recombinant kinase, a specific peptide substrate, cofactors (e.g., MgCl2, MnCl2), and radioisotope-labeled ATP ([γ-³³P]-ATP) in an appropriate kinase buffer.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

  • Termination & Capture: The reaction is terminated by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

  • Washing: The filter is washed multiple times with phosphoric acid solution to remove unreacted [γ-³³P]-ATP.

  • Detection: The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Data Analysis: Results are expressed as a percentage of inhibition relative to a vehicle (DMSO) control. IC50 values are calculated for confirmed hits using non-linear regression analysis.

Illustrative Data: Kinase Inhibition Profile

Screening Concentration: 10 µM

Kinase TargetCompound A (% Inh)Compound B (% Inh)Compound C (% Inh)Compound D (% Inh)
Primary Target X 98958592
CDK2/cyclin A6572158
SRC58256112
LCK1215911
PKA8564
... (additional kinases)

From this illustrative table, CDK2 and SRC emerge as potential off-targets for Compounds A and C. The modifications in Compounds B and D appear to mitigate this activity, providing a clear direction for SAR analysis.

Broad Secondary Pharmacology Profiling

This type of screening assesses compound activity against a diverse panel of non-kinase targets historically associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[4][6][13] Radioligand binding assays are a robust, high-throughput method for this purpose.[13]

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes or purified receptors expressing the target of interest are prepared.

  • Reaction Mixture: The target preparation is incubated with a specific, high-affinity radioligand and the test compound at a fixed concentration (e.g., 10 µM).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter plate that captures the membranes.

  • Detection: The radioactivity captured on the filter is measured using a scintillation counter.

  • Data Analysis: The results are calculated as the percentage of inhibition of specific binding of the radioligand. Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.

Illustrative Data: Secondary Pharmacology Profile

Screening Concentration: 10 µM

TargetAssay TypeCompound A (% Inh)Compound B (% Inh)Compound C (% Inh)Compound D (% Inh)
Adrenergic α2ABinding81259
Dopamine D2Binding1591113
hERGBinding5521625
5-HT2BBinding68752518
... (additional targets)

Here, hERG (a critical cardiac ion channel) and 5-HT2B (a serotonin receptor linked to cardiac valvulopathy) are identified as potential liabilities for Compound A. The data suggests that esterifying the carboxylic acid (Compound D) significantly reduces hERG binding, a crucial piece of information for the drug design team.

Data Interpretation and Mechanistic Insights

Identifying hits is only the first step. The true value lies in understanding the "why" behind the data.

Causality in Experimental Choices

The choice of assays is driven by a risk-based approach. Radiometric kinase assays are selected for their direct enzymatic readout, avoiding artifacts common to coupled-enzyme systems.[12] Broad binding panels are used as a cost-effective way to cast a wide net for potential liabilities before committing resources to more complex and expensive functional assays.[4][13]

Self-Validating Systems and Follow-Up

A protocol is self-validating when it includes appropriate controls and leads to clear, actionable next steps. Any significant hit (>50% activity at 10 µM) must be validated through dose-response studies to determine potency (IC50 or Ki).

G A Primary Screen Hit (e.g., >50% Inh @ 10µM) B IC50 Determination (10-point dose response) A->B C Functional Assay (e.g., Cell-based reporter, Electrophysiology) B->C If IC50 < 10µM D Risk Assessment C->D E Low Risk (IC50 > 10µM or No Functional Effect) D->E F High Risk (Potent IC50 + Functional Effect) D->F G Chemical Optimization to Mitigate Off-Target Activity F->G

Caption: Hit validation and de-risking workflow.

For example, a confirmed hERG binding hit must be followed up with an electrophysiology assay (e.g., patch clamp) to determine if the binding translates to functional channel block, which is the clinically relevant effect.

Conclusion and Future Directions

This guide provides a robust, standardized framework for evaluating the cross-reactivity of novel chemical entities, using the this compound series as a working example. By systematically comparing analogues, researchers can build a comprehensive understanding of the SAR for off-target activities. This allows for the data-driven design of molecules with improved safety profiles, ultimately increasing the probability of clinical success. The illustrative data highlights how specific structural modifications can dramatically alter a compound's selectivity, underscoring the power of this comparative approach. Early and intelligent screening is not a checkbox; it is a fundamental pillar of modern, efficient drug discovery.[3][5]

References

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Safety Operating Guide

Proper Disposal of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS No. 1226776-93-7). While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally similar compounds and established regulatory guidelines to ensure a high standard of safety and compliance. The procedures outlined are grounded in the principles of chemical hazard mitigation, regulatory adherence, and environmental stewardship.

Hazard Assessment and Chemical Profile

This compound is a halogenated heterocyclic compound. Its structure suggests specific chemical hazards that must be carefully managed.

  • Trifluoromethyl Group (-CF3): This group renders the molecule a halogenated organic compound. Such substances are often persistent in the environment and require specific disposal methods, typically high-temperature incineration.[1][2][3]

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties. While it may be a solid, in solution it can be corrosive. Neutralization is a possible treatment step but must be conducted with caution.

  • Thiazole Ring: A sulfur- and nitrogen-containing heterocycle, which is a common moiety in bioactive molecules.[4][5][6]

  • Toxicity Profile (Inferred): Based on the SDS for the closely related compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 117724-63-7), we can infer the following potential hazards:

    • Harmful if swallowed (Acute oral toxicity, Category 4).[7]

    • Causes skin irritation (Category 2).[7][8]

    • Causes serious eye irritation (Category 2).[7][8]

    • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[7][8]

Parameter Information Source
CAS Number 1226776-93-7[9][10][11]
Molecular Formula C6H4F3NO3S[9][12]
Physical Form White to yellow powder or crystal[11]
Inferred Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant[7][8]
Chemical Class Halogenated Organic Acid[1][2]
Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, the following PPE is mandatory. This protocol is designed to create a self-validating system of safety where personal protection is the first line of defense.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[13]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste disposal program.[14] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates disposal.

Step 1: Designate a Waste Container Select a container that is in good condition, has a secure, leak-proof screw cap, and is chemically compatible with the waste.[14][15] For this compound and its solutions, a high-density polyethylene (HDPE) or glass container is appropriate.

Step 2: Label the Waste Container Label the container before adding any waste. The label must include:

  • The words "Hazardous Waste".[16]

  • The full chemical name: "Waste this compound". Do not use abbreviations.[2]

  • An indication of the hazards (e.g., "Irritant," "Toxic").

  • The date of first accumulation.

Step 3: Segregate the Waste Stream This compound falls into the category of halogenated organic waste . It must be collected separately from non-halogenated organic waste.[1][2][16]

  • DO NOT mix with aqueous waste, strong bases, or strong oxidizing agents.[7]

  • DO NOT dispose of this chemical down the drain.[2][14] This is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[14]

Step 4: Collect the Waste

  • Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware (e.g., pipette tips) in a designated, sealed plastic bag or container clearly labeled as "Solid Hazardous Waste" with the chemical name.

  • Liquid Waste: If the compound is in a solvent, collect it in your designated "Halogenated Organic Liquid Waste" container. Keep a running list of all components and their approximate percentages on or near the container.[2][16]

Storage and Disposal Workflow

All hazardous waste must be managed in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[15] This area must be at or near the point of generation and under the control of laboratory personnel.[17]

Workflow for Disposal:

DisposalWorkflow Start Waste Generation (Solid or Liquid) Assess Assess Waste Type: Solid, Liquid, or Contaminated PPE Start->Assess Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Container Use Designated, Labeled, and Sealed Container Segregate->Container Store Store in Satellite Accumulation Area (SAA) Container->Store Inspect Weekly SAA Inspection (Check for leaks, proper labeling) Store->Inspect Max 1 year or when full EHS Contact Environmental Health & Safety (EHS) for Pickup Inspect->EHS End Document and Dispose via Licensed Vendor EHS->End

Caption: Decision workflow for the disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • PPE: Don the appropriate PPE as described in Section 2 before cleanup.

  • Cleanup:

    • Small Solid Spill: Gently sweep the material into a dustpan and place it in the designated hazardous waste container.

    • Small Liquid Spill: Use a spill kit with absorbent pads to soak up the liquid. Place the used pads into a sealed bag and dispose of them as solid hazardous waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following your institution's policies.

Regulatory Framework

In the United States, the management of laboratory hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][18] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for waste management in a research setting.[17] Key principles include proper waste characterization, segregation, container management, and timely disposal through a licensed hazardous waste vendor.[14][19]

References

  • This compound | 1226776-93-7. Moldb. [Link]

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  • Safety Data Sheet: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid. Fisher Scientific. [Link]

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A Senior Application Scientist's Guide to Handling 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic Acid: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Our core philosophy is that a safety protocol is not a mere checklist but a self-validating system built on understanding the causality behind each recommendation. This guide is structured to empower you with the scientific rationale needed to handle this and similar reagents with the highest degree of confidence and care.

Hazard Assessment: A Chemist's Perspective

The potential hazards of 2-Methoxy-4-(trifluoromethyl)thiazole-5-carboxylic acid can be inferred by deconstructing its molecular architecture and examining data from similar chemical structures.

  • The Carboxylic Acid Moiety (-COOH): This functional group is acidic and inherently poses a risk of irritation or corrosion to skin, eyes, and the respiratory tract.[1]

  • The Trifluoromethyl Group (-CF3): As a halogenated organic component, this group necessitates specific waste disposal procedures.[2][3] Compounds containing this group can also carry unique toxicological profiles.

  • The Thiazole Ring: This heterocyclic system is a common scaffold in pharmacologically active molecules, suggesting the potential for biological activity.

To build a more concrete hazard profile, we can reference the SDS for a close structural analog, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 117724-63-7). The documented hazards for this compound provide a reliable baseline for our safety protocols.[4][5]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification Category Associated Risk Source (Analogous Compound)
Acute Toxicity, Oral Category 4 Harmful if swallowed [4]
Skin Corrosion/Irritation Category 2 Causes skin irritation [4][5]
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation [4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |[4][5] |

This assessment dictates that all handling procedures must be performed within a certified chemical fume hood to mitigate inhalation risks and that appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on the specific task, the quantities being handled, and the potential for exposure. The following protocol outlines a tiered approach to PPE selection.

Step 1: Foundational PPE (The Non-Negotiable Minimum)

This level of protection is required for any manipulation of the compound, regardless of quantity.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the first line of defense. For tasks with a higher risk of splashes, such as during quenching or extraction, a chemical-resistant apron should be worn over the lab coat.[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes or fine powders.[6] When handling larger quantities (>1 gram) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[7]

  • Hand Protection: Nitrile gloves are the standard choice for incidental contact. However, it is crucial to understand that no glove material offers indefinite protection. Always inspect gloves before use and practice the "double-gloving" technique for added security during prolonged handling. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

Step 2: Enhanced Precautions for High-Risk Procedures

Certain procedures increase the risk of exposure and require an elevated level of PPE.

  • Respiratory Protection: If there is a risk of generating aerosols or dust—for instance, when handling large quantities of the powder outside of a containment hood or during sonication—respiratory protection is essential. A NIOSH-approved air-purifying respirator with N95 particulate filters is the minimum requirement for powders.[6] For operations that may generate organic vapors, combination cartridges for organic vapors and particulates should be used.

  • Chemical-Resistant Suit: In the event of a large-scale spill or during decontamination procedures, a disposable chemical-resistant coverall may be necessary to prevent widespread body contact.[8][9]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling 2-Methoxy-4-(trifluoromethyl)thiazole- 5-carboxylic acid fume_hood Work in a certified chemical fume hood? start->fume_hood foundational_ppe Tier 1: Foundational PPE - Lab Coat - Nitrile Gloves (Double) - Chemical Splash Goggles fume_hood->foundational_ppe Yes (Mandatory) risk_assessment Assess Procedure Risk: - Large quantity (>1g)? - Aerosol/dust generation? - High splash potential? foundational_ppe->risk_assessment face_shield Add Face Shield risk_assessment->face_shield High Splash Potential respirator Add Respirator (N95 or Organic Vapor Cartridge) risk_assessment->respirator Aerosol/Dust Risk end_procedure Proceed with Experiment risk_assessment->end_procedure Low Risk face_shield->end_procedure respirator->end_procedure

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans: Ensuring a Safe Workflow

Safe handling extends beyond PPE to include the entire experimental workflow, from weighing the reagent to disposing of the waste.

Weighing and Handling Protocol
  • Preparation: Ensure the chemical fume hood sash is at the appropriate height. Place a disposable absorbent bench liner on the work surface.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Use a spatula to carefully transfer the solid compound from the reagent bottle to the weighing vessel. Avoid creating airborne dust by using slow, deliberate movements.

  • Cleaning: After weighing, gently tap the spatula on the inside of the reagent bottle to dislodge any remaining powder. Securely cap the reagent bottle.

  • Transport: If the weighed compound needs to be transported outside the fume hood, place it in a secondary, sealed container.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if necessary.

  • Contain: For solid spills, gently cover with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

Proper waste segregation is a cornerstone of laboratory safety and environmental responsibility.

  • Classification: As a halogenated organic acid, this compound and any materials contaminated with it (gloves, liners, absorbent) must be disposed of in a designated "Halogenated Organic Waste" container.[2][3]

  • Incompatibility: Never mix halogenated organic waste with non-halogenated organic waste or with acidic or basic aqueous waste streams, as this can lead to dangerous reactions.[11][12]

  • Container and Labeling: Use a clearly labeled, sealable container made of a chemically resistant material (e.g., high-density polyethylene). The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[10]

The following diagram outlines the correct waste disposal workflow.

Waste_Disposal_Workflow start Waste Generated: - Excess Reagent - Contaminated Gloves - Contaminated Liners/Wipes waste_id Identify Waste Type: Halogenated Organic Acid start->waste_id container Select Designated 'Halogenated Organic Waste' Container waste_id->container labeling Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Pictograms container->labeling storage Store in a cool, dry, well-ventilated area away from incompatible materials. labeling->storage pickup Arrange for pickup by EHS or licensed disposal company. storage->pickup

Caption: Waste disposal workflow for halogenated organic acids.

Emergency First Aid Procedures

Should an exposure occur despite precautions, the following steps should be taken immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[4][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

By adhering to this comprehensive safety and handling framework, you can mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • Unknown. (n.d.). Hazardous waste segregation.
  • Benchchem. (n.d.). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol for Researchers.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • AgroParisTech. (n.d.). Liquid waste - Chimactiv.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
  • OPCW. (n.d.). Personal Protective Equipment.
  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • XiXisys. (n.d.). GHS SDS for CAS: 117724-63-7 Name: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Cayman Chemical. (2024, September 18). Safety Data Sheet: 2-(2-pyridyl)-4-methyl-Thiazole-5-Carboxylic Acid.
  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing thiazole-4-carboxylic acid.
  • University of Hawai'i at Mānoa, CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.